trans-2-Hexadecenoyl-L-carnitine
Description
Properties
Molecular Formula |
C23H43NO4 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(3R)-3-[(E)-hexadec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C23H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h17-18,21H,5-16,19-20H2,1-4H3/b18-17+/t21-/m1/s1 |
InChI Key |
SOYNLLDADLOGAM-RURFIKTLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Endogenous Sources of trans-2-Hexadecenoyl-L-carnitine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-2-Hexadecenoyl-L-carnitine is an endogenous acylcarnitine that serves as a biomarker for specific states of fatty acid metabolism. Its formation is intrinsically linked to the mitochondrial β-oxidation of palmitic acid, one of the most common saturated fatty acids in the human body. This technical guide provides a comprehensive overview of the endogenous sources of this compound, detailing the metabolic pathways, enzymatic reactions, and analytical methodologies for its study. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a member of the acylcarnitine family, which are esters of L-carnitine (B1674952) and fatty acids. These molecules are crucial for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation for energy production.[1] The presence and concentration of specific acylcarnitines in biological fluids and tissues can provide a window into the state of fatty acid and amino acid metabolism, and are used as diagnostic markers for various inherited metabolic disorders.[2][3]
This compound, specifically, is derived from trans-2-hexadecenoic acid, a C16:1 monounsaturated fatty acid. Its endogenous origins are primarily rooted in the catabolism of palmitic acid. This guide will explore the biochemical pathways leading to its formation, the enzymes involved, and the methods for its quantification.
Endogenous Metabolic Pathways
The primary endogenous source of this compound is the mitochondrial β-oxidation of palmitoyl-CoA, the activated form of palmitic acid.
Mitochondrial β-Oxidation of Palmitoyl-CoA
Palmitoyl-CoA undergoes a cyclical series of four reactions in the mitochondrial matrix, each cycle shortening the fatty acyl chain by two carbons and producing one molecule each of FADH₂, NADH, and acetyl-CoA. The first step of this cycle is the formation of a trans-double bond between the α and β carbons (C2 and C3) of the acyl-CoA molecule.
The initial step in the β-oxidation of palmitoyl-CoA (C16:0-CoA) is catalyzed by a long-chain acyl-CoA dehydrogenase (LCAD), resulting in the formation of trans-2-hexadecenoyl-CoA. This intermediate is the direct precursor to the acyl portion of this compound.
Formation of this compound
The formation of acylcarnitines is catalyzed by a family of enzymes known as carnitine acyltransferases.[4] In the context of long-chain fatty acids, carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, are the key players.
While the primary role of the CPT system is to transport fatty acids into the mitochondria, CPT2 can also catalyze the reverse reaction, transferring an acyl group from CoA to carnitine within the mitochondrial matrix. This reverse activity is thought to be a mechanism to buffer the intramitochondrial acyl-CoA/CoA ratio. When the β-oxidation pathway is overwhelmed or inhibited, the accumulation of acyl-CoA intermediates can lead to the formation and subsequent export of acylcarnitines from the mitochondria.
Therefore, under conditions of high rates of fatty acid oxidation or a downstream blockage in the β-oxidation spiral, trans-2-hexadecenoyl-CoA can accumulate and be converted to this compound by CPT2. It is important to note that trans-2-enoyl-CoA intermediates are generally considered poor substrates for CPT2, and trans-2-hexadecenoyl-CoA has been shown to act as a competitive inhibitor of CPT2. This suggests that the formation of this compound may be more pronounced in pathological states where there is significant accumulation of this specific intermediate.
The following diagram illustrates the formation of this compound during the initial step of palmitoyl-CoA β-oxidation.
Quantitative Data
Quantitative data for this compound is sparse in the literature, likely due to its transient nature as a metabolic intermediate. However, its presence has been confirmed in various biological matrices.
| Biological Matrix | Species | Concentration (µM) | Reference |
| Serum | Ovine | 0.02 ± 0.01 | [5] |
| Urine | Human | Detected, not quantified | [6][7] |
Experimental Protocols
The analysis of this compound and the enzymes involved in its formation requires sensitive and specific analytical techniques.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines in biological samples.[8][9][10]
4.1.1. Sample Preparation (from Plasma)
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d3-palmitoyl-L-carnitine).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
4.1.2. LC-MS/MS Parameters (General)
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of acylcarnitines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines based on their hydrophobicity.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]⁺ ion of this compound (m/z 398.3).
-
Product Ion: A characteristic fragment ion, typically the precursor to m/z 85, which is common to all carnitine esters.
-
The following diagram outlines the general workflow for the analysis of acylcarnitines by LC-MS/MS.
Carnitine Palmitoyltransferase (CPT) Activity Assay
The activity of CPT enzymes can be measured using various methods, including radioisotopic and colorimetric assays.[11][12][13][14]
4.2.1. Spectrophotometric Assay for CPT Activity
This assay measures the release of Coenzyme A (CoA) when an acyl-CoA substrate is converted to its corresponding acylcarnitine. The free CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
1 mM EDTA
-
0.2 mM DTNB
-
0.1% Triton X-100
-
10 mM L-carnitine
-
-
Sample Preparation: Prepare tissue or cell homogenates in a suitable buffer.
-
Assay Initiation: Add the sample homogenate to the reaction mixture and pre-incubate for 5 minutes at 30°C.
-
Substrate Addition: Initiate the reaction by adding the acyl-CoA substrate (e.g., palmitoyl-CoA).
-
Measurement: Monitor the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculation: The rate of the reaction is proportional to the CPT activity and can be calculated using the molar extinction coefficient of the product of the DTNB reaction.
Role in Signaling Pathways
Currently, there is limited evidence to suggest that this compound has a direct role as a signaling molecule. Its primary significance appears to be as an intermediate of fatty acid metabolism. Elevated levels of this and other long-chain acylcarnitines are generally indicative of a mismatch between the rate of fatty acid entry into the mitochondria and the capacity of the β-oxidation pathway to process them. Such an imbalance can occur in various physiological and pathological states, including:
-
High-fat diet and obesity
-
Insulin resistance and type 2 diabetes
-
Inborn errors of fatty acid oxidation [1]
-
Cardiac ischemia
Therefore, while not a signaling molecule in the classical sense, the concentration of this compound can be considered an indirect signal of metabolic stress and mitochondrial dysfunction.
Conclusion
The endogenous sources of this compound are intricately linked to the mitochondrial β-oxidation of palmitic acid. Its formation, catalyzed by the reversible action of CPT2 on the intermediate trans-2-hexadecenoyl-CoA, serves as a sensitive indicator of the flux through the fatty acid oxidation pathway. For researchers and drug development professionals, the study of this and other acylcarnitines provides valuable insights into mitochondrial function and metabolic health. The methodologies outlined in this guide offer a robust framework for the investigation of these important metabolic biomarkers.
References
- 1. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (HMDB0006317) [hmdb.ca]
- 3. Urinary excretion of l-carnitine and acylcarnitines by patients with disorders of organic acid metabolism: evidence for secondary insufficiency of l-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase 2 and carnitine/acylcarnitine translocase are involved in the mitochondrial synthesis and export of acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Livestock Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (LMDB01224) [lmdb.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Sensitive assay of carnitine palmitoyl transferase activity in tissue homogenates with a modified spectrophotometric method for enzymatic carnitine determination: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 14. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]
An In-Depth Technical Guide to the Metabolic Pathway of trans-2-Hexadecenoyl-L-carnitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Hexadecenoyl-L-carnitine is a critical intermediate in the mitochondrial transport and subsequent β-oxidation of hexadecenoic acid, a 16-carbon monounsaturated fatty acid. This document provides a comprehensive overview of its metabolic pathway, detailing the enzymatic steps from its entry into the mitochondria to its complete oxidation. It includes available quantitative data, detailed experimental protocols for its study, and visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers in metabolism and drug development.
Introduction
Fatty acids are a major energy source for many tissues, particularly during periods of fasting or prolonged exercise. Their efficient breakdown occurs within the mitochondria through a process called β-oxidation. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle system facilitates their transport, and this compound is a key player in this process for unsaturated fatty acids. Understanding its metabolism is crucial for investigating metabolic disorders and for the development of therapeutic agents targeting fatty acid oxidation.
The Metabolic Pathway of this compound
The metabolism of this compound is intrinsically linked to the β-oxidation of unsaturated fatty acids. The pathway can be divided into two main stages: mitochondrial import via the carnitine shuttle and the subsequent β-oxidation spiral.
Mitochondrial Import: The Carnitine Shuttle
Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm. These are then converted to acylcarnitines for transport into the mitochondrial matrix.
-
Step 1: Formation of Hexadecenoyl-CoA: Hexadecenoic acid is activated by long-chain acyl-CoA synthetase (ACS) on the outer mitochondrial membrane, forming hexadecenoyl-CoA. This reaction requires ATP and Coenzyme A (CoA).
-
Step 2: Formation of Hexadecenoyl-L-carnitine: The hexadecenoyl moiety is transferred from CoA to carnitine by carnitine palmitoyltransferase I (CPT1) , an enzyme located on the outer mitochondrial membrane. This forms hexadecenoyl-L-carnitine.
-
Step 3: Translocation into the Mitochondrial Matrix: Hexadecenoyl-L-carnitine is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.
-
Step 4: Conversion back to Hexadecenoyl-CoA: Once inside the matrix, carnitine palmitoyltransferase II (CPT2) , located on the inner mitochondrial membrane, catalyzes the transfer of the hexadecenoyl group from carnitine back to CoA, regenerating hexadecenoyl-CoA and freeing carnitine to be shuttled back to the cytoplasm.
Mitochondrial β-Oxidation
The newly formed trans-2-Hexadecenoyl-CoA is now a substrate for the β-oxidation pathway. Because the double bond is already in the trans-2 position, it can directly enter the β-oxidation spiral without the need for an isomerase in the first cycle.
The β-oxidation spiral consists of a repeating sequence of four enzymatic reactions:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons (C2 and C3) of the acyl-CoA chain, yielding a trans-Δ²-enoyl-CoA and reducing FAD to FADH₂.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-β-hydroxyacyl-CoA.
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the β-carbon to a keto group, producing a β-ketoacyl-CoA and reducing NAD⁺ to NADH.
-
Thiolysis: β-ketothiolase cleaves the β-ketoacyl-CoA with the help of a new CoA molecule, releasing a two-carbon acetyl-CoA unit and an acyl-CoA that is two carbons shorter.
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.
Quantitative Data
The following tables summarize available quantitative data related to the metabolism of this compound and its associated enzymes. It is important to note that specific kinetic data for trans-2-Hexadecenoyl-CoA is limited, and thus, data for related substrates are also provided for context.
| Metabolite | Concentration | Species | Tissue/Fluid | Reference |
| This compound | 0.02 ± 0.01 µM | Ovine | Serum | [1] |
Table 1: Measured concentration of this compound.
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| Carnitine Palmitoyltransferase I | Carnitine | 164 - 480 µM | - | Pig Liver and Muscle | [2] |
| trans-2-Enoyl-CoA Reductase | Crotonyl-CoA (C4:1) | 68 µM | - | Euglena gracilis | [3] |
| trans-2-Enoyl-CoA Reductase | trans-2-Hexenoyl-CoA (C6:1) | 91 µM | - | Euglena gracilis | [3] |
| (S)-3-hydroxyacyl-CoA dehydrogenase | Acetoacetyl-CoA (C4) | 48 µM | 149 µmol/mg/min | Ralstonia eutropha H16 | [4] |
| 3-hydroxyacyl-CoA dehydrogenase | Acetoacetyl-CoA (C4) | 11.9 - 45 µM | 205 - 459 µmol/min/mg | Human | [5] |
Table 2: Enzyme Kinetic Parameters for key enzymes in and related to the metabolic pathway.
Experimental Protocols
Quantification of Acylcarnitines by Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the analysis of acylcarnitines, including this compound, in biological samples.
4.1.1. Sample Preparation
-
Extraction: To a known volume of plasma or tissue homogenate, add an internal standard mixture containing isotopically labeled acylcarnitines (e.g., d3-C16-carnitine). Precipitate proteins by adding a 4-fold excess of cold acetonitrile.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acylcarnitines.
-
Derivatization (Optional but common): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute in a solution of 3N HCl in n-butanol and incubate at 65°C for 15 minutes to form butyl esters. This improves chromatographic separation and ionization efficiency.
-
Final Preparation: Evaporate the butanolic HCl and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
4.1.2. LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Use precursor ion scanning for m/z 85, which is a characteristic fragment of carnitine esters, to identify all acylcarnitines in the sample. For quantification, use multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.
Measurement of Fatty Acid Oxidation Rate using Radiolabeled Substrates
This protocol describes a method to measure the rate of β-oxidation using a radiolabeled fatty acid precursor.
4.2.1. Cell/Tissue Preparation
-
Isolate mitochondria from tissue homogenates by differential centrifugation or use cultured cells known to perform fatty acid oxidation.
-
Resuspend the mitochondria or cells in an appropriate incubation buffer containing cofactors necessary for β-oxidation (e.g., L-carnitine, CoA, ATP, NAD⁺, FAD).
4.2.2. Fatty Acid Oxidation Assay
-
Prepare a solution of the radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid, complexed to bovine serum albumin (BSA) to ensure its solubility.
-
Initiate the reaction by adding the radiolabeled substrate to the mitochondrial or cell suspension.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding perchloric acid, which precipitates intact long-chain fatty acids and proteins.
-
Centrifuge the mixture to pellet the precipitated material.
-
The supernatant will contain the acid-soluble metabolites, which include radiolabeled acetyl-CoA and other short-chain acyl-CoAs produced during β-oxidation.
-
Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.
Visualizations
Metabolic Pathway of this compound
Caption: Mitochondrial import and β-oxidation of this compound.
Experimental Workflow for Acylcarnitine Analysis
Caption: Workflow for the quantification of acylcarnitines by LC-MS/MS.
References
- 1. Livestock Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (LMDB01224) [lmdb.ca]
- 2. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]
- 3. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
trans-2-Hexadecenoyl-L-carnitine: A Potential Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes (T2D), and metabolic syndrome, represent a significant and growing global health challenge. The pathophysiology of these conditions is complex, involving intricate interactions between genetic predisposition and environmental factors. A key feature of these disorders is dysregulated energy metabolism, particularly aberrant fatty acid oxidation. In recent years, there has been a burgeoning interest in the role of acylcarnitines, intermediates of fatty acid metabolism, as potential biomarkers for diagnosing and monitoring these conditions. Among these, long-chain acylcarnitines, such as trans-2-Hexadecenoyl-L-carnitine, have emerged as molecules of interest, reflecting the intricate balance between fatty acid supply and mitochondrial oxidative capacity. This technical guide provides a comprehensive overview of this compound as a potential biomarker for metabolic disorders, detailing its metabolic context, methods for its quantification, and its implication in disease-related signaling pathways.
Data Presentation: Quantitative Insights into Acylcarnitine Levels
Quantitative analysis of acylcarnitines in biological fluids is crucial for understanding their role in metabolic diseases. While specific comparative data for this compound in large cohorts of patients with metabolic disorders versus healthy controls are not extensively detailed in the readily available literature, existing metabolomics studies and clinical laboratory data provide valuable reference ranges and indicate general trends of long-chain acylcarnitines in these conditions.
It is important to note that concentrations of acylcarnitines can be influenced by various factors including diet, fasting status, and analytical methodology. The data presented below are for informational purposes and should be interpreted within the context of the specific studies from which they are derived.
| Analyte | Matrix | Condition | Concentration Range (nmol/mL) | Reference |
| Hexadecenoylcarnitine (C16:1) | Plasma | Normal Reference Range (0-1 month) | <0.15 | [1] |
| Plasma | Normal Reference Range (1 month-17 years) | <0.21 | [1] | |
| Plasma | Normal Reference Range (≥18 years) | <0.10 | [1] | |
| Long-chain Acylcarnitines (general) | Plasma | Type 2 Diabetes | Generally elevated, but some studies show decreases in specific long-chain species. | [2] |
| Plasma | Insulin (B600854) Resistance | Positively correlated with insulin resistance. | [3] | |
| Plasma | Obesity | Often elevated, reflecting increased lipid flux. | [4] |
Experimental Protocols: Quantification of this compound
The accurate quantification of this compound and other acylcarnitines in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to multiplex the analysis of numerous acylcarnitines in a single run.
Key Experimental Method: LC-MS/MS
1. Sample Preparation (Human Plasma)
-
Objective: To extract acylcarnitines from the plasma matrix and remove interfering substances.
-
Procedure:
-
To 100 µL of plasma, add a solution of internal standards (typically isotopically labeled carnitine and acylcarnitines).
-
Precipitate proteins by adding a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) and vortexing.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
2. Chromatographic Separation
-
Objective: To separate this compound from other acylcarnitines and matrix components prior to mass spectrometric detection.
-
Typical Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 or C8 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid). The gradient is programmed to start with a high aqueous content and gradually increase the organic content to elute the more hydrophobic long-chain acylcarnitines.
3. Mass Spectrometric Detection
-
Objective: To specifically detect and quantify this compound.
-
Instrumentation: A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.
-
Precursor Ion: The protonated molecule of this compound ([M+H]⁺).
-
Product Ion: A characteristic fragment ion, typically at m/z 85, which corresponds to the trimethylamine (B31210) moiety of the carnitine backbone.
-
4. Quantification
-
Method: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its isotopically labeled internal standard against a calibration curve constructed using known concentrations of the analyte.
Signaling Pathways and Metabolic Context
This compound is an intermediate in the mitochondrial beta-oxidation of hexadecenoic acid, a 16-carbon monounsaturated fatty acid. Its formation and accumulation are intricately linked to the efficiency of the fatty acid oxidation pathway and the overall metabolic state of the cell.
Mitochondrial Fatty Acid Beta-Oxidation
The following diagram illustrates the key steps in the beta-oxidation of a long-chain fatty acid, leading to the formation of trans-2-enoyl-CoA, the precursor to this compound.
Caption: Mitochondrial beta-oxidation spiral.
In states of metabolic stress, such as insulin resistance, an oversupply of fatty acids to the mitochondria can lead to incomplete beta-oxidation. This results in an accumulation of acyl-CoA intermediates, including trans-2-Hexadecenoyl-CoA. To alleviate this buildup, these acyl-CoAs can be converted to their corresponding acylcarnitines by carnitine acyltransferases and exported from the mitochondria into the cytoplasm and subsequently into the circulation. Thus, elevated levels of this compound in the plasma may reflect a mismatch between fatty acid supply and mitochondrial oxidative capacity.
Experimental Workflow for Acylcarnitine Analysis
The general workflow for the analysis of this compound from a biological sample is depicted below.
Caption: General workflow for acylcarnitine analysis.
Conclusion and Future Directions
This compound, as a member of the long-chain acylcarnitine family, holds promise as a biomarker for metabolic disorders. Its circulating levels can provide a window into the state of mitochondrial fatty acid oxidation and the overall metabolic health of an individual. The well-established analytical methods based on LC-MS/MS allow for its reliable quantification in clinical and research settings.
However, further research is needed to fully elucidate the clinical utility of this compound. Large-scale prospective studies are required to establish definitive concentration ranges associated with different metabolic disease states and to assess its predictive value for disease progression and response to therapeutic interventions. Additionally, a deeper understanding of the signaling roles of long-chain acylcarnitines beyond being mere indicators of metabolic flux is crucial for the development of novel therapeutic strategies targeting the metabolic dysregulation that underlies obesity, type 2 diabetes, and related conditions. The continued investigation of this and other acylcarnitines will undoubtedly contribute to a more nuanced understanding of metabolic diseases and pave the way for more personalized diagnostic and therapeutic approaches.
References
Physiological Concentrations of Trans-2-Hexadecenoyl-L-carnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-Hexadecenoyl-L-carnitine, a member of the acylcarnitine family, is a crucial intermediate in the metabolism of long-chain fatty acids. As the carnitine ester of trans-2-hexadecenoic acid, it plays a vital role in the transport of this fatty acid into the mitochondrial matrix for subsequent β-oxidation and energy production. The concentration of this compound in various biological matrices can serve as a valuable biomarker for monitoring fatty acid oxidation rates and diagnosing certain metabolic disorders. This technical guide provides an in-depth overview of the physiological concentrations of this compound, detailed experimental protocols for its quantification, and a visualization of its metabolic context.
Quantitative Data on Physiological Concentrations
The physiological concentrations of this compound can vary depending on the biological matrix, species, and the physiological or pathological state of the individual. The following table summarizes the available quantitative data from existing research.
| Biological Matrix | Species | Condition | Concentration | Reference |
| Blood | Human | Normal | 2.1 ± 0.7 µM | [1] |
| Feces | Human | Normal | 0.29 ± 0.16 nmol/g wet feces | [1] |
| Plasma | Mouse (C57BL6/N) | Control | 0.02 ± 0.01 µmol/L | |
| Plasma | Mouse (C57BL6/N) | Streptozotocin-induced diabetes | 0.04 ± 0.01 µmol/L | |
| Liver | Mouse (C57BL6/N) | Control | 0.02 ± 0.01 nmol/g | |
| Liver | Mouse (C57BL6/N) | Streptozotocin-induced diabetes | 0.04 ± 0.01 nmol/g |
Metabolic Pathway of this compound
This compound is an intermediate in the beta-oxidation of palmitoleic acid (a C16:1 fatty acid). The pathway illustrates the transport of the fatty acyl group into the mitochondria and its subsequent breakdown.
Experimental Protocols for Quantification
The accurate quantification of this compound and other acylcarnitines is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on established methods.
Sample Preparation (Plasma)
-
Thawing and Protein Precipitation:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing a mixture of deuterated internal standards (e.g., d3-C16-carnitine).
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Add 50 µL of 3 M butanolic HCl to the dried residue.
-
Incubate the mixture at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters.
-
Evaporate the butanolic HCl under nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 80% acetonitrile (B52724) in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to separate the acylcarnitines based on their chain length and polarity.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound butyl ester is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically m/z 85, corresponding to the carnitine backbone) is monitored in the third quadrupole.
-
Experimental Workflow Diagram
Conclusion
This technical guide provides a foundational understanding of the physiological concentrations of this compound, its role in fatty acid metabolism, and the methodologies for its quantification. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of metabolic research and drug development. As research in metabolomics continues to advance, a more comprehensive understanding of the physiological and pathological variations of this and other acylcarnitines will undoubtedly emerge, further enhancing their utility as diagnostic and therapeutic targets.
References
The Double-Edged Sword of Cellular Energy: A Technical Guide to Long-Chain Acylcarnitines
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted role of long-chain acylcarnitines in cellular energy, signaling, and disease.
Long-chain acylcarnitines (LCACs), once viewed primarily as simple intermediates in the transport of fatty acids into mitochondria for energy production, are now recognized as potent bioactive molecules with profound effects on cellular function. Their accumulation is increasingly implicated in the pathophysiology of a wide range of metabolic and cardiovascular diseases, making them a critical area of investigation for novel therapeutic strategies. This guide provides an in-depth exploration of the core functions of LCACs, detailed experimental protocols for their study, and a summary of their quantitative levels in health and disease.
Core Functions in Cellular Energy Metabolism
The canonical role of long-chain acylcarnitines is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent β-oxidation and the generation of ATP.[1][2][3][4] This process, known as the carnitine shuttle, is essential for tissues with high energy demands, such as the heart and skeletal muscle.
However, an imbalance between fatty acid uptake and their oxidation can lead to the accumulation of LCACs. Elevated levels of these molecules can paradoxically impair mitochondrial function by inhibiting oxidative phosphorylation and promoting the generation of reactive oxygen species (ROS).[5][6][7] This mitochondrial dysfunction is a key factor in the cellular toxicity associated with LCAC buildup.
Signaling Pathways Modulated by Long-Chain Acylcarnitines
Beyond their metabolic role, LCACs act as signaling molecules that can trigger detrimental cellular responses, particularly under conditions of metabolic stress.
Pro-inflammatory Signaling
Accumulated LCACs have been shown to activate pro-inflammatory signaling pathways.[8] This includes the activation of key stress-activated protein kinases such as c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and extracellular signal-regulated kinase (ERK).[9] These pathways, in turn, can lead to the production and secretion of inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[8][9] Evidence suggests that the adaptor protein MyD88, crucial for Toll-like receptor signaling, may play a role in mediating these inflammatory effects.[8][10]
Interference with Insulin (B600854) Signaling
Elevated LCAC levels are strongly associated with insulin resistance.[11][12] Mechanistically, LCACs can impair insulin signaling by activating protein tyrosine phosphatase 1B (PTP1B).[13] PTP1B dephosphorylates the insulin receptor, thereby attenuating the downstream signaling cascade, including the phosphorylation of Akt, a key mediator of glucose uptake.[13]
Implications in Disease
The accumulation of long-chain acylcarnitines is a common pathological feature in several diseases:
-
Insulin Resistance and Type 2 Diabetes: Elevated plasma and muscle levels of LCACs are consistently observed in individuals with insulin resistance and type 2 diabetes.[11][14][15][16] This accumulation contributes to the impaired glucose metabolism characteristic of these conditions.
-
Cardiovascular Diseases: In the heart, excessive LCACs can lead to arrhythmias, contractile dysfunction, and heart failure.[1][17][18][19] They are considered both biomarkers and potential mediators of cardiac lipotoxicity.
-
Mitochondrial Myopathies: Patients with certain mitochondrial myopathies exhibit a specific pattern of elevated hydroxylated long-chain acylcarnitines, which may serve as a diagnostic biomarker.[11][20]
-
Fatty Acid Oxidation Disorders (FAODs): Genetic defects in the enzymes of β-oxidation lead to a significant accumulation of specific acylcarnitines, which is the basis for their diagnosis through newborn screening.[13][20][21]
-
Ischemic Injury: During events like myocardial infarction and stroke, the accumulation of LCACs in the affected tissue contributes to cellular damage.[7][22]
Quantitative Data Presentation
The following tables summarize the concentrations of various long-chain acylcarnitines in plasma and tissue under different physiological and pathological states.
Table 1: Plasma Long-Chain Acylcarnitine Concentrations (μM)
| Acylcarnitine | Healthy Adults | Type 2 Diabetes | Heart Failure | FAODs (VLCAD Deficiency) |
| Palmitoylcarnitine (C16) | 0.05 - 0.30 | Increased | Increased[7] | Significantly Increased |
| Stearoylcarnitine (C18) | 0.03 - 0.20 | Increased[23] | Increased[7] | Significantly Increased[20] |
| Oleoylcarnitine (C18:1) | 0.05 - 0.40 | Increased[23][24] | Increased[7] | Significantly Increased[20] |
| Linoleoylcarnitine (C18:2) | 0.02 - 0.30 | Increased | Increased | Significantly Increased[13] |
Note: Reference ranges can vary between laboratories and methodologies. The terms "Increased" and "Significantly Increased" denote a notable elevation compared to healthy controls as reported in the literature.
Table 2: Tissue Long-Chain Acylcarnitine Concentrations (nmol/g wet weight)
| Tissue | Condition | Palmitoylcarnitine (C16) | Stearoylcarnitine (C18) | Oleoylcarnitine (C18:1) |
| Skeletal Muscle | Healthy | ~0.5 - 2.0 | ~0.3 - 1.5 | ~0.4 - 2.5 |
| Skeletal Muscle | Insulin Resistance | Increased[8][14] | Increased | Increased |
| Cardiac Muscle | Healthy | ~1.0 - 5.0 | ~0.5 - 3.0 | ~1.0 - 6.0 |
| Cardiac Muscle | Heart Failure | Increased[18][25] | Increased | Increased |
Experimental Protocols
Accurate and reproducible measurement of long-chain acylcarnitines and their cellular effects is paramount. Below are overviews of key experimental protocols.
Quantification of Long-Chain Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
This is the gold standard for acylcarnitine profiling in biological samples.[9][12][26][27][28]
Methodology:
-
Sample Preparation: Proteins are precipitated from plasma or tissue homogenates, typically with methanol. Internal standards (deuterium-labeled acylcarnitines) are added for quantification.
-
Extraction: Acylcarnitines are extracted from the supernatant.
-
Derivatization: The extracted acylcarnitines are often derivatized to their butyl esters to improve chromatographic separation and ionization efficiency.[26]
-
LC-MS/MS Analysis: The derivatized sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The acylcarnitines are separated by chromatography and then detected and quantified by the mass spectrometer.
Measurement of Mitochondrial Respiration
The Seahorse XF Analyzer is a widely used platform to assess mitochondrial function in real-time by measuring the oxygen consumption rate (OCR).[1][11][17][20]
Methodology:
-
Cell Seeding: Cells are seeded in a specialized microplate.
-
Equilibration: Cells are equilibrated in a specific assay medium.
-
Sequential Injections: A series of mitochondrial inhibitors and uncouplers (e.g., oligomycin, FCCP, rotenone/antimycin A) are sequentially injected to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: The changes in OCR after each injection are used to calculate the key parameters of mitochondrial function.
Analysis of Cell Signaling Pathways by Western Blotting
Western blotting is a standard technique to detect changes in the phosphorylation status of key signaling proteins.[4][6][21][28]
Methodology:
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Proteins are separated by size using polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-JNK, JNK).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence or fluorescence.
Conclusion and Future Directions
Long-chain acylcarnitines are critical players in cellular energy homeostasis, but their accumulation can initiate a cascade of detrimental signaling events leading to cellular dysfunction and disease. Understanding the precise mechanisms by which LCACs exert their effects is crucial for the development of targeted therapies for metabolic and cardiovascular disorders. Future research should focus on elucidating the specific receptors and downstream targets of LCACs, as well as exploring therapeutic strategies to mitigate their accumulation and deleterious effects.[28] The experimental approaches outlined in this guide provide a robust framework for advancing our knowledge in this vital area of research.
References
- 1. Decreases in Circulating Concentrations of Long-Chain Acylcarnitines and Free Fatty Acids During the Glucose Tolerance Test Represent Tissue-Specific Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma acylcarnitine levels increase with healthy aging - Figure f3 | Aging [aging-us.com]
- 3. Determinants of blood acylcarnitine concentrations in healthy individuals of the European Prospective Investigation into Cancer and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of age- and -gender specific reference intervals for amino acids and acylcarnitines by tandem mass spectrometry in Turkish paediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating long chain acylcarnitines and outcomes in diabetic heart failure: an HF-ACTION clinical trial substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylcarnitines: potential implications for skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma acylcarnitine levels increase with healthy aging | Aging [aging-us.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Acylcarnitines: potential implications for skeletal muscle insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]
- 15. Plasma acylcarnitine levels increase with healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma acylcarnitine, risk for heart failure or atrial fibrillation, and effects of the Mediterranean diet or obesity - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 18. cocukmetabolizma.com [cocukmetabolizma.com]
- 19. Disorders of mitochondrial long-chain fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 21. Plasma Palmitoyl-Carnitine (AC16:0) Is a Marker of Increased Postprandial Nonesterified Incomplete Fatty Acid Oxidation Rate in Adults With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Rare genetic disorder linked to liver dysfunction, hypoglycemia, lipodystrophy : Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 27. researchgate.net [researchgate.net]
- 28. Role of carnitine and its derivatives in the development and management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of trans-2-Hexadecenoyl-L-carnitine with the Carnitine Palmitoyltransferase (CPT) System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carnitine palmitoyltransferase (CPT) system is a critical component of mitochondrial fatty acid oxidation (FAO), playing a pivotal role in cellular energy homeostasis. This system, comprising Carnitine Palmitoyltransferase I (CPT1), Carnitine Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2), facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Dysregulation of the CPT system is implicated in various metabolic diseases, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the CPT system and explores the potential role of trans-2-Hexadecenoyl-L-carnitine, an endogenous acylcarnitine, as a modulator of CPT activity. While direct inhibitory data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes existing knowledge on CPT inhibition and acylcarnitine metabolism to propose a framework for its investigation. We present detailed, adaptable experimental protocols for characterizing the kinetics of CPT inhibition, along with structured data tables for the comparative analysis of known CPT inhibitors. Furthermore, we utilize Graphviz diagrams to visually represent key signaling pathways, experimental workflows, and the logical relationships within the CPT system. This guide is intended to serve as a foundational resource for researchers investigating the nuanced regulation of fatty acid metabolism and for professionals in drug development targeting metabolic pathways.
Introduction to the Carnitine Palmitoyltransferase (CPT) System
The CPT system is an essential enzymatic machinery responsible for the translocation of long-chain fatty acids (LCFAs) from the cytoplasm into the mitochondrial matrix, the site of β-oxidation.[1][2] This process is crucial for energy production in tissues with high metabolic demands, such as skeletal muscle, heart, and liver.[3] The system consists of three key components:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines.[4][5] This is the rate-limiting step in mitochondrial FAO.[6] CPT1 exists in three isoforms: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[7]
-
Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines across this membrane into the mitochondrial matrix in exchange for free carnitine.[8]
-
Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, facing the matrix, CPT2 catalyzes the reverse reaction of CPT1, converting acylcarnitines back to acyl-CoAs and releasing free carnitine into the matrix.[4] The regenerated acyl-CoAs then enter the β-oxidation spiral.
The coordinated action of these components ensures a unidirectional flow of LCFAs into the mitochondria for energy production.
This compound: An Endogenous Metabolite of Interest
This compound is an unsaturated long-chain acylcarnitine. While it is recognized as an endogenous metabolite, its specific role in the regulation of the CPT system is not well-defined in current scientific literature. Notably, the accumulation of various acylcarnitines, including hexadecenoyl-L-carnitine (C16:1), is observed in individuals with CPT2 deficiency.[7] This suggests that this compound is a substrate for the reverse reaction of CPT2 and could potentially act as a product inhibitor of the forward reaction (acyl-CoA + carnitine → acylcarnitine). Understanding the interaction of this specific acylcarnitine with the CPT system could provide valuable insights into the feedback regulation of FAO and the pathophysiology of metabolic disorders.
Quantitative Data on CPT Inhibition
| Inhibitor | Target Enzyme(s) | Inhibition Type | Ki / Kd (µM) | IC50 (µM) | Reference(s) |
| Malonyl-CoA | CPT1 | Competitive with Acyl-CoA | Kd = 0.5 (Human Muscle) | Varies with substrate concentration | |
| l-Aminocarnitine | CPT1, CPT2 | Mixed with respect to Carnitine | Ki = 3.5 (Human Muscle CPT2) | - | |
| Kd = 21.3 (Human Muscle CPT2) | |||||
| Kd = 3800 (Human Muscle CPT1) | |||||
| Etomoxir | CPT1 (Irreversible) | Covalent | - | Varies by tissue and species | [4] |
| Palmitoylcarnitine | CPT2 | Product Inhibition | - | Progressively inhibits above 200 µM | [5] |
Experimental Protocols for Investigating CPT Inhibition by this compound
The following protocols are adapted from established methods for studying CPT inhibitors and can be applied to characterize the effects of this compound.
Measurement of CPT1 Activity in Isolated Mitochondria
This protocol assesses the effect of a test compound on the rate-limiting step of FAO.
Objective: To determine the inhibitory potential and kinetics of this compound on CPT1 activity.
Materials:
-
Isolated mitochondria from rat liver or skeletal muscle
-
Respiration buffer (e.g., MSHE buffer)
-
Substrates: Palmitoyl-CoA, L-carnitine, Malate
-
ADP
-
Test compound: this compound
-
Positive control inhibitor: Malonyl-CoA or Etomoxir
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Isolate mitochondria from fresh tissue using differential centrifugation.
-
Determine mitochondrial protein concentration using a standard assay (e.g., Bradford or BCA).
-
Add a standardized amount of mitochondria to the respirometer chamber containing respiration buffer.
-
Initiate basal respiration by adding malate.
-
Add Palmitoyl-CoA and L-carnitine to initiate CPT1-dependent respiration.
-
After a stable respiration rate is achieved, add varying concentrations of this compound to the chamber and record the change in oxygen consumption.
-
As a control, perform a parallel experiment with a known CPT1 inhibitor (e.g., malonyl-CoA).
-
To determine the type of inhibition, perform kinetic studies by varying the concentration of one substrate (e.g., Palmitoyl-CoA) while keeping the other substrate and the inhibitor concentration constant.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine Vmax, Km, and Ki values.
Measurement of CPT2 Activity in Lymphocytes or Isolated Mitochondria
This assay directly measures the enzymatic activity of CPT2.
Objective: To quantify the inhibitory effect of this compound on CPT2.
Materials:
-
Isolated lymphocytes from whole blood or isolated mitochondria
-
Lysis buffer
-
Substrate: Palmitoyl-L-carnitine, Coenzyme A (CoA)
-
Test compound: this compound
-
Positive control inhibitor: l-Aminocarnitine
-
LC-MS/MS system
Procedure:
-
Isolate lymphocytes or mitochondria and prepare a cell/mitochondrial lysate.
-
Incubate the lysate with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding Palmitoyl-L-carnitine and CoA.
-
Incubate for a defined period at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the product (Palmitoyl-CoA) or the consumption of the substrate (Palmitoyl-L-carnitine) using LC-MS/MS.
-
Calculate the enzyme activity and determine the IC50 value for this compound.
-
Perform kinetic studies by varying substrate concentrations to determine the Ki and the type of inhibition.
Visualizing Pathways and Workflows
The Carnitine Shuttle and Fatty Acid Oxidation
Caption: The Carnitine Shuttle pathway for long-chain fatty acid transport.
Proposed Mechanism of CPT2 Inhibition by this compound
Caption: Hypothesized competitive inhibition of CPT2.
Experimental Workflow for CPT1 Inhibition Assay
Caption: Workflow for assessing CPT1 inhibition.
Metabolic Consequences of CPT Inhibition
Inhibition of the CPT system leads to a decrease in mitochondrial fatty acid oxidation. This metabolic shift has several downstream consequences:
-
Accumulation of Long-Chain Acyl-CoAs and Acylcarnitines: Upstream metabolites of the blocked enzymatic step will accumulate in the cytoplasm and potentially in the mitochondrial intermembrane space.
-
Increased Glycolysis: To compensate for the reduced energy production from FAO, cells may upregulate glucose metabolism.
-
Ketogenesis Reduction: In the liver, CPT1 inhibition leads to a decrease in the production of ketone bodies, as the supply of acetyl-CoA from β-oxidation is diminished.
-
Lipid Accumulation: The impaired ability to oxidize fatty acids can lead to the accumulation of triglycerides in tissues like the liver and muscle, potentially contributing to insulin (B600854) resistance.
Investigating the effects of this compound on these metabolic pathways will provide a comprehensive understanding of its physiological role.
Conclusion
The CPT system is a central regulator of fatty acid metabolism and a promising target for therapeutic intervention in a range of metabolic diseases. While the direct inhibitory effects of this compound on CPT enzymes are yet to be fully elucidated, its identity as an endogenous acylcarnitine that accumulates in CPT2 deficiency provides a strong rationale for its investigation as a potential feedback regulator. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to explore the nuanced interactions between specific acylcarnitine species and the CPT system. Such studies will be invaluable in advancing our understanding of metabolic regulation and in the development of novel therapeutic strategies.
References
- 1. escholarship.org [escholarship.org]
- 2. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 7. Metabolic studies in a patient with severe carnitine palmitoyltransferase type II deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different sensitivities of CPT I and CPT II for inhibition by l-aminocarnitine in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of trans-2-Hexadecenoyl-L-carnitine in Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain acyl-CoA dehydrogenase deficiency (VLCADD) is an inherited metabolic disorder characterized by the impaired mitochondrial beta-oxidation of long-chain fatty acids. This enzymatic block leads to the accumulation of toxic metabolic intermediates, including long-chain acylcarnitines. Among these, trans-2-Hexadecenoyl-L-carnitine, a C16:1 acylcarnitine, is a significant, though less commonly cited, biomarker and a potential contributor to the pathophysiology of VLCADD. This technical guide provides an in-depth analysis of the role of this compound in VLCADD, summarizing quantitative data, detailing experimental protocols for its detection, and illustrating its involvement in cellular pathways.
Introduction to VLCADD
Very long-chain acyl-CoA dehydrogenase (VLCAD) is the first enzyme in the mitochondrial beta-oxidation spiral for fatty acids with chain lengths of 14 to 20 carbons.[1][2] A deficiency in this enzyme, inherited in an autosomal recessive manner due to mutations in the ACADVL gene, leads to a reduced capacity to produce energy from fat stores, particularly during periods of fasting or metabolic stress.[1][3] The clinical presentation of VLCADD is heterogeneous, ranging from a severe, early-onset form with cardiomyopathy and high mortality to a milder, later-onset myopathic form.[2][3] The pathophysiology is attributed to both energy deficiency and the toxic effects of accumulating long-chain fatty acids and their carnitine esters.[4]
Biochemical Profile in VLCADD: The Rise of Long-Chain Acylcarnitines
The hallmark of VLCADD is the accumulation of long-chain acyl-CoAs in the mitochondria. These are subsequently converted to their corresponding acylcarnitines by carnitine palmitoyltransferase II (CPT2) in a reversible reaction and are exported from the mitochondria.[5][6] This leads to a characteristic profile of elevated long-chain acylcarnitines in blood and other tissues, which is the basis for newborn screening and diagnosis.[3][7]
The most prominent diagnostic marker for VLCADD is tetradecenoylcarnitine (C14:1).[3][7][8] However, other long-chain species, including hexadecanoylcarnitine (C16), octadecanoylcarnitine (C18:1), and various unsaturated forms, are also elevated.[8] Given that VLCAD catalyzes the dehydrogenation of very long-chain acyl-CoAs to trans-2-enoyl-CoAs, a block in this step would lead to the accumulation of the substrate, which can then be esterified to carnitine. Palmitoyl-CoA (C16:0-CoA) is a primary substrate for VLCAD, and its first dehydrogenation product is trans-2-Hexadecenoyl-CoA. In VLCADD, the upstream accumulation of palmitoyl-CoA and its subsequent conversion to trans-2-Hexadecenoyl-CoA, which cannot be further metabolized, likely contributes to the pool of C16:1-carnitine species observed in patients.
Quantitative Data on Acylcarnitine Levels in VLCADD
The following table summarizes the quantitative data on the levels of key long-chain acylcarnitines, including those related to hexadecenoyl-carnitine, in VLCADD patients compared to healthy controls. It is important to note that "C14:1" is the most consistently reported and diagnostically significant marker. Data for C16:1 (which includes this compound) is less frequently specified but is elevated as part of the general increase in long-chain acylcarnitines.
| Acylcarnitine | VLCADD Patients (µmol/L) | Healthy Controls (µmol/L) | Fold Increase (approx.) | Reference |
| C14:1 (Tetradecenoylcarnitine) | 2.30 ± 0.51 | Not specified, but significantly lower | - | [7] |
| C14:1/C16 Ratio | 0.44 ± 0.05 | Not specified, but significantly lower | - | [7] |
| C14:1 | > 1.0 | < 0.4 | > 2.5 | |
| C14 (Tetradecanoylcarnitine) | Elevated | Normal | - | [3] |
| C14:2 (Tetradecadienoylcarnitine) | Elevated | Normal | - | [3] |
| C16 (Hexadecanoylcarnitine) | Elevated | Normal | - | [8] |
| C18:1 (Octadecenoylcarnitine) | Elevated | Normal | - | [8] |
The Pathophysiological Role of this compound
While C14:1 is the primary diagnostic marker, the accumulation of other long-chain acylcarnitines, including this compound, is believed to contribute to the cellular toxicity observed in VLCADD. The proposed mechanisms of toxicity include:
-
Mitochondrial Dysfunction: Long-chain acylcarnitines can disrupt mitochondrial membrane integrity and function. Specifically, trans-2-C16:1-CoA has been shown to act as a competitive inhibitor of carnitine palmitoyltransferase 2 (CPT2), an essential enzyme for the transport of long-chain fatty acids into the mitochondria.[5] This inhibition could further exacerbate the block in fatty acid oxidation and lead to a vicious cycle of metabolite accumulation. The accumulation of these toxic metabolites can lead to increased cellular permeability, altered cellular function, and ultimately cellular death.[7]
-
Cellular Stress and Inflammation: The buildup of toxic acylcarnitines can induce cellular stress and inflammation.[7] This can lead to a decrease in insulin-stimulated glucose uptake, further compromising cellular energy metabolism.
-
Arrhythmogenic Effects: In cardiac tissue, the accumulation of long-chain acylcarnitines has been linked to electrophysiological abnormalities, including action potential shortening and the development of delayed afterdepolarizations, which can increase the risk of cardiac arrhythmias.[9]
Experimental Protocols
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This protocol describes the general procedure for the analysis of acylcarnitines from dried blood spots (DBS), a common method for newborn screening.
5.1.1. Sample Preparation (from Dried Blood Spots)
-
Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.[10]
-
Extraction: 100 µL of methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d3-carnitine, d3-acetylcarnitine, d3-propionylcarnitine, etc.) is added to each well.[10]
-
Elution: The plate is sealed and agitated for 30-60 minutes at room temperature to facilitate the elution of acylcarnitines from the filter paper.[10]
-
Drying: The methanol extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.[10]
-
Derivatization (Butylation): To improve chromatographic separation and detection sensitivity, the dried acylcarnitines are derivatized. 50-100 µL of 3N HCl in n-butanol is added to each well. The plate is sealed and heated at 65°C for 15-30 minutes. The butanol is then evaporated to dryness.
-
Reconstitution: The dried, derivatized sample is reconstituted in a suitable solvent, typically a mixture of methanol and water, prior to injection into the mass spectrometer.
5.1.2. Tandem Mass Spectrometry Analysis
-
Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source is used. The analysis is often performed using flow injection analysis without chromatographic separation for high-throughput screening.[11]
-
Ionization: Acylcarnitines are ionized in the ESI source, typically forming protonated molecular ions [M+H]+.[10]
-
MS/MS Analysis: The analysis is performed in precursor ion scanning mode or multiple reaction monitoring (MRM) mode. In precursor ion scanning, the mass spectrometer is set to detect all precursor ions that fragment to a common product ion of m/z 85, which is characteristic of the carnitine moiety. In MRM mode, specific precursor-to-product ion transitions for each acylcarnitine of interest are monitored.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
Fibroblast Fatty Acid Oxidation (FAO) Flux Assay
This assay provides an in vitro confirmation of VLCADD by measuring the overall capacity of cultured patient fibroblasts to oxidize long-chain fatty acids.
5.2.1. Cell Culture
-
Patient-derived skin fibroblasts are cultured in a suitable medium (e.g., MEM or RPMI 1640) supplemented with fetal bovine serum and antibiotics until confluent.[12][13]
5.2.2. Fatty Acid Oxidation Assay
-
Confluent fibroblasts are incubated with a medium containing a radiolabeled long-chain fatty acid, typically [9,10-³H]palmitic acid or [1-¹⁴C]palmitic acid, and L-carnitine.
-
During beta-oxidation, the radiolabel is released from the fatty acid. If [³H]palmitic acid is used, the label is released as ³H₂O. If [¹⁴C]palmitic acid is used, the label is released as ¹⁴CO₂.
-
The amount of released radiolabel is quantified using a scintillation counter.
-
The fatty acid oxidation rate is calculated and compared to that of control fibroblasts. A significantly reduced rate of palmitic acid oxidation is indicative of VLCADD.[14]
Visualizations
Signaling Pathways and Experimental Workflows
dot
References
- 1. youtube.com [youtube.com]
- 2. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program [frontiersin.org]
- 4. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency and Perioperative Management in Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine palmitoyltransferase 2 and carnitine/acylcarnitine translocase are involved in the mitochondrial synthesis and export of acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Distinctive Metabolomics Profile and Potential Biomarkers for Very Long Acylcarnitine Dehydrogenase Deficiency (VLCADD) Diagnosis in Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnosis of very long chain acyl-dehydrogenase deficiency from an infant's newborn screening card - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Electrophysiological Abnormalities in VLCAD Deficient hiPSC-Cardiomyocytes Do not Improve with Carnitine Supplementation [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. childrensmn.org [childrensmn.org]
- 13. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 14. Synthetic mRNA Rescues Very Long-Chain Acyl-CoA Dehydrogenase Deficiency in Patient Fibroblasts and a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
trans-2-Hexadecenoyl-L-carnitine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on trans-2-Hexadecenoyl-L-carnitine, an endogenous metabolite crucial to fatty acid metabolism. This document details its physicochemical properties, analytical methodologies for its quantification, and its role within key metabolic pathways.
Physicochemical Properties
This compound is an acylcarnitine, a class of compounds essential for the transport of fatty acids into the mitochondria for subsequent beta-oxidation. Accurate identification and quantification of this molecule are critical for metabolic studies.
| Property | Value |
| CAS Number | 26145-55-1[1] |
| Molecular Weight | 397.59 g/mol |
| Molecular Formula | C₂₃H₄₃NO₄[1] |
| Synonyms | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-hexadecen-1-yl]oxy]-1-propanaminium inner salt, (2E)-hexadecenoylcarnitine |
Metabolic Significance: The Carnitine Shuttle and Beta-Oxidation
This compound is an intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. The carnitine shuttle system facilitates the transport of these fatty acids across the inner mitochondrial membrane. Once inside the mitochondrial matrix, the fatty acyl-CoA undergoes a cyclical series of reactions, including the formation of trans-2-enoyl-CoA intermediates like the hexadecenoyl moiety of the titular compound.
Potential Regulatory Role: PPAR Signaling Pathway
Acylcarnitines, as products and intermediates of fatty acid metabolism, may influence cellular signaling pathways. The Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a critical role in the regulation of lipid metabolism. Long-chain fatty acids and their derivatives are known ligands for PPARs. An accumulation of specific acylcarnitines, such as this compound, could potentially modulate PPAR activity, thereby affecting the expression of genes involved in fatty acid oxidation.[2][3][4][5][6]
Experimental Protocols: Quantification of this compound
The quantification of this compound in biological matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a general guideline that can be adapted for specific research needs.
Sample Preparation
-
Extraction :
-
For biofluids (plasma, urine), mix 20 µL of the sample with 500 µL of pre-cooled isopropanol (B130326) containing 0.5% (V/V) acetic acid and an appropriate internal standard solution.
-
For tissues, homogenize 10 mg of the tissue in 400 µL of pre-cooled isopropanol with 0.5% (V/V) acetic acid and the internal standard.
-
Sonicate the mixture in an ice bath for 5 minutes, followed by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet and pool the supernatants.
-
Dry the combined supernatants under a stream of nitrogen gas.
-
-
Reconstitution :
-
Reconstitute the dried extract in 40 µL of 90% (V/V) methanol (B129727) for analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is suitable for separation.
-
Mobile Phase A : 0.1% formic acid and 2.5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B : 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.
-
Gradient Elution : A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the acylcarnitines.
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 50°C.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring for the specific precursor-to-product ion transitions of this compound and the internal standard. A common fragment ion for acylcarnitines is at m/z 85.
-
Workflow Diagram
This technical guide provides a foundational understanding of this compound, its biological context, and methods for its analysis. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. L‑carnitine attenuates TGF‑β1‑induced EMT in retinal pigment epithelial cells via a PPARγ‑dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of Acylcarnitines in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acylcarnitines, once viewed primarily as intermediates in the transport of fatty acids for mitochondrial β-oxidation, have emerged as pivotal molecules in the landscape of metabolic research. Their discovery and the subsequent elucidation of their roles have revolutionized our understanding of cellular energy homeostasis and disease pathophysiology. This technical guide provides an in-depth exploration of the history of acylcarnitine research, from their initial identification to their current status as critical biomarkers and potential therapeutic targets. Detailed experimental protocols for their analysis, quantitative data on their physiological and pathological concentrations, and visualizations of their key metabolic and signaling pathways are presented to equip researchers and drug development professionals with a comprehensive understanding of this vital class of molecules.
A Historical Perspective: The Unveiling of Acylcarnitines
The story of acylcarnitines is intrinsically linked to the discovery and characterization of L-carnitine. While L-carnitine was first isolated from muscle tissue in the early 20th century, its profound role in metabolism remained enigmatic for decades. The pioneering work of I.B. Fritz and J. Bremer in the late 1950s and early 1960s was instrumental in establishing that L-carnitine is essential for the oxidation of long-chain fatty acids by mitochondria.[1][2][3]
The concept of acylated forms of carnitine emerged from this foundational research. The seminal work of Choi and Bieber in 1977 marked a significant milestone with the first detailed isolation and identification of a series of short-chain acylcarnitines from beef heart tissue.[4][5] This discovery provided concrete evidence for the existence of a diverse family of carnitine derivatives and laid the groundwork for investigating their broader physiological significance.
The subsequent development of analytical techniques, particularly the advent of tandem mass spectrometry (MS/MS) in the 1990s, was a watershed moment in acylcarnitine research. This technology enabled the rapid, sensitive, and simultaneous quantification of a wide spectrum of acylcarnitines from small biological samples, such as dried blood spots. This analytical leap was pivotal in establishing acylcarnitine profiling as a cornerstone of newborn screening programs for inborn errors of metabolism, particularly fatty acid oxidation disorders.
The Central Role of Acylcarnitines in Cellular Metabolism
Acylcarnitines are formed through the esterification of L-carnitine with an acyl-CoA molecule, a reaction catalyzed by a family of enzymes known as carnitine acyltransferases. These molecules are classified based on the length of their acyl chain:
-
Short-chain acylcarnitines (SCACs): 2 to 6 carbons
-
Medium-chain acylcarnitines (MCACs): 7 to 12 carbons
-
Long-chain acylcarnitines (LCACs): 13 to 22 carbons
The primary and most well-understood function of acylcarnitines is their role in the carnitine shuttle , a transport system that facilitates the entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation.
The Carnitine Shuttle: A Visualized Workflow
The carnitine shuttle is a multi-step process involving three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to long-chain acylcarnitines.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, situated in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.
-
Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported long-chain acylcarnitines back to long-chain acyl-CoAs, which can then enter the β-oxidation spiral.
Acylcarnitines as Biomarkers of Metabolic Diseases
The measurement of acylcarnitine profiles has become an indispensable tool in clinical diagnostics, particularly for the identification of inborn errors of metabolism. Deficiencies in enzymes involved in fatty acid oxidation lead to the accumulation of specific acyl-CoA species, which are then converted to their corresponding acylcarnitines and released into circulation.
Inborn Errors of Metabolism
The table below summarizes the characteristic acylcarnitine elevations observed in several common fatty acid oxidation disorders.
| Disease | Deficient Enzyme | Key Acylcarnitine Biomarkers Elevated |
| MCAD Deficiency | Medium-chain acyl-CoA dehydrogenase | C8 (Octanoylcarnitine), C6, C10:1 |
| VLCAD Deficiency | Very long-chain acyl-CoA dehydrogenase | C14:1, C14, C14:2, C16 |
| LCHAD/TFP Deficiency | Long-chain 3-hydroxyacyl-CoA dehydrogenase/Trifunctional Protein | C16-OH, C18:1-OH, C18-OH |
| CPT2 Deficiency | Carnitine palmitoyltransferase II | C16, C18:1 |
| Glutaric Acidemia Type I | Glutaryl-CoA dehydrogenase | C5-DC (Glutarylcarnitine) |
| Propionic Acidemia | Propionyl-CoA carboxylase | C3 (Propionylcarnitine) |
| Methylmalonic Acidemia | Methylmalonyl-CoA mutase | C3, C4-DC (Methylmalonylcarnitine) |
Beyond Inborn Errors: Acylcarnitines in Complex Diseases
Elevated levels of specific acylcarnitines, particularly long-chain species, have been implicated in the pathophysiology of a range of complex diseases, including:
-
Type 2 Diabetes and Insulin (B600854) Resistance: Accumulation of long-chain acylcarnitines is thought to reflect mitochondrial dysfunction and incomplete fatty acid oxidation, which can impair insulin signaling.
-
Cardiovascular Disease: Certain acylcarnitines have been shown to induce mitochondrial dysfunction and inflammation, contributing to the development of atherosclerosis and heart failure.[6]
-
Neurological Disorders: Altered acylcarnitine profiles have been observed in various neurological conditions, suggesting a role in brain energy metabolism.
Quantitative Analysis of Acylcarnitines: Experimental Protocols
The gold standard for the quantification of acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to measure a wide range of acylcarnitine species in a single analysis.
Sample Preparation from Dried Blood Spots (DBS)
-
Punching: A 3 mm disc is punched from the dried blood spot into a well of a 96-well microtiter plate.
-
Extraction: An extraction solution containing methanol (B129727) and isotopically labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine) is added to each well.
-
Incubation: The plate is agitated for 20-30 minutes to ensure complete extraction of the analytes.
-
Derivatization (Butylation): The supernatant is transferred to a new plate and evaporated to dryness. A solution of 3N HCl in n-butanol is added, and the plate is heated at 65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters. This step enhances their chromatographic and mass spectrometric properties.
-
Final Preparation: The butanolic HCl is evaporated, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Sample Preparation from Plasma
-
Protein Precipitation: A small volume of plasma (e.g., 10-50 µL) is mixed with a larger volume of a cold organic solvent, such as acetonitrile (B52724) or methanol, containing isotopically labeled internal standards. This step precipitates the proteins.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the acylcarnitines is transferred to a new tube or well.
-
Derivatization (Optional but common): The supernatant is evaporated, and a derivatization step, such as butylation (as described for DBS) or derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH), can be performed.[7] 3NPH derivatization increases the signal intensity of the acylcarnitines.[7]
-
Reconstitution: The dried, derivatized sample is reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Reversed-phase liquid chromatography is typically used to separate the different acylcarnitine species based on their hydrophobicity.
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is employed.
-
Detection: Tandem mass spectrometry is performed using precursor ion scanning or multiple reaction monitoring (MRM). In precursor ion scanning for butylated acylcarnitines, the instrument is set to detect all parent ions that fragment to produce a common product ion of m/z 85, which is characteristic of the carnitine backbone. In MRM, specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard, providing high specificity and quantitative accuracy.
Reference Ranges for Plasma Acylcarnitines
The following table provides approximate reference ranges for selected acylcarnitines in plasma from healthy newborns and adults. It is important to note that these ranges can vary between laboratories depending on the specific analytical methods used.
| Acylcarnitine | Newborns (µmol/L) | Adults (µmol/L) |
| Free Carnitine (C0) | 15 - 60 | 25 - 50 |
| Acetylcarnitine (C2) | 2 - 20 | 2 - 10 |
| Propionylcarnitine (C3) | 0.2 - 2.0 | 0.1 - 0.5 |
| Butyrylcarnitine (C4) | 0.1 - 0.5 | 0.05 - 0.3 |
| Isovalerylcarnitine (C5) | 0.05 - 0.4 | 0.02 - 0.2 |
| Octanoylcarnitine (C8) | 0.02 - 0.2 | 0.01 - 0.1 |
| Decanoylcarnitine (C10) | 0.02 - 0.2 | 0.01 - 0.1 |
| Myristoylcarnitine (C14) | 0.02 - 0.2 | 0.01 - 0.1 |
| Palmitoylcarnitine (C16) | 0.1 - 1.0 | 0.05 - 0.5 |
| Stearoylcarnitine (C18) | 0.05 - 0.5 | 0.02 - 0.3 |
| Oleoylcarnitine (C18:1) | 0.1 - 1.0 | 0.05 - 0.5 |
Note: These are representative ranges and should not be used for clinical diagnosis without consulting laboratory-specific reference intervals.
Emerging Roles: Acylcarnitines in Cellular Signaling
Recent research has begun to uncover roles for acylcarnitines beyond their function in fatty acid transport. Certain acylcarnitine species have been shown to act as signaling molecules, influencing cellular processes such as inflammation and gene expression.
For example, long-chain acylcarnitines have been demonstrated to activate pro-inflammatory signaling pathways. This can occur through the activation of key signaling molecules like JNK and ERK, which are downstream components of many inflammatory pathways. This activation can lead to the increased expression of pro-inflammatory cytokines, suggesting a potential mechanism by which metabolic dysregulation can contribute to a state of chronic low-grade inflammation.[8]
Future Directions and Conclusion
The field of acylcarnitine research continues to evolve rapidly. Ongoing efforts are focused on:
-
Discovering novel acylcarnitine species and elucidating their metabolic origins and functions.
-
Further defining the role of acylcarnitines in complex diseases to identify new therapeutic targets.
-
Developing advanced analytical methods for more comprehensive and sensitive acylcarnitine profiling.
-
Investigating the therapeutic potential of modulating acylcarnitine levels in various disease states.
References
- 1. familiasga.com [familiasga.com]
- 2. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and identification of aliphatic short-chain acylcarnitines from beef heart: possible role for carnitine in branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of aliphatic short-chain acylcarnitines from beef heart: possible role for carnitine in branched-chain amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 8. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Role of trans-2-Hexadecenoyl-L-carnitine in the Diagnosis and Understanding of Inborn Errors of Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of trans-2-Hexadecenoyl-L-carnitine, its significance as a biomarker in specific inborn errors of metabolism, and the analytical methodologies used for its quantification.
Introduction: Acylcarnitines and Metabolic Disease
Inborn errors of metabolism (IEMs) are a class of genetic disorders that disrupt normal metabolic pathways.[1] A significant subset of these disorders involves defects in mitochondrial fatty acid β-oxidation (FAO), the primary process for energy production from fats, particularly during periods of fasting or metabolic stress.[2][3][4] Acylcarnitines, which are esters of carnitine and fatty acids, are crucial intermediates in this process.[5][6][7][8] Their primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent oxidation.[9][10][11][12]
When an enzyme in the FAO pathway is deficient, specific acyl-CoA intermediates accumulate. These are transesterified to carnitine, leading to a characteristic pattern of elevated acylcarnitines in bodily fluids.[12] This makes acylcarnitine profiling a powerful diagnostic tool for identifying specific IEMs, widely implemented in newborn screening programs.[13][14]
This compound (C16:1) is a specific long-chain acylcarnitine that serves as a key biomarker for certain FAO disorders, most notably Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. This guide will delve into the biochemical pathways involving this molecule, its quantitative relevance in disease states, and the detailed experimental protocols for its analysis.
Biochemical Context: The Carnitine Shuttle and Fatty Acid Oxidation
The catabolism of long-chain fatty acids is a mitochondrial process. As these molecules cannot freely pass the inner mitochondrial membrane, they rely on a transport mechanism known as the carnitine shuttle .
This shuttle system involves three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, it converts long-chain acyl-CoAs into long-chain acylcarnitines.
-
Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein that transports acylcarnitines into the mitochondrial matrix in exchange for free carnitine.[15][16]
-
Carnitine Palmitoyltransferase II (CPT II): Located on the matrix side of the inner mitochondrial membrane, it converts the imported acylcarnitines back to acyl-CoAs, releasing free carnitine to be shuttled back out.[17][18][19][20][21]
Once inside the matrix, the long-chain acyl-CoAs undergo β-oxidation. This is a cyclical four-step process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. Very long-chain acyl-CoAs are initially processed by VLCAD.[22]
Defects in any of these transport or enzymatic steps lead to distinct IEMs. For instance, deficiencies in CPT I, CACT, or CPT II disrupt the transport of all long-chain fatty acids into the mitochondria.[9][15] A deficiency in VLCAD specifically impairs the first step of β-oxidation for fatty acids with chain lengths typically between 14 and 20 carbons.[3] In all these cases, the upstream long-chain acyl-CoAs accumulate and are converted to their corresponding acylcarnitines, including this compound.
This compound as a Diagnostic Biomarker
The acylcarnitine profile, a snapshot of the concentrations of various acylcarnitines, is a cornerstone for diagnosing FAO disorders. The elevation of this compound is particularly indicative of defects affecting long-chain fatty acids.
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency
VLCAD deficiency is the most common inherited disorder of long-chain fatty acid oxidation.[3] It is caused by mutations in the ACADVL gene.[22] The VLCAD enzyme catalyzes the initial dehydrogenation step for long-chain acyl-CoAs. Its deficiency leads to the accumulation of its substrates, which are then detected as elevated levels of C14:1, C14:2, C14, and C12:1 acylcarnitines in newborn screening.[23] While C14:1 (tetradecenoyl-carnitine) is often the primary marker, C16:1 (this compound) and other long-chain species can also be elevated, reflecting the substrate backup.
Carnitine-Acylcarnitine Translocase (CACT) and CPT II Deficiencies
CACT deficiency (due to SLC25A20 gene mutations) and CPT II deficiency (due to CPT2 gene mutations) are clinically severe disorders that block the entry of all long-chain acylcarnitines into the mitochondrial matrix.[15][18] This results in a pronounced accumulation of long-chain acylcarnitines in the plasma. The acylcarnitine profile for both disorders is virtually identical, showing marked elevations of C16, C18, and C18:1 species.[15][17][24] Therefore, elevated this compound is a key finding, though it must be interpreted alongside other long-chain markers to differentiate from VLCAD deficiency. Final diagnosis requires enzymatic or molecular genetic testing.[24]
Data Presentation: Acylcarnitine Profiles in Key Disorders
The following tables summarize the characteristic acylcarnitine findings in plasma or dried blood spots for the primary IEMs associated with elevated long-chain acylcarnitines. Note that absolute concentrations can vary, and the pattern of elevation and ratios between different acylcarnitines are crucial for interpretation.
Table 1: Primary Acylcarnitine Markers in Long-Chain FAO Disorders
| Disorder | Primary Elevated Markers | Secondary/Other Elevated Markers | Free Carnitine (C0) | Key Ratios |
| VLCAD Deficiency | C14:1 (Tetradecenoyl) | C12:1, C14, C14:2, C16:1 | Often low (secondary deficiency) | C14:1/C2, C14:1/C16 |
| CACT Deficiency | C16 (Hexadecanoyl), C18:1 (Octadecenoyl) | C16:1, C18, C18:2 | Very low | (C16 + C18:1)/C2 |
| CPT II Deficiency | C16 (Hexadecanoyl), C18:1 (Octadecenoyl) | C12, C14, C16:1 , C18 | Normal to low | (C16 + C18:1)/C2 |
Data compiled from multiple sources, including newborn screening guidelines and clinical literature.[17][23][24][25][26]
Experimental Protocols: Quantification of Acylcarnitines
The gold-standard method for acylcarnitine analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8][13] This technique offers high sensitivity and specificity, allowing for the simultaneous quantification of dozens of acylcarnitine species from a small sample volume, such as a dried blood spot (DBS).[14][27]
Sample Preparation
5.1.1 Dried Blood Spots (DBS) [28]
-
Punching: A 3 mm disk is punched from the DBS into a well of a 96-well microtiter plate.
-
Extraction: Acylcarnitines are eluted by adding a methanol-based solution containing a mixture of stable isotope-labeled internal standards (e.g., d₃-C2, d₃-C8, d₃-C16 carnitines).
-
Elution: The plate is sealed and agitated for 30-60 minutes at room temperature.
-
Drying: The methanol (B129727) extract is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
-
Derivatization (Butylation): To improve chromatographic and mass spectrometric properties, the dried extract is derivatized. 50-100 µL of 3N HCl in n-butanol is added to each well, and the plate is sealed and heated at 65°C for 15-20 minutes.[5][29] This converts the acylcarnitines to their butyl esters.
-
Final Preparation: The butanolic HCl is evaporated, and the sample is reconstituted in a solvent suitable for LC-MS/MS injection.[29]
5.1.2 Plasma or Serum [28][29]
-
Aliquoting: A small volume (10-50 µL) of plasma or serum is placed in a microcentrifuge tube.
-
Protein Precipitation: A threefold volume of cold acetonitrile (B52724) containing the internal standards is added to precipitate proteins and extract the acylcarnitines.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., >10,000 x g) for 10 minutes.
-
Extraction & Derivatization: The supernatant is transferred to a new tube and can be either directly analyzed (for underivatized methods) or dried down and subjected to the same butylation/derivatization process described for DBS.
LC-MS/MS Analysis
-
Chromatography: While flow-injection analysis is common in high-throughput screening, liquid chromatography (LC) is essential for separating isomeric and isobaric species (e.g., separating butyrylcarnitine (B1668139) from isobutyrylcarnitine), which is critical for differential diagnosis.[27][30] A reversed-phase C18 column is typically used with a gradient elution program involving water and acetonitrile, both containing additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve ionization.[5]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions [M+H]⁺ of the acylcarnitine butyl esters.[28]
-
Detection Mode: Tandem mass spectrometry (MS/MS) is performed. The most common method for acylcarnitine profiling is Precursor Ion Scanning . Upon fragmentation in the collision cell, all acylcarnitines produce a common, prominent fragment ion at a mass-to-charge ratio (m/z) of 85.[5][28] By setting the second mass analyzer (MS2) to detect only m/z 85, the first mass analyzer (MS1) can scan across a range of parent masses, generating a profile of all compounds in the sample that produce this characteristic fragment.
-
Targeted Quantification: For more precise quantification of specific acylcarnitines like this compound, Multiple Reaction Monitoring (MRM) is used. This involves programming the mass spectrometer to detect specific precursor ion → product ion transitions for each target analyte and its corresponding internal standard.[28]
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: The Carnitine Shuttle System.
References
- 1. Carnitine supplementation for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis and Clinical Management of Long-chain Fatty-acid Oxidation Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnosis and Clinical Management of Long-chain Fatty-acid Oxidation Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 11. Carnitine Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 14. Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Orphanet: Carnitine-acylcarnitine translocase deficiency [orpha.net]
- 16. Carnitine-Acylcarnitine Translocase Deficiency: Experience with Four Cases in Spain and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]
- 19. metabolicsupportuk.org [metabolicsupportuk.org]
- 20. Carnitine palmitoyltransferase II deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 21. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 22. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 23. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Carnitine-acylcarnitine translocase (CACT) deficiency [health.wa.gov.au]
- 27. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 30. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Transport of trans-2-Hexadecenoyl-L-carnitine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Hexadecenoyl-L-carnitine is a long-chain acylcarnitine, an ester of carnitine and trans-2-hexadecenoic acid. Acylcarnitines play a pivotal role in cellular energy metabolism, specifically in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation. The cellular uptake from the extracellular space and the subsequent transport across the inner mitochondrial membrane are critical and tightly regulated processes. Understanding the mechanisms governing the transport of specific acylcarnitines like this compound is crucial for research in metabolic diseases, drug development, and toxicology. This technical guide provides a comprehensive overview of the cellular uptake and transport of this compound, including the key protein players, kinetic parameters, detailed experimental protocols, and regulatory signaling pathways.
Key Proteins in Cellular Uptake and Mitochondrial Transport
The journey of this compound from the extracellular environment to the mitochondrial matrix is a multi-step process mediated by specific transport proteins.
Cellular Uptake: Organic Cation/Carnitine Transporter 2 (OCTN2/SLC22A5)
The primary transporter responsible for the uptake of L-carnitine and its acyl esters from the extracellular fluid into the cytoplasm is the Organic Cation/Carnitine Transporter 2 (OCTN2) , encoded by the SLC22A5 gene.[1][2] OCTN2 is a sodium-dependent, high-affinity carnitine transporter widely expressed in various tissues, including the intestine, kidney, heart, and skeletal muscle.[3] While its affinity for L-carnitine is well-characterized, it is also known to transport and be inhibited by long-chain acylcarnitines.[1][2]
Mitochondrial Transport: The Carnitine Shuttle
Once inside the cell, the transport of long-chain acylcarnitines like this compound across the inner mitochondrial membrane is facilitated by the carnitine shuttle . This system involves three key components:
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines.
-
Carnitine-Acylcarnitine Translocase (CACT/SLC25A20): This carrier protein, located in the inner mitochondrial membrane, mediates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.[4][5]
-
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to acyl-CoAs, which then enter the β-oxidation pathway.
Quantitative Data on Transporter Kinetics
Table 1: Kinetic Parameters of Carnitine-Acylcarnitine Translocase (CACT/SLC25A20)
| Substrate/Inhibitor | Organism/System | Km | Ki | Vmax | Reference(s) |
| L-Carnitine | Recombinant Human | 0.47 ± 0.11 mM | - | 0.78 ± 0.24 mmol/min/g protein | [6] |
| Octanoylcarnitine (B1202733) | Recombinant Human | - | 13.5 ± 4.3 µM | - | [6] |
Note: The Km for L-carnitine represents the affinity for the antiport substrate. The Ki for octanoylcarnitine indicates a high affinity for acylcarnitines as substrates.
Table 2: Kinetic Parameters of Organic Cation/Carnitine Transporter 2 (OCTN2/SLC22A5)
| Substrate/Inhibitor | Cell Line/System | Km | Ki | Vmax | Reference(s) |
| L-Carnitine | Human OCTN2 | 4.34 µM | - | - | [1] |
| L-Carnitine | BeWo cells | 9.8 ± 2.4 µM | - | 800 ± 70 pmol/mg protein/30 min | [6] |
| Long-chain acylcarnitines | Human OCTN2 | - | Inhibition observed | - | [1][2] |
Note: While specific Km values for long-chain acylcarnitines with OCTN2 are not available, their inhibitory effect suggests they are recognized and likely transported by OCTN2.
Experimental Protocols
This section provides detailed methodologies for studying the cellular uptake and mitochondrial transport of long-chain acylcarnitines, which can be adapted for this compound.
Cellular Uptake Assay in Cultured Cells (e.g., Caco-2)
This protocol describes a typical uptake experiment using a radiolabeled substrate.
Materials:
-
Caco-2 cells (or other suitable cell line, e.g., HEK293 cells overexpressing OCTN2)
-
24-well cell culture plates
-
Radiolabeled [14C] or [3H]-trans-2-Hexadecenoyl-L-carnitine (requires custom synthesis) or a commercially available radiolabeled long-chain acylcarnitine (e.g., [14C]palmitoylcarnitine)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4)
-
Wash buffer (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed Caco-2 cells in 24-well plates and grow until they form a confluent monolayer.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. Add 500 µL of uptake buffer to each well and incubate for 15-20 minutes at 37°C to equilibrate the cells.
-
Initiation of Uptake: To initiate the transport assay, aspirate the pre-incubation buffer and add 200 µL of uptake buffer containing the radiolabeled substrate at the desired concentration. For kinetic studies, use a range of substrate concentrations. To determine non-specific uptake, include a set of wells with a high concentration of unlabeled this compound (e.g., 100-fold excess).
-
Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 2, 5, 10, 15 minutes) to determine the initial linear uptake rate.
-
Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold wash buffer.
-
Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use an aliquot of the cell lysate to determine the total protein concentration using a standard method (e.g., BCA assay).
-
Data Analysis: Calculate the uptake rate as pmol of substrate per mg of protein per minute. Subtract the non-specific uptake from the total uptake to determine the specific, carrier-mediated transport. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Mitochondrial Transport Assay using Proteoliposomes
This protocol describes the reconstitution of the CACT protein into artificial lipid vesicles to study its transport activity in a controlled environment.
Materials:
-
Purified CACT protein (can be expressed in and purified from E. coli)
-
Phospholipids (B1166683) (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine)
-
Detergent (e.g., n-octyl-β-D-glucopyranoside)
-
Bio-Beads SM-2 or similar hydrophobic resin
-
Radiolabeled substrate (e.g., [14C]palmitoylcarnitine)
-
Internal buffer (containing a counter-substrate, e.g., L-carnitine)
-
External buffer
-
Stop solution (e.g., a solution containing a transport inhibitor like mersalyl)
-
Size-exclusion chromatography columns (e.g., Sephadex G-75)
Procedure:
-
Proteoliposome Reconstitution:
-
Solubilize the purified CACT protein in a buffer containing the detergent.
-
Prepare liposomes by sonicating the phospholipids in the internal buffer.
-
Mix the solubilized protein with the liposomes.
-
Remove the detergent by incubation with Bio-Beads. This will lead to the formation of proteoliposomes with the CACT protein incorporated into the lipid bilayer.
-
-
Transport Assay:
-
Equilibrate the proteoliposomes in the external buffer.
-
Initiate the transport by adding the radiolabeled substrate to the external buffer.
-
At specific time points, take aliquots of the proteoliposome suspension and add them to the stop solution to terminate the transport.
-
Separate the proteoliposomes from the external medium containing the unincorporated radiolabeled substrate using size-exclusion chromatography.
-
Measure the radioactivity incorporated into the proteoliposomes using a scintillation counter.
-
-
Data Analysis: Calculate the transport rate and perform kinetic analysis as described for the cellular uptake assay.
Signaling Pathways and Regulation
The transport of this compound is regulated by complex signaling networks that control the expression and activity of the key transporter proteins.
Regulation of OCTN2 (SLC22A5)
The expression and function of the OCTN2 transporter are modulated by several signaling pathways:
-
Peroxisome Proliferator-Activated Receptor α (PPARα): PPARα is a nuclear receptor that acts as a key regulator of lipid metabolism. Activation of PPARα by fatty acids or fibrate drugs upregulates the expression of the SLC22A5 gene, thereby increasing the cellular capacity for carnitine uptake.[1][7]
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): The activity of the OCTN2 transporter can be modulated by phosphorylation. While direct phosphorylation of OCTN2 by PKA and PKC is not consistently observed, these kinases can influence its trafficking to the plasma membrane through intermediary proteins like protein phosphatase 2A (PP2A).[8] Activation of PKC has been shown to regulate the delivery of OCTN2 to the cell surface.[8]
-
AKT Kinase: Recent studies have indicated that AKT kinase can regulate the activity and surface presence of OCTN2 in breast cancer cells, suggesting a link between cell survival pathways and carnitine transport.
Regulation of CACT (SLC25A20)
The regulation of the mitochondrial carnitine-acylcarnitine translocase is also linked to cellular metabolic status:
-
Peroxisome Proliferator-Activated Receptor α (PPARα): Similar to OCTN2, the expression of the SLC25A20 gene is upregulated by PPARα activation, ensuring a coordinated increase in the capacity for both cellular uptake and mitochondrial import of acylcarnitines during periods of high fatty acid flux.[1][7]
Visualizations
Signaling Pathways
Caption: Regulation of OCTN2 and CACT transporters.
Experimental Workflow: Cellular Uptake Assay
Caption: Workflow for a typical cellular uptake assay.
Logical Relationship: Transport Pathway
Caption: Cellular transport pathway of acylcarnitines.
References
- 1. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 5. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Contributions of Phosphorylation to Regulation of OCTN2 Uptake of Carnitine are Minimal in BeWo Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Quantification of trans-2-Hexadecenoyl-L-carnitine by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-Hexadecenoyl-L-carnitine is a long-chain acylcarnitine that plays a crucial role in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. The accurate quantification of this and other acylcarnitines in biological matrices is vital for the study of metabolic disorders, drug development, and understanding cellular bioenergetics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the reliable measurement of this compound in complex biological samples such as plasma, tissue homogenates, and urine.
This document provides a detailed protocol for the quantification of this compound using LC-MS/MS. The described method is intended for research use and can be adapted for various biological matrices.
Principle of the Method
This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound from other endogenous components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The characteristic fragmentation of the precursor ion to a specific product ion provides a high degree of selectivity. An isotopically labeled internal standard is recommended for accurate quantification to compensate for matrix effects and variations in sample processing.
Materials and Reagents
-
Standards:
-
This compound (analytical standard)
-
Hexadecanoyl-d3-L-carnitine (or other suitable long-chain acylcarnitine internal standard)
-
-
Solvents and Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
-
Biological Matrix:
-
Human plasma (or other relevant biological matrix)
-
Experimental Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration in methanol. This solution will be used to spike all samples, calibration standards, and quality controls.
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard spiking solution.
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for quantifying this compound.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
| MRM Transitions | |
| This compound | Precursor Ion (m/z): 398.3Product Ion (m/z): 85.1Collision Energy: Optimize for the specific instrument (typically 20-30 eV) |
| Internal Standard | Precursor Ion (m/z): 403.4 (for Hexadecanoyl-d3-L-carnitine)Product Ion (m/z): 85.1Collision Energy: Optimize for the specific instrument (typically 20-30 eV) |
Data Presentation and Quantitative Performance
The following tables present representative quantitative data for a long-chain acylcarnitine, which can be expected to be similar for this compound. This data should be validated on the user's own instrumentation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x |
Table 2: Precision and Accuracy (Representative Data)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Mid | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| This compound | 1 |
Signaling Pathway Context
This compound is an intermediate in the beta-oxidation of fatty acids, a critical metabolic pathway for energy production. The carnitine shuttle is responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondria where beta-oxidation occurs.[1]
Fatty Acid Beta-Oxidation Pathway
Caption: Role of acylcarnitines in fatty acid metabolism.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in metabolic research and drug development. It is recommended that users validate this method in their own laboratory to ensure it meets the specific requirements of their studies.
References
Application Note: High-Throughput UHPLC-MS/MS Method for Comprehensive Acylcarnitine Profiling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acylcarnitines are crucial intermediates in the metabolism of fatty acids and branched-chain amino acids, serving as essential biomarkers for inborn errors of metabolism (IEMs).[1][2] This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the comprehensive profiling and quantification of acylcarnitines in biological matrices. The described protocol offers high throughput and specificity, enabling the accurate diagnosis and monitoring of metabolic disorders and the assessment of drug-induced mitochondrial dysfunction.[1][3]
Introduction
Acylcarnitines are formed when fatty acids are esterified to L-carnitine, facilitating their transport across the inner mitochondrial membrane for β-oxidation.[4] Genetic defects in the enzymes involved in this process lead to the accumulation of specific acylcarnitines, which can be detected in biological fluids such as plasma, serum, and dried blood spots.[5][6] Acylcarnitine profiling by tandem mass spectrometry has become a cornerstone of newborn screening programs worldwide, allowing for the early detection of numerous metabolic disorders.[1][7]
UHPLC-MS/MS offers significant advantages over traditional flow-injection analysis-tandem mass spectrometry (FIA-MS/MS) by enabling the chromatographic separation of isomeric and isobaric acylcarnitines, which is critical for the differential diagnosis of several metabolic diseases.[7][8] This method provides a "metabolic snapshot" that can guide clinicians to a specific diagnosis and is also a valuable tool in drug development for evaluating the potential mitochondrial toxicity of new chemical entities.[1]
Experimental Workflow
The experimental workflow for acylcarnitine profiling consists of sample preparation, UHPLC separation, and MS/MS detection and analysis.
Experimental Protocols
Sample Preparation (from Plasma or Serum)
-
Sample Collection: Collect whole blood in heparinized tubes. Separate plasma or serum from cells within 2 hours of collection.[9] Samples should be stored at -80°C until analysis.
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma or serum in a 1.5 mL microcentrifuge tube, add 300 µL of cold methanol (B129727) containing a mixture of deuterated acylcarnitine internal standards.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Butylation):
-
Final Drying and Reconstitution:
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% water, 10% acetonitrile (B52724) with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to autosampler vials for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Analysis
Instrumentation: A UHPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
UHPLC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Precursor Ion Scan of m/z 85 or Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
MRM Transitions: For targeted quantification, specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. All acylcarnitines share a common product ion at m/z 85 due to the neutral loss of the carnitine moiety.[1]
Data Presentation
The following table summarizes representative acylcarnitine alterations in specific metabolic disorders. Concentrations are for plasma and may vary based on age, diet, and clinical status.
| Acylcarnitine Species | Abbreviation | Normal Range (µM) | Associated Disorder | Typical Concentration in Disorder (µM) |
| Propionylcarnitine | C3 | 0.1 - 0.5 | Propionic Acidemia, Methylmalonic Acidemia | > 5 |
| Isovalerylcarnitine | C5 | 0.02 - 0.1 | Isovaleric Acidemia | > 1 |
| Glutarylcarnitine | C5-DC | < 0.1 | Glutaric Acidemia Type I | > 0.5 |
| Octanoylcarnitine | C8 | 0.01 - 0.05 | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | > 0.5 |
| Tetradecenoylcarnitine | C14:1 | 0.01 - 0.05 | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | > 0.5 |
| Palmitoylcarnitine | C16 | 0.1 - 1.0 | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | > 2 |
| Carnitine Palmitoyltransferase II (CPT-II) Deficiency | C16, C18:1 | 0.1-1.0, 0.1-0.8 | Carnitine Palmitoyltransferase II (CPT-II) Deficiency | Elevated C16 and C18:1 |
Signaling Pathway
Acylcarnitines are integral to mitochondrial fatty acid β-oxidation. The carnitine shuttle, composed of carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2), facilitates the transport of long-chain fatty acids into the mitochondrial matrix for energy production.
Conclusion
The UHPLC-MS/MS method for acylcarnitine profiling is a powerful tool for the diagnosis and management of inborn errors of metabolism and for assessing mitochondrial function in drug development.[1] Its ability to separate and quantify a wide range of acylcarnitines with high sensitivity and specificity makes it superior to older methods. The detailed protocol provided in this application note can be readily implemented in clinical and research laboratories to improve the understanding and diagnosis of metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. ep.bmj.com [ep.bmj.com]
- 3. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 4. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Acylcarnitine Profile | Nicklaus Children's Hospital [nicklauschildrens.org]
- 6. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acylcarnitine Quantitative Profile, Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of trans-2-Hexadecenoyl-L-carnitine in Dried Blood Spots by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-Hexadecenoyl-L-carnitine (C16:1) is a long-chain acylcarnitine that serves as a key intermediate in the mitochondrial beta-oxidation of palmitoleic acid, a monounsaturated omega-7 fatty acid. The analysis of acylcarnitine profiles in dried blood spots (DBS) is a well-established method for newborn screening of inborn errors of metabolism, particularly fatty acid oxidation disorders.[1] Accurate and precise quantification of specific acylcarnitines, such as this compound, is crucial for the early diagnosis and monitoring of these conditions. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Clinical Significance
Acylcarnitines are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where beta-oxidation occurs.[2] Elevated levels of specific acylcarnitines in blood can indicate a deficiency in one of the enzymes involved in this metabolic pathway. For instance, deficiencies in very long-chain acyl-CoA dehydrogenase (VLCAD) can lead to an accumulation of long-chain acylcarnitines, including C16:1-carnitine.[1] Therefore, the quantitative analysis of this compound in DBS is a valuable tool for the diagnosis of certain fatty acid oxidation disorders.
Quantitative Data Summary
The concentration of this compound in dried blood spots is a critical biomarker. Below is a summary of reported concentrations in healthy newborns and reference ranges. It is important to note that concentrations can be influenced by factors such as hematocrit.[3]
| Analyte | Matrix | Population | Concentration (µmol/L) | Method | Reference |
| This compound (C16:1) | Dried Blood Spot | Healthy Newborns | < 0.08 | LC-MS/MS | [4] |
| Palmitoylcarnitine (C16) | Dried Blood Spot | Healthy Newborns (Serbia) | Cut-off: < 3.0 | LC-MS/MS | [5] |
| Oleoylcarnitine (C18:1) | Dried Blood Spot | Healthy Newborns (Serbia) | Cut-off: < 2.8 | LC-MS/MS | [5] |
Experimental Protocols
This section details the methodology for the extraction and analysis of this compound from dried blood spots.
Materials and Reagents
-
Whatman 903 protein saver cards
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Stable isotope-labeled internal standard (e.g., d3-palmitoylcarnitine)
-
This compound analytical standard
Sample Preparation: Extraction from Dried Blood Spots
-
Spot Punching: Punch a 3 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.[6]
-
Extraction Solution Preparation: Prepare an extraction solution of methanol containing a known concentration of the stable isotope-labeled internal standard (e.g., 0.1 µM d3-palmitoylcarnitine).[6]
-
Extraction: Add 100 µL of the extraction solution to each microcentrifuge tube containing the DBS punch.[6]
-
Incubation: Shake the tubes on a rocker for 30 minutes at room temperature.[6]
-
Centrifugation: Centrifuge the tubes to pellet the filter paper.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen gas at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
The following are typical parameters for the LC-MS/MS analysis of acylcarnitines. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters [7]
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters [8]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transition | |
| This compound (C16:1) | Precursor Ion (m/z): 398.3 -> Product Ion (m/z): 85.1 |
| d3-Palmitoylcarnitine (Internal Standard) | Precursor Ion (m/z): 403.3 -> Product Ion (m/z): 85.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound from DBS.
Metabolic Pathway: Beta-Oxidation of Palmitoleoyl-CoA
Caption: The role of carnitine in transporting palmitoleoyl-CoA for beta-oxidation.
References
- 1. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - American Journal of Perinatology / Abstract [thieme-connect.com]
- 4. metbio.net [metbio.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
Application Notes and Protocols for the Extraction of trans-2-Hexadecenoyl-L-carnitine from Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Hexadecenoyl-L-carnitine is a long-chain acylcarnitine that plays a role in fatty acid metabolism. Its quantification in plasma is crucial for studying various metabolic pathways and can serve as a biomarker in different physiological and pathological states. These application notes provide detailed protocols for the extraction and quantification of this compound from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Experimental Protocols
Two primary methods for the extraction of this compound from plasma are detailed below: Protein Precipitation and Solid-Phase Extraction (SPE).
Protocol 1: Protein Precipitation
This is a rapid and straightforward method suitable for high-throughput analysis.
Materials:
-
Plasma samples (stored at -80°C)
-
Acetonitrile (B52724) (ACN), HPLC grade, ice-cold
-
Methanol (B129727) (MeOH), HPLC grade
-
Internal Standard (IS): d3-Hexadecanoyl-L-carnitine or other appropriate long-chain acylcarnitine stable isotope-labeled standard
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).
-
Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an LC-MS vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.
Materials:
-
Plasma samples (stored at -80°C)
-
Protein precipitation solvent: Acetonitrile or Methanol
-
SPE cartridges (e.g., C8 or C18, 100 mg)
-
SPE manifold
-
Internal Standard (IS): d3-Hexadecanoyl-L-carnitine or other appropriate long-chain acylcarnitine stable isotope-labeled standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., Methanol with 0.1% formic acid)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
LC-MS vials
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard.
-
Add 300 µL of acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound with 1 mL of elution solvent (e.g., Methanol with 0.1% formic acid) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an LC-MS vial for analysis.
II. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 50% B
-
10.1-15 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound:
-
MRM Transition for Internal Standard (d3-Hexadecanoyl-L-carnitine):
-
Precursor Ion (Q1): m/z 401.3 [M+H]+
-
Product Ion (Q3): m/z 85.1
-
-
Collision Energy and other parameters: To be optimized for the specific instrument used.
III. Data Presentation
The following tables summarize quantitative data from various studies on the extraction and analysis of long-chain acylcarnitines, which are applicable to this compound.
Table 1: Recovery Rates of Long-Chain Acylcarnitines from Plasma
| Extraction Method | Analyte | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Palmitoylcarnitine (C16) | 84 - 112 | [4] |
| Solid-Phase Extraction (C8) | Palmitoylcarnitine (C16) | 98 - 105 | [5] |
Table 2: Precision of Acylcarnitine Quantification in Plasma
| Analyte | Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Long-chain acylcarnitines | LC-MS/MS | < 10 | 4.4 - 14.2 | [4] |
| Palmitoylcarnitine (C16) | LC-MS/MS | < 15 | < 15 | [5] |
Table 3: Linearity of Acylcarnitine Quantification
| Analyte | Method | Linearity Range (µM) | Correlation Coefficient (r) | Reference |
| Acylcarnitines | LC-MS/MS | 0.1 - 10 | > 0.99 | [4] |
| Palmitoylcarnitine (C16) | LC-MS/MS | 0.05 - 10 | > 0.99 |
IV. Visualizations
Caption: Workflow for Protein Precipitation Extraction.
Caption: Workflow for Solid-Phase Extraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trans-2-Hexadecenoyl- L -carnitine analytical standard 26145-55-1 [sigmaaldrich.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines [frontiersin.org]
- 5. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Acylcarnitines by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acylcarnitines are crucial intermediates in cellular energy metabolism, primarily involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation. The structural analysis of acylcarnitines is vital for understanding various metabolic pathways and diagnosing inborn errors of metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution.[1] This document provides detailed application notes and protocols for the structural analysis of acylcarnitines using ¹H and ¹³C NMR spectroscopy.
Data Presentation: Quantitative NMR Data for Acylcarnitines
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the carnitine backbone and various acyl chains. Chemical shifts are reported in parts per million (ppm) and are referenced to a standard (e.g., TMS or a solvent signal).[2] Coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for the Carnitine Backbone in D₂O
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N⁺(CH₃)₃ | ~3.2 | s | - |
| H2 | ~2.4 | dd | J_gem = ~15, J_vic = ~7 |
| dd | J_gem = ~15, J_vic = ~4 | ||
| H3 | ~4.5 | m | - |
| H4 | ~3.4 | d | J_vic = ~9 |
Note: Chemical shifts can vary slightly depending on the solvent, pH, temperature, and the specific acyl chain attached.
Table 2: ¹³C NMR Chemical Shifts for the Carnitine Backbone
| Carbon | Chemical Shift (ppm) |
| N⁺(CH₃)₃ | ~54 |
| C1 (C=O) | ~175 |
| C2 | ~40 |
| C3 | ~65 |
| C4 | ~70 |
Note: These are approximate values and can be influenced by the experimental conditions and the nature of the acyl group.
Table 3: ¹H NMR Chemical Shifts for Representative Acyl Chains
| Acyl Group | Proton | Chemical Shift (ppm) | Multiplicity |
| Acetyl (C2) | CH₃ | ~2.1 | s |
| Propionyl (C3) | CH₂ | ~2.3 | q |
| CH₃ | ~1.1 | t | |
| Butyryl (C4) | CH₂ (α) | ~2.2 | t |
| CH₂ (β) | ~1.6 | sextet | |
| CH₃ | ~0.9 | t | |
| Palmitoyl (C16) | CH₂ (α) | ~2.3 | t |
| CH₂ (β) | ~1.6 | m | |
| (CH₂)n | ~1.3 | br s | |
| CH₃ | ~0.9 | t |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma/Tissue)
This protocol describes a common method for extracting acylcarnitines from biological samples for NMR analysis. A methanol-chloroform-water extraction is often employed to separate polar metabolites (including acylcarnitines) from lipids and proteins.[3][4]
Materials:
-
Biological sample (e.g., 100 mg tissue or 200 µL plasma)
-
Methanol (B129727) (pre-chilled to -20°C)
-
Chloroform (B151607) (pre-chilled to -20°C)
-
Ultrapure water (pre-chilled to 4°C)
-
Centrifuge capable of 4°C operation
-
Vortex mixer
-
Nitrogen gas stream or vacuum concentrator
-
Deuterated solvent (e.g., D₂O or Methanol-d₄)
-
NMR tubes
Procedure:
-
Homogenization: For tissue samples, homogenize 100 mg of tissue in 1 mL of pre-chilled methanol. For plasma, add 1 mL of pre-chilled methanol to 200 µL of plasma.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Phase Separation: Add 1 mL of pre-chilled chloroform and vortex for 1 minute. Then, add 1 mL of pre-chilled ultrapure water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous/methanol layer containing polar metabolites, a lower chloroform layer with lipids, and a protein pellet at the interface.
-
Extraction: Carefully collect the upper aqueous/methanol layer containing the acylcarnitines into a new tube.
-
Drying: Evaporate the solvent to dryness using a stream of nitrogen gas or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 500-600 µL) of deuterated solvent (e.g., D₂O with a known concentration of a reference standard like TSP for chemical shift referencing and quantification).
-
NMR Sample Preparation: Transfer the reconstituted sample into a 5 mm NMR tube for analysis.
Protocol 2: ¹H NMR Data Acquisition for Quantitative Analysis
For accurate quantification, it is crucial to use appropriate acquisition parameters that ensure full relaxation of all protons.
Spectrometer Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard ¹H probe or a cryoprobe for higher sensitivity.
-
Temperature: Set to a constant temperature, e.g., 298 K.
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment with water suppression (e.g., presaturation or WATERGATE).
-
Pulse Width: Calibrated 90° pulse.[5]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest (typically 5-7 times T₁ is recommended for full relaxation, a value of 10-30 seconds is common for small molecules).[6]
-
Acquisition Time (at): Typically 2-4 seconds to ensure good digital resolution.[5][7]
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250 for ~1% precision).[5][6] This will depend on the sample concentration.
-
Spectral Width (sw): A typical spectral width for ¹H NMR is 12-16 ppm.
Protocol 3: NMR Data Processing
Software: MestReNova or similar NMR processing software.
Processing Steps:
-
Fourier Transformation (FT): Apply an exponential window function with a line broadening of 0.3 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[1][8]
-
Baseline Correction: Apply an automatic baseline correction algorithm (e.g., Whittaker Smoother) to ensure a flat baseline.[8][9]
-
Referencing: Reference the spectrum to the internal standard (e.g., TSP at 0.0 ppm) or a known solvent peak.[1][8]
-
Integration: Integrate the signals of interest. For quantification, compare the integral of a known acylcarnitine proton signal to the integral of the reference standard.
-
Peak Picking: Identify the chemical shifts of the peaks.
Protocol 4: Structural Elucidation using 2D NMR
For complex mixtures or novel acylcarnitines, 2D NMR experiments are invaluable for unambiguous structural assignment.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is useful for identifying the spin systems of the acyl chain.[10][11]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of carbon resonances.[10][11]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure.[10][11]
Mandatory Visualizations
Acylcarnitine Metabolism and Transport
Caption: Carnitine shuttle system for fatty acid transport.
Experimental Workflow for NMR Analysis of Acylcarnitines
Caption: Workflow for acylcarnitine analysis by NMR.
References
- 1. uni-muenster.de [uni-muenster.de]
- 2. researchgate.net [researchgate.net]
- 3. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation — Department of Pharmacology [pharm.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 7. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 8. Mestrenova Tutorial: Process NMR data (2023) – Laborhelfer.de [laborhelfer.de]
- 9. mcgill.ca [mcgill.ca]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. scribd.com [scribd.com]
Synthesis of trans-2-Hexadecenoyl-L-carnitine: An Analytical Standard
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Hexadecenoyl-L-carnitine is a long-chain acylcarnitine that plays a crucial role in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. As an endogenous metabolite, its quantification is vital for studying metabolic pathways, particularly those related to fatty acid metabolism disorders. The availability of a high-purity analytical standard is paramount for accurate identification and quantification in various biological matrices. This document provides a detailed methodology for the synthesis, purification, and characterization of this compound as an analytical standard.
Chemical and Physical Data
| Property | Value | Reference |
| CAS Number | 26145-55-1 | |
| Molecular Formula | C₂₃H₄₃NO₄ | |
| Molecular Weight | 397.59 g/mol | |
| Appearance | White to Off-White Solid | [1] |
| Assay | ≥95.0% (LC/MS) | |
| Optical Activity | [α]/D -14±2°, c = 0.1 in methanol (B129727) | |
| Storage Temperature | -20°C |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of L-carnitine with trans-2-hexadecenoic acid. A common approach involves the activation of the carboxylic acid to facilitate the reaction.
Materials:
-
L-carnitine hydrochloride
-
trans-2-Hexadecenoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Triethylamine (B128534) (TEA)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Protocol:
-
Activation of trans-2-Hexadecenoic Acid:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve trans-2-hexadecenoic acid in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add an excess of thionyl chloride or oxalyl chloride dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude trans-2-hexadecenoyl chloride.
-
-
Esterification with L-carnitine:
-
In a separate flask, suspend L-carnitine hydrochloride in anhydrous dichloromethane.
-
Add an excess of anhydrous triethylamine to neutralize the hydrochloride and deprotonate the hydroxyl group of L-carnitine.
-
Cool the suspension to 0°C.
-
Dissolve the crude trans-2-hexadecenoyl chloride in anhydrous dichloromethane and add it dropwise to the L-carnitine suspension.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Acidify the mixture with dilute HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted fatty acid.
-
The aqueous layer containing the product is then subjected to purification.
-
Purification Protocol
A two-step purification process involving solid-phase extraction and preparative HPLC is recommended for obtaining a high-purity analytical standard.[2]
1. Cation-Exchange Solid-Phase Extraction (SPE):
-
Objective: To remove unreacted trans-2-hexadecenoic acid and other non-cationic impurities.[2]
-
Stationary Phase: Strong cation exchange (SCX) SPE cartridge.
-
Protocol:
-
Condition the SCX cartridge with methanol followed by deionized water.
-
Load the aqueous layer from the reaction work-up onto the cartridge.
-
Wash the cartridge with deionized water to remove unbound impurities.
-
Wash with a low-concentration acid (e.g., 0.1 M HCl) to remove weakly bound impurities.
-
Elute the this compound with a solution of methanol containing a small percentage of ammonium (B1175870) hydroxide.
-
Evaporate the solvent from the eluted fraction under reduced pressure.
-
2. Preparative High-Performance Liquid Chromatography (HPLC):
-
Objective: To separate the target compound from L-carnitine and other closely related impurities.[2]
-
Column: A reversed-phase C18 preparative column is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with a volatile buffer (e.g., ammonium formate (B1220265) or formic acid) is commonly used.
-
Protocol:
-
Dissolve the residue from the SPE step in the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Run a gradient elution to separate the components. The long alkyl chain of this compound will result in a longer retention time compared to unreacted L-carnitine.
-
Collect the fractions corresponding to the product peak.
-
Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a solid.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| LC-MS/MS | A molecular ion peak corresponding to the calculated mass [M+H]⁺ and characteristic fragmentation patterns. |
| ¹H NMR | Peaks corresponding to the protons of the L-carnitine moiety and the trans-2-hexadecenoyl chain. |
| ¹³C NMR | Resonances for all carbons in the molecule, confirming the structure. |
| Purity by HPLC | A single major peak with purity ≥95%. |
Visualization of a Synthetic Workflow
References
Application Notes and Protocols for In Vitro Investigation of trans-2-Hexadecenoyl-L-carnitine Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the functional role of trans-2-Hexadecenoyl-L-carnitine, an endogenous acylcarnitine involved in fatty acid metabolism.[1][2][3][4] The protocols outlined below are designed for in vitro systems to facilitate detailed analysis of its impact on mitochondrial function and related cellular signaling pathways.
This compound is an intermediate in the metabolism of fatty acids, playing a crucial role in their transport into the mitochondrial matrix for subsequent β-oxidation.[5][6][7] Dysregulation of acylcarnitine metabolism has been linked to various metabolic disorders, making the study of specific acylcarnitines like this compound essential for understanding disease pathogenesis and for the development of novel therapeutic strategies.[2][7][8]
The following sections detail experimental protocols to assess the function of this compound, focusing on its effects on key enzymes in the carnitine shuttle and on mitochondrial respiration.
Assessment of Carnitine Palmitoyltransferase (CPT) Activity
The carnitine shuttle, which facilitates the transport of long-chain fatty acids into mitochondria, is a critical control point for fatty acid oxidation.[6][9] This process involves two key enzymes, Carnitine Palmitoyltransferase I (CPT1) and Carnitine Palmitoyltransferase II (CPT2).[6] In vitro assays measuring the activity of these enzymes are fundamental to understanding how this compound may influence fatty acid metabolism.
Experimental Workflow: CPT Activity Assay
Caption: Workflow for determining CPT enzyme activity.
Protocol 1: Spectrophotometric Assay for CPT1 and CPT2 Activity
This protocol is adapted from methods that measure the activity of CPT enzymes by monitoring the release of Coenzyme A (CoA-SH), which reacts with 5,5’-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[10][11]
Materials:
-
Isolated mitochondria from cell culture or tissue
-
Reaction Buffer: 20 mM HEPES, 1 mM EGTA, 220 mM sucrose, 40 mM KCl, pH 7.4
-
DTNB solution (0.1 mM)
-
Palmitoyl-CoA (40 µM)
-
L-carnitine (1 mM)
-
Malonyl-CoA (10 µM) for CPT2 activity measurement
-
This compound (experimental)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the desired source (e.g., cultured hepatocytes, muscle cells) using standard differential centrifugation protocols.[10]
-
Protein Quantification: Determine the protein concentration of the mitochondrial preparation using a standard method like the BCA assay.
-
CPT Total Activity Measurement: a. In a cuvette, prepare the reaction mixture containing 1 ml of reaction buffer, DTNB, and palmitoyl-CoA. b. Add 200 µg of the mitochondrial preparation. c. To test the effect of this compound, add the compound at the desired concentration to the experimental cuvettes. Include a vehicle control. d. Start the reaction by adding L-carnitine. e. Immediately monitor the change in absorbance at 412 nm for 4 minutes.[10]
-
CPT2 Activity Measurement: a. Follow the same procedure as for total CPT activity, but pre-incubate the mitochondrial preparation with malonyl-CoA for 5 minutes to inhibit CPT1 activity.[10]
-
CPT1 Activity Calculation: a. CPT1 activity is calculated by subtracting the CPT2 activity from the total CPT activity.[10]
Data Presentation:
| Treatment Group | Total CPT Activity (nmol/min/mg protein) | CPT2 Activity (nmol/min/mg protein) | CPT1 Activity (nmol/min/mg protein) |
| Vehicle Control | Value | Value | Value |
| This compound (Concentration 1) | Value | Value | Value |
| This compound (Concentration 2) | Value | Value | Value |
Analysis of Mitochondrial Fatty Acid Oxidation (FAO)
Assessing the rate of fatty acid oxidation is crucial to determine the metabolic impact of this compound. This can be achieved by measuring the oxygen consumption rate (OCR) in intact cells or isolated mitochondria when provided with a fatty acid substrate.[5][12]
Experimental Workflow: Seahorse XF Analyzer FAO Assay
Caption: Workflow for assessing FAO using a Seahorse XF Analyzer.
Protocol 2: Measuring Fatty Acid Oxidation via Oxygen Consumption
This protocol utilizes a Seahorse XF Analyzer to measure real-time oxygen consumption, providing a robust method for assessing mitochondrial respiration driven by fatty acid oxidation.[13][14][15]
Materials:
-
Seahorse XF96 or similar instrument
-
Seahorse XF Cell Culture Microplates
-
FAO Assay Medium: Glucose-free DMEM supplemented with 0.5 mM L-carnitine and 1% FBS.[5]
-
Palmitate-BSA conjugate (or other long-chain fatty acid)
-
Etomoxir (CPT1 inhibitor)
-
This compound
-
Cultured cells of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF 96-well plate at an appropriate density and allow them to adhere overnight.[5]
-
Assay Preparation: a. On the day of the assay, replace the culture medium with pre-warmed FAO assay medium. b. Incubate the cells in a CO2-free incubator at 37°C for 1 hour.
-
Seahorse XF Analyzer Protocol: a. Load the Seahorse cartridge with the compounds for injection:
- Port A: Vehicle or this compound
- Port B: Palmitate-BSA conjugate
- Port C: Etomoxir b. Place the cell plate in the Seahorse analyzer and initiate the assay protocol. c. The protocol should include cycles of mixing, waiting, and measuring to establish a baseline OCR, followed by sequential injections of the compounds.
-
Data Analysis: a. The Seahorse software will calculate the OCR at each time point. b. The change in OCR after the addition of the fatty acid substrate indicates the rate of FAO. c. The decrease in OCR after the addition of etomoxir confirms that the observed respiration is CPT1-dependent. d. Compare the FAO rates between cells treated with vehicle and those treated with this compound.
Data Presentation:
| Treatment Group | Baseline OCR (pmol/min) | OCR after Palmitate Addition (pmol/min) | FAO-dependent OCR (pmol/min) |
| Vehicle Control | Value | Value | Value |
| This compound (Concentration 1) | Value | Value | Value |
| This compound (Concentration 2) | Value | Value | Value |
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
To investigate how exogenous this compound affects the intracellular acylcarnitine pool, tandem mass spectrometry can be employed. This powerful technique allows for the quantification of a wide range of acylcarnitine species.[16][17][18]
Protocol 3: In Vitro Acylcarnitine Profiling in Cultured Cells
This protocol involves incubating cultured cells with stable isotope-labeled fatty acids in the presence or absence of this compound and then analyzing the cell extracts for acylcarnitine profiles.[16][18]
Materials:
-
Cultured cells (e.g., fibroblasts, myoblasts)
-
Culture medium with reduced L-carnitine.[16]
-
Stable isotope-labeled palmitate (e.g., ¹³C₁₆-palmitate)
-
This compound
-
Methanol for extraction
-
Tandem mass spectrometer
Procedure:
-
Cell Culture and Treatment: a. Culture cells to near confluence. b. On the day of the experiment, replace the medium with a low-carnitine medium containing the stable isotope-labeled palmitate. c. Add this compound or vehicle to the respective wells. d. Incubate for a defined period (e.g., 24-48 hours).
-
Sample Preparation: a. Harvest the cells and wash them with PBS. b. Extract the intracellular metabolites using cold methanol. c. Centrifuge to pellet cell debris and collect the supernatant. d. Dry the supernatant under nitrogen and reconstitute in an appropriate solvent for MS analysis.
-
MS/MS Analysis: a. Analyze the samples using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. b. Use appropriate internal standards for quantification. c. Monitor for the specific mass-to-charge ratios of the acylcarnitines of interest.
Data Presentation:
| Acylcarnitine Species | Vehicle Control (µM) | This compound Treated (µM) | Fold Change |
| C2-carnitine | Value | Value | Value |
| C16-carnitine | Value | Value | Value |
| C16:1-carnitine | Value | Value | Value |
| (Other detected species) | Value | Value | Value |
Signaling Pathway Analysis: Role of PPARs
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in the regulation of fatty acid metabolism.[19][20] Investigating the effect of this compound on PPAR activity and the expression of its target genes can provide insights into its regulatory functions.[21][22]
Signaling Pathway: PPARα Regulation of Fatty Acid Oxidation
Caption: Hypothesized PPARα signaling pathway modulated by acylcarnitines.
Protocol 4: Luciferase Reporter Assay for PPAR Activity
This assay measures the activation of PPARs by this compound using a reporter gene system.
Materials:
-
Host cell line (e.g., HEK293T)
-
PPAR expression vector (e.g., pCMX-hPPARα)
-
Luciferase reporter plasmid containing a PPAR response element (PPRE)
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: a. Co-transfect the host cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid. b. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.
-
Treatment: a. After 24 hours, treat the transfected cells with various concentrations of this compound or a known PPAR agonist (positive control).
-
Luciferase Assay: a. After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity. b. Calculate the fold change in luciferase activity relative to the vehicle-treated control.
Data Presentation:
| Treatment Group | Normalized Luciferase Activity | Fold Induction |
| Vehicle Control | Value | 1.0 |
| Positive Control (e.g., GW7647) | Value | Value |
| This compound (Concentration 1) | Value | Value |
| This compound (Concentration 2) | Value | Value |
By employing these detailed protocols and data presentation formats, researchers can systematically investigate the in vitro functions of this compound, contributing to a deeper understanding of its role in health and disease.
References
- 1. trans-Hexadec-2-enoyl carnitine | C23H43NO4 | CID 53477817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (HMDB0006317) [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Livestock Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (LMDB01224) [lmdb.ca]
- 5. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. Acylcarnitines - Understand energy metabolism across generations [biocrates.com]
- 9. Reactome | Carnitine shuttle [reactome.org]
- 10. protocols.io [protocols.io]
- 11. Sensitive assay of carnitine palmitoyl transferase activity in tissue homogenates with a modified spectrophotometric method for enzymatic carnitine determination: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Intracellular in vitro probe acylcarnitine assay for identifying deficiencies of carnitine transporter and carnitine palmitoyltransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. Peroxisome proliferator activated receptor delta (PPARdelta) agonist but not PPARalpha corrects carnitine palmitoyl transferase 2 deficiency in human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Combined therapy with PPARalpha agonist and L-carnitine rescues lipotoxic cardiomyopathy due to systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating trans-2-Hexadecenoyl-L-carnitine Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing relevant animal models and protocols to investigate the metabolism of trans-2-Hexadecenoyl-L-carnitine, a long-chain acylcarnitine. Given the absence of a specific animal model for this metabolite, this document outlines the use of established models of fatty acid oxidation disorders (FAODs) to elucidate its metabolic fate and physiological effects.
Introduction to this compound
This compound is an endogenous acylcarnitine, a derivative of a long-chain fatty acid.[1][2] Acylcarnitines are crucial intermediates in energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[3] Dysregulation in the metabolism of long-chain acylcarnitines is associated with several inherited metabolic disorders, often leading to severe phenotypes such as cardiomyopathy, hypoketotic hypoglycemia, and rhabdomyolysis.[4][5] Understanding the metabolism of specific acylcarnitines like this compound is critical for diagnosing and developing therapies for these conditions.
Recommended Animal Models
Direct animal models for studying the metabolism of exogenously administered this compound are not yet established. However, existing mouse models of long-chain fatty acid oxidation disorders provide a valuable platform for these investigations.
1. Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficient Mice (VLCAD-/-)
-
Rationale: VLCAD is the first enzyme in the beta-oxidation of long-chain fatty acids. Its deficiency leads to the accumulation of long-chain acylcarnitines. These mice exhibit phenotypes such as cold intolerance, cardiomyopathy, and hypoglycemia, which are common in human FAODs.[6][7] Studying the effects of this compound administration in these mice can help determine its potential toxicity and impact on energy homeostasis in a disease context.
-
Key Features:
2. Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficient Mice
-
Rationale: LCHAD deficiency affects a later step in long-chain fatty acid beta-oxidation. Mouse models for this disorder can also be used to assess the metabolic consequences of administering this compound, particularly its impact on the accumulation of other fatty acid intermediates.[6]
-
Key Features:
3. Carnitine Palmitoyltransferase 1a (CPT-1a) Deficient Mice
-
Rationale: CPT-1a is essential for the transport of long-chain fatty acids into the mitochondria. While less completely characterized, models with CPT-1a deficiency would be instrumental in studying the direct reliance of this compound on this transporter for mitochondrial entry.[7]
-
Key Features:
-
Impaired long-chain fatty acid transport into mitochondria.
-
Useful for dissecting the role of the carnitine shuttle in the metabolism of this specific acylcarnitine.
-
Quantitative Data from Animal Models
The following table summarizes representative quantitative data from studies on FAOD mouse models that are relevant to the study of long-chain acylcarnitines.
| Animal Model | Parameter | Finding in Deficient Model | Significance for this compound Studies | Reference |
| VLCAD-/- Mouse | Tissue Carnitine Levels | Supplementation with L-carnitine does not prevent low tissue carnitine levels and induces acylcarnitine production. | Highlights the importance of monitoring tissue carnitine and acylcarnitine profiles upon administration of this compound. | [6] |
| LCAD-/- Mouse | Cardiac Acetylcarnitine | Profound deficiency observed in LCAD-/- hearts. | Suggests that administration of long-chain acylcarnitines could exacerbate energy deficiency in cardiac tissue. | [8] |
| LCAD-/- Mouse | Tissue Acylcarnitine Profile | Accumulation of C14:1-acylcarnitine in all investigated tissues. | Provides a baseline for assessing how exogenously administered this compound alters the existing acylcarnitine profile. | [8] |
| Wild-type Mouse | Tissue 3-hydroxyacylcarnitines | Quantitatively relevant levels present in heart, muscle, and brain. | Indicates that in these tissues, long-chain 3-hydroxyacyl-CoA dehydrogenase may be rate-limiting for mitochondrial beta-oxidation. | [8] |
Experimental Protocols
Protocol 1: In Vivo Administration and Metabolic Phenotyping
This protocol describes the administration of this compound to an appropriate animal model (e.g., VLCAD-/- mice) to assess its metabolic effects.
Materials:
-
This compound
-
Saline solution (vehicle)
-
VLCAD-/- mice and wild-type littermates (control)
-
Metabolic cages
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Tissue collection tools
Procedure:
-
Acclimatization: House mice in metabolic cages for at least 3 days for acclimatization.
-
Fasting: Fast mice for a predetermined period (e.g., 4-6 hours) to induce reliance on fatty acid metabolism.
-
Administration: Administer this compound via intraperitoneal injection. A control group should receive a vehicle injection.
-
Monitoring: Monitor physiological parameters such as body temperature and motor activity.[9]
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 30, 60, 120 minutes) post-injection to measure plasma glucose, acylcarnitines, and other metabolites.
-
Tissue Harvest: At the end of the experiment, euthanize the mice and collect tissues (liver, heart, skeletal muscle, brain) for further analysis.
-
Analysis: Analyze tissue acylcarnitine profiles and carnitine biosynthesis intermediates using tandem mass spectrometry.[8]
Protocol 2: In Vivo Fatty Acid Uptake using Fluorescent Tracers
This protocol adapts a method for imaging long-chain fatty acid uptake to trace the distribution of administered this compound.[10][11]
Materials:
-
Fluorescently labeled long-chain fatty acid analog (e.g., Bodipy FL c16)
-
This compound
-
Animal model with a surgically implanted imaging window (e.g., mammary tumor window for breast cancer models, adaptable for other tissues)
-
Intravital microscope
Procedure:
-
Animal Preparation: Prepare the animal with an imaging window over the tissue of interest.
-
Baseline Imaging: Acquire baseline fluorescence images of the tissue.
-
Co-administration: Co-administer the fluorescent fatty acid analog and this compound via tail vein injection.
-
Time-lapse Imaging: Acquire time-lapse fluorescence images to monitor the uptake and distribution of the fluorescent tracer. The signal should plateau around 30-80 minutes post-injection.[11]
-
Quantitative Analysis: Quantify the fluorescence intensity in the tissue over time to assess changes in fatty acid uptake in the presence of this compound.
Visualizations
Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.
Caption: Experimental Workflow for In Vivo Studies.
References
- 1. trans-Hexadec-2-enoyl carnitine | C23H43NO4 | CID 53477817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Livestock Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (LMDB01224) [lmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. A review of fatty acid oxidation disorder mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Mitochondrial fatty acid oxidation disorders: pathophysiological studies in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse models for disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of carnitine and fatty acid metabolism in the long-chain acyl-CoA dehydrogenase-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of L-carnitine in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell Culture Studies on trans-2-Hexadecenoyl-L-carnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-Hexadecenoyl-L-carnitine is an endogenous acylcarnitine.[1][2][3][4] Acylcarnitines are crucial for cellular energy metabolism, specifically in the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[5][6][7][8] This process is fundamental for generating ATP, the primary energy currency of the cell. Alterations in fatty acid metabolism are increasingly recognized as a hallmark of various diseases, including cancer.[6][7][9] While direct cell culture studies on this compound are not extensively documented in publicly available literature, research on L-carnitine and other acylcarnitines provides a strong foundation for investigating its potential effects.
Studies on L-carnitine have demonstrated its ability to modulate key cellular processes such as proliferation, apoptosis, and oxidative stress in various cell types, including cancer cells.[6][10][11][12] L-carnitine has been shown to induce apoptosis in cancer cells by influencing mitochondrial pathways and regulating the expression of apoptotic genes like Bcl-2 and Bax.[13][14] Furthermore, L-carnitine and its derivatives are implicated in the modulation of critical signaling pathways, including PI3K/Akt, NF-κB, and Nrf2.[15]
These application notes provide a framework for designing and conducting cell culture studies to investigate the effects of this compound, drawing upon established methodologies for related compounds.
Data Presentation
Table 1: Hypothetical Dose-Response Effects of this compound on Cancer Cell Viability
| Concentration (µM) | Cell Viability (%) (Mean ± SD) | Apoptosis Rate (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 | 5 ± 1.1 |
| 10 | 92 ± 4.8 | 12 ± 2.3 |
| 50 | 75 ± 6.1 | 28 ± 3.5 |
| 100 | 51 ± 5.9 | 45 ± 4.2 |
| 200 | 32 ± 4.3 | 68 ± 5.7 |
Table 2: Potential Effects of this compound on Key Apoptotic and Signaling Proteins
| Treatment | Relative Bcl-2 Expression (Fold Change) | Relative Bax Expression (Fold Change) | p-Akt/Akt Ratio (Fold Change) | NF-κB Activity (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (100 µM) | 0.4 | 2.5 | 0.6 | 0.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cultured cells.
Materials:
-
Target cell line (e.g., MDA-MB-231 breast cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (analytical standard)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the prepared concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on the expression of key signaling proteins.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Akt, anti-p-Akt, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Proposed signaling pathways affected by this compound.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (HMDB0006317) [hmdb.ca]
- 3. trans-Hexadec-2-enoyl carnitine | C23H43NO4 | CID 53477817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Livestock Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (LMDB01224) [lmdb.ca]
- 5. Human Metabolome Database: Showing metabocard for trans-2-Dodecenoylcarnitine (HMDB0013326) [hmdb.ca]
- 6. Clinical Significance of Carnitine in the Treatment of Cancer: From Traffic to the Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Derivatization Protocols for Acylcarnitine Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Acylcarnitines are crucial intermediates in cellular energy metabolism, specifically in the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1][2] The quantitative profiling of acylcarnitines in biological fluids like plasma and urine is vital for the diagnosis and study of inherited metabolic disorders, including fatty acid oxidation defects and organic acidurias.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for metabolomic studies, offering high chromatographic resolution.[3] However, due to the low volatility of acylcarnitines, a derivatization step is mandatory to convert them into thermally stable and volatile compounds suitable for GC-MS analysis.[3][4]
This application note provides detailed protocols for two established derivatization methods for the analysis of acylcarnitines by GC-MS: transformation into acyloxylactones and esterification followed by N-demethylation.
Quantitative Data Summary
The following table summarizes typical concentration ranges of various acylcarnitines found in human plasma, as determined by GC-MS methods. These values can serve as a reference for assessing physiological and pathological states.
| Acylcarnitine Species | Plasma Concentration Range (μmol/L) | Method | Reference |
| C2-Acylcarnitine (Acetylcarnitine) | up to 4.90 | GC-CI-MS | [5][6] |
| C14-Acylcarnitine (Myristoylcarnitine) | as low as 0.02 | GC-CI-MS | [5][6] |
| C2-C18 Acylcarnitines | Sub-nanomolar to low micromolar | GC-CI-MS | [5][6] |
Note: The detection limits for medium-chain (C4-C12) acylcarnitines using esterification and N-demethylation have been demonstrated to be well below 1 ng of starting material.[7]
Experimental Workflows and Pathways
Acylcarnitine Metabolism via the Carnitine Shuttle
Acylcarnitines are formed to facilitate the transport of activated fatty acids (acyl-CoAs) from the cell's cytosol into the mitochondrial matrix, where β-oxidation occurs. This process, known as the carnitine shuttle, is essential for energy production from fats.
General Experimental Workflow for Acylcarnitine Analysis
The overall process for analyzing acylcarnitines by GC-MS involves several key stages, from initial sample collection to final data interpretation. Each step is critical for achieving accurate and reproducible results.
Experimental Protocols
Protocol 1: Derivatization via Transformation to Acyloxylactones
This method is based on the conversion of isolated acylcarnitines into their corresponding acyloxylactone derivatives, which are volatile and suitable for GC-MS analysis.[5][6]
1. Principle Following solid-phase extraction, the carnitine moiety is cyclized to form a lactone, with the acyl group remaining as an ester. This neutral derivative exhibits good chromatographic properties.
2. Reagents and Materials
-
Biological sample (e.g., plasma)
-
Stable isotope-labeled internal standards (e.g., C2-C18 acylcarnitines)
-
Solid-phase cation exchange columns (e.g., PRS-columns)[5][6]
-
Reagents for transformation to acyloxylactones (specific reagents may vary, often involving heat and acid/base catalysis, though not explicitly detailed in the search results)
-
Organic solvent for final extraction (e.g., ethyl acetate)
-
GC-MS system with a chemical ionization (CI) source
3. Step-by-Step Procedure
-
Sample Preparation: Thaw the plasma sample and centrifuge to remove any precipitates.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard mixture to the plasma sample.
-
Solid-Phase Extraction (SPE):
-
Derivatization to Acyloxylactones:
-
Collect the eluate and dry it completely under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent and add the necessary reagents to facilitate the transformation into acyloxylactones. This step typically involves heating to promote cyclization.
-
After the reaction, extract the resulting acyloxylactones into an organic solvent like ethyl acetate.
-
-
Sample Analysis:
-
Evaporate the organic solvent and reconstitute the sample in a small volume suitable for injection.
-
Analyze the sample using a GC-MS system, often with positive chemical ionization (GC-CI-MS) using a reactant gas like isobutane.[5][6]
-
Monitor for characteristic ions, such as a common ion at m/z+ and the protonated molecular ion of the specific acyloxylactone derivative, for sensitive and selective detection.[5][6]
-
Protocol 2: Derivatization via Esterification and On-Column N-Demethylation
This novel approach converts acylcarnitines into their propyl ester, N-demethylated derivatives, which are volatile and provide well-separated chromatographic peaks.[1][7]
1. Principle The carboxyl group of the acylcarnitine is first esterified with propanol (B110389) using propyl chloroformate. The resulting quaternary amine is then demethylated in the hot GC injection port, assisted by a nucleophile (iodide), to form a stable tertiary amine derivative.
2. Reagents and Materials
-
Biological sample (e.g., urine, plasma)
-
n-Propyl chloroformate
-
Aqueous propanol
-
Pyridine[1]
-
Potassium iodide (KI)
-
Chloroform
-
GC-MS system with an electron impact (EI) or chemical ionization (CI) source
3. Step-by-Step Procedure
-
Sample Preparation: If using urine, a preliminary cation-exchange extraction step may be employed to reduce matrix interference.[1]
-
Esterification:
-
Ion-Pair Extraction:
-
Add potassium iodide to the reaction mixture. The iodide forms an ion pair with the positively charged quaternary ammonium (B1175870) group of the acylcarnitine propyl ester.
-
Extract the resulting ion pair into an organic solvent such as chloroform.[7]
-
-
Sample Preparation for GC-MS:
-
Carefully separate the organic (chloroform) layer.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection.
-
-
On-Column N-Demethylation and Analysis:
-
Inject the sample into the GC-MS.
-
The high temperature of the GC injection port facilitates a nucleophile-assisted N-demethylation, where the iodide ion attacks one of the N-methyl groups, converting the quaternary amine to a tertiary amine (acyl N-demethylcarnitine propyl ester).[1][7]
-
The volatile derivatives are then separated on the GC column and detected by the mass spectrometer.
-
Under EI-MS, characteristic fragment ions at m/z 58, 84, 112, and 171 are often observed, while [M-59]+ ions (loss of the propoxy radical) can provide structural information about the acyl group.[1]
-
Conclusion
The derivatization of acylcarnitines is an indispensable step for their analysis by GC-MS. The transformation to acyloxylactones and the esterification/N-demethylation method are both robust procedures that render these non-volatile metabolites suitable for gas-phase analysis. The choice of method may depend on the specific acylcarnitine species of interest, the sample matrix, and the available instrumentation. Proper implementation of these protocols, combined with the use of stable isotope-labeled internal standards, enables the sensitive and accurate quantification of acylcarnitines for clinical diagnostics and metabolic research.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of acylcarnitines as their N-demethylated ester derivatives by gas chromatography-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of trans-2-Hexadecenoyl-L-carnitine using Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] The profile of acylcarnitines in biological fluids can serve as a valuable diagnostic tool for inherited metabolic disorders, such as defects in fatty acid oxidation and organic acidurias.[3][4] trans-2-Hexadecenoyl-L-carnitine, a C16:1 acylcarnitine, is an intermediate in the β-oxidation of unsaturated fatty acids. Accurate and precise quantification of this and other acylcarnitines is crucial for understanding disease pathophysiology and for the development of novel therapeutic interventions.
This application note provides a detailed protocol for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard. The method is based on the principle of stable isotope dilution, which is the gold standard for quantitative mass spectrometry, correcting for variations in sample preparation and matrix effects.[3][5]
Biological Significance of Acylcarnitines in Fatty Acid β-Oxidation
Fatty acid β-oxidation is a multi-step process that occurs in the mitochondria, breaking down long-chain fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[6][7][8] Carnitine and its acylated derivatives are central to this process, acting as a shuttle system for fatty acids across the inner mitochondrial membrane.
Experimental Workflow
The quantification of this compound involves sample preparation, LC-MS/MS analysis, and data processing. A stable isotope-labeled internal standard is added at the beginning of the sample preparation to ensure accurate quantification.
Detailed Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
d3-Palmitoyl-L-carnitine (or other suitable C16 stable isotope-labeled acylcarnitine internal standard)[9][10][11]
-
LC-MS grade acetonitrile (B52724), methanol, water, and formic acid
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Solid-phase extraction (SPE) cartridges (optional, for enhanced cleanup)
Sample Preparation
-
Thawing and Aliquoting: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., d3-Palmitoyl-L-carnitine at a concentration of 1 µg/mL in methanol) to each plasma sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.[12]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube.
-
(Optional) Solid-Phase Extraction (SPE): For cleaner samples, an SPE step can be incorporated. Condition a mixed-mode cation exchange SPE cartridge. Load the supernatant and wash with an appropriate solvent. Elute the acylcarnitines with a methanolic ammonia (B1221849) solution.
-
Drying: Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for the separation of long-chain acylcarnitines.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acylcarnitines, and then return to the initial conditions for column re-equilibration. A representative gradient is provided in the table below.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Principle: All acylcarnitines share a common fragmentation pattern, producing a characteristic product ion at m/z 85, which corresponds to the carnitine moiety ([C4H9NO2]+).[13] Therefore, a precursor ion scan for m/z 85 can be used to identify all acylcarnitines in a sample. For targeted quantification, specific precursor-to-product ion transitions are monitored in MRM mode.
Data Presentation
The following tables summarize the proposed LC gradient and MS/MS parameters for the analysis of this compound.
Table 1: Proposed LC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 2: Proposed MRM Transitions
Note: A stable isotope-labeled internal standard for this compound is not readily commercially available. d3-Palmitoyl-L-carnitine is a commonly used internal standard for C16 acylcarnitines and is proposed here.[9][10][11] However, for the most accurate quantification, an ideal internal standard would be d3-trans-2-Hexadecenoyl-L-carnitine. The user should validate the use of d3-Palmitoyl-L-carnitine for this specific application, as differences in chromatographic retention and ionization efficiency may introduce analytical bias.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 398.3 | 85.1 | 50 | 25 |
| d3-Palmitoyl-L-carnitine (Internal Standard) | 403.4 | 85.1 | 50 | 25 |
The exact m/z values and collision energies should be optimized for the specific instrument used.
Quantitative Data Summary (Hypothetical Example)
The following table presents a hypothetical example of quantitative data that should be generated during method validation.
Table 3: Method Validation Parameters (Example)
| Parameter | This compound |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Assessed and minimized |
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in plasma using LC-MS/MS with a stable isotope-labeled internal standard. The method is sensitive, specific, and can be adapted for high-throughput analysis. Accurate measurement of this compound and other acylcarnitines is critical for advancing our understanding of metabolic diseases and for the development of new diagnostic and therapeutic strategies. It is essential to perform a full method validation for the specific matrix and instrumentation used.
References
- 1. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid beta oxidation | Abcam [abcam.com]
- 3. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. caymanchem.com [caymanchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Application Notes and Protocols for Fatty Acid Oxidation Assays Using trans-2-Hexadecenoyl-L-carnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids, particularly during periods of fasting or high energy demand.[1][2] This process, which primarily occurs within the mitochondria, involves the sequential breakdown of fatty acids into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[3][4] The transport of long-chain fatty acids into the mitochondrial matrix is a tightly regulated process facilitated by the carnitine shuttle system.[5][6][7]
Defects in the FAO pathway are associated with a range of metabolic diseases, making the development of robust assays to study this process crucial for both basic research and drug development.[8][9] This document provides detailed application notes and protocols for performing fatty acid oxidation assays using trans-2-Hexadecenoyl-L-carnitine as a substrate. This substrate is an intermediate in the β-oxidation of palmitic acid and can be used to specifically assess the activity of enzymes downstream of acyl-CoA dehydrogenase, including enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, as well as the function of the carnitine-acylcarnitine translocase (CACT) and carnitine palmitoyltransferase II (CPT II) if starting with the acylcarnitine externally.[10]
These protocols are designed for researchers in cell biology, metabolism, and pharmacology to investigate the efficacy of novel therapeutics targeting FAO and to elucidate the mechanisms of metabolic diseases.
Signaling Pathway and Experimental Workflow
To visualize the key steps in fatty acid oxidation and the workflow of the assay, the following diagrams are provided.
Caption: Overview of the long-chain fatty acid oxidation pathway.
Caption: General experimental workflow for the fatty acid oxidation assay.
Experimental Protocols
Two primary methods are presented for measuring fatty acid oxidation using this compound: a radiometric assay for quantifying metabolic products and a more sensitive liquid chromatography-mass spectrometry (LC-MS/MS) method for detailed acylcarnitine profiling.
Protocol 1: Radiometric Assay for Fatty Acid Oxidation
This protocol is adapted from established methods for measuring FAO and is suitable for determining the rate of β-oxidation by quantifying the production of radiolabeled acid-soluble metabolites (ASMs).[11][12] A radiolabeled version of this compound would be required.
A. Materials
-
Cells of interest (e.g., cultured hepatocytes, myotubes, or isolated mitochondria)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
[3H]- or [14C]-labeled this compound
-
Bovine serum albumin (BSA), fatty acid-free
-
L-carnitine
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
Scintillation counter
-
Bradford or BCA protein assay reagents
B. Reagent Preparation
-
Substrate Stock Solution: Prepare a stock solution of radiolabeled this compound in a suitable solvent (e.g., ethanol). The specific activity should be known.
-
BSA-Conjugated Substrate: To a solution of 5% (w/v) fatty acid-free BSA in PBS, add the radiolabeled this compound stock solution to achieve the desired final concentration (e.g., 100-200 µM). Incubate at 37°C for 1 hour with gentle agitation to allow for conjugation.
-
Assay Medium: Supplement cell culture medium with the BSA-conjugated radiolabeled substrate and L-carnitine (final concentration 0.5-1 mM).
C. Experimental Procedure
-
Cell Seeding: Seed cells in 24- or 48-well plates and culture until they reach the desired confluency.
-
Cell Treatment (Optional): If investigating the effect of a compound, pre-incubate the cells with the compound in serum-free medium for a specified duration before the assay.
-
Assay Initiation:
-
Reaction Termination:
-
Place the plate on ice to stop the metabolic activity.
-
Add 50 µL of cold 70% perchloric acid to each well to lyse the cells and precipitate macromolecules.
-
-
Sample Collection:
-
Scrape the cells and transfer the entire content of each well to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Measurement of Acid-Soluble Metabolites (ASMs):
-
Carefully collect a defined volume of the supernatant (e.g., 400 µL), which contains the radiolabeled ASMs.
-
Transfer the supernatant to a scintillation vial.
-
Add 4 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.[11]
-
-
Protein Quantification:
-
Wash the remaining cell pellet with PBS.
-
Solubilize the pellet in a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration using a Bradford or BCA assay.
-
D. Data Analysis
-
Calculate the rate of fatty acid oxidation as nanomoles of substrate converted to ASMs per hour per milligram of protein.
-
Normalize the results to a control group (e.g., vehicle-treated cells).
Protocol 2: LC-MS/MS-Based Assay for Acylcarnitine Profiling
This protocol offers a highly specific and sensitive method to measure the consumption of this compound and the appearance of downstream acylcarnitine intermediates.[13]
A. Materials
-
Cells of interest or isolated mitochondria
-
Cell culture medium or mitochondrial respiration buffer
-
This compound
-
Internal standards (e.g., deuterated acylcarnitines)
-
Acetonitrile (B52724), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
UHPLC-MS/MS system
B. Reagent Preparation
-
Substrate Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Assay Medium: Supplement cell culture medium or respiration buffer with the substrate at the desired final concentration.
-
Quenching and Extraction Solution: Prepare a solution of cold acetonitrile containing a known concentration of internal standards.
C. Experimental Procedure
-
Cell Seeding/Mitochondria Isolation: Prepare cells or isolated mitochondria as in Protocol 1.
-
Assay Initiation:
-
Wash cells or resuspend mitochondria.
-
Add the assay medium containing this compound.
-
Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Extraction:
-
To terminate the reaction, add the cold quenching and extraction solution to the cell culture well or mitochondrial suspension.
-
Incubate on ice for 10 minutes.
-
Collect the entire mixture and centrifuge at high speed to pellet cellular debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the samples onto a UHPLC system coupled to a tandem mass spectrometer.
-
Use a suitable column (e.g., C18) for the separation of acylcarnitines.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and expected shorter-chain acylcarnitine products.
-
D. Data Analysis
-
Quantify the concentration of each acylcarnitine species by comparing the peak area of the analyte to that of its corresponding internal standard.
-
Plot the concentration of this compound and its metabolites over time to determine the rate of consumption and product formation.
-
Normalize the rates to protein concentration.
Data Presentation
Quantitative data from these assays should be summarized in clear and well-structured tables to facilitate comparison between different experimental conditions.
Table 1: Radiometric FAO Assay Results
| Treatment Group | Concentration | Rate of FAO (nmol/hr/mg protein) | % of Control | p-value |
| Vehicle Control | - | Value ± SD | 100 | - |
| Compound X | 1 µM | Value ± SD | Value | Value |
| Compound X | 10 µM | Value ± SD | Value | Value |
| Positive Control (e.g., Etomoxir) | 50 µM | Value ± SD | Value | Value |
Data are presented as mean ± standard deviation (SD) from n=3 independent experiments.
Table 2: LC-MS/MS Acylcarnitine Profiling Results
| Acylcarnitine Species | Vehicle Control (pmol/mg protein) | Compound X (10 µM) (pmol/mg protein) | Fold Change | p-value |
| This compound (C16:1) | Value ± SD | Value ± SD | Value | Value |
| Tetradecenoylcarnitine (C14:1) | Value ± SD | Value ± SD | Value | Value |
| Dodecenoylcarnitine (C12:1) | Value ± SD | Value ± SD | Value | Value |
| Octanoylcarnitine (C8) | Value ± SD | Value ± SD | Value | Value |
| Acetylcarnitine (C2) | Value ± SD | Value ± SD | Value | Value |
Data are presented as mean ± standard deviation (SD) from n=3 independent experiments after 60 minutes of incubation.
Conclusion
The protocols outlined in this document provide a framework for the robust and reliable measurement of fatty acid oxidation using this compound as a substrate. The choice between the radiometric and LC-MS/MS-based assay will depend on the specific research question and the available instrumentation. The radiometric assay provides a straightforward method for determining the overall rate of FAO, while the LC-MS/MS method offers a more detailed view of the metabolic flux through the β-oxidation pathway. By employing these methods, researchers can gain valuable insights into the regulation of fatty acid metabolism and its role in health and disease, as well as screen for and characterize novel therapeutic agents.
References
- 1. Sensitive assay of carnitine palmitoyl transferase activity in tissue homogenates with a modified spectrophotometric method for enzymatic carnitine determination. | Semantic Scholar [semanticscholar.org]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma acylcarnitine profiling indicates increased fatty acid oxidation relative to tricarboxylic acid cycle capacity in young, healthy low birth weight men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterisation of carnitine palmitoyltransferases in patients with a carnitine palmitoyltransferase deficiency: implications for diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. providers2.genedx.com [providers2.genedx.com]
- 8. metabolicatlas.org [metabolicatlas.org]
- 9. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 12. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Metabolomic Profiling of Long-Chain Acylcarnitines in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acylcarnitines (LCACs) are essential intermediates in mitochondrial fatty acid β-oxidation, facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane. The accumulation of LCACs in biological samples can serve as a critical biomarker for inherited metabolic disorders, as well as acquired conditions such as type 2 diabetes, cardiovascular disease, and mitochondrial dysfunction.[1][2][3] This document provides detailed application notes and protocols for the accurate and reproducible metabolomic profiling of LCACs in various biological matrices.
The methodologies described herein are designed to support researchers, scientists, and drug development professionals in quantifying LCACs for basic research, clinical diagnostics, and therapeutic development. The protocols focus on robust sample preparation techniques and sensitive analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Analysis of Long-Chain Acylcarnitines
The following tables summarize the quantitative data of long-chain acylcarnitine concentrations in human plasma and serum, comparing healthy controls with patients diagnosed with type 2 diabetes and coronary artery disease.
Table 1: Plasma Long-Chain Acylcarnitine Concentrations in Healthy Controls vs. Type 2 Diabetes Mellitus Patients
| Acylcarnitine | Healthy Controls (nmol/mL) | Type 2 Diabetes Patients (nmol/mL) | p-value | Reference |
| Tetradecenoylcarnitine (C14:1) | 0.04 ± 0.02 | 0.07 ± 0.04 | <0.05 | [2] |
| Palmitoylcarnitine (C16) | 0.11 ± 0.05 | 0.18 ± 0.09 | <0.05 | [4] |
| Oleoylcarnitine (C18:1) | 0.15 ± 0.06 | 0.25 ± 0.11 | <0.05 | [2] |
Values are presented as mean ± standard deviation.
Table 2: Serum Long-Chain Acylcarnitine Concentrations in Healthy Controls vs. Coronary Artery Disease Patients
| Acylcarnitine | Healthy Controls (µmol/L) | Coronary Artery Disease Patients (µmol/L) | p-value | Reference |
| Palmitoylcarnitine (C16) | 0.18 ± 0.07 | 0.25 ± 0.10 | <0.01 | [5] |
| Oleoylcarnitine (C18:1) | 0.22 ± 0.09 | 0.31 ± 0.13 | <0.01 | [5] |
| Linoleoylcarnitine (C18:2) | 0.14 ± 0.06 | 0.19 ± 0.08 | <0.05 | [5] |
Values are presented as mean ± standard deviation.
Table 3: Normal Reference Ranges for Long-Chain Acylcarnitines in Human Plasma
| Acylcarnitine | Normal Range (nmol/mL) | Reference |
| Tetradecanoylcarnitine (C14) | <0.09 | [6] |
| Tetradecenoylcarnitine (C14:1) | <0.23 | [6] |
| Palmitoylcarnitine (C16) | <0.23 | [6] |
| Oleoylcarnitine (C18:1) | <0.33 | [6] |
| Linoleoylcarnitine (C18:2) | <0.21 | [6] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acylcarnitines from Plasma/Serum
This protocol outlines the procedure for the extraction of LCACs from plasma or serum samples for subsequent LC-MS/MS analysis.
Materials:
-
Plasma or serum samples
-
Internal standard solution (e.g., deuterated acylcarnitines)
-
Acetonitrile (B52724), ice-cold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Thaw plasma or serum samples on ice.
-
To 50 µL of sample, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Long-Chain Acylcarnitines
This protocol provides a general method for the analysis of LCACs using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 50% to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 50% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: The [M+H]+ ion of each acylcarnitine.
-
Product Ion: A common fragment ion at m/z 85, corresponding to the carnitine moiety.
-
Collision Energy: Optimized for each individual acylcarnitine.
Visualizations
Caption: Experimental workflow for LCAC profiling.
Caption: LCAC-induced signaling pathways.
Discussion
The accumulation of long-chain acylcarnitines is increasingly recognized as a key indicator of metabolic dysregulation.[4] Elevated levels of these metabolites have been shown to induce cellular stress through various mechanisms, including the activation of inflammatory signaling pathways and the promotion of mitochondrial dysfunction.[7][8] Specifically, LCACs can lead to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as JNK, ERK, and p38, as well as the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines.[8][9] Furthermore, increased LCAC levels can contribute to the generation of reactive oxygen species (ROS) and disrupt mitochondrial membrane potential, ultimately leading to apoptosis.[7][10]
The protocols and data presented in this document provide a framework for the reliable quantification of long-chain acylcarnitines in biological samples. Accurate measurement of these biomarkers is crucial for advancing our understanding of their role in disease pathogenesis and for the development of novel therapeutic strategies targeting metabolic disorders. The provided workflows and signaling pathway diagrams offer a visual guide to the experimental process and the biological implications of altered LCAC metabolism.
References
- 1. Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 3. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uncmedicalcenter.org [uncmedicalcenter.org]
- 7. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for trans-2-Hexadecenoyl-L-carnitine in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of trans-2-Hexadecenoyl-L-carnitine, an endogenous long-chain acylcarnitine, in various research applications. This document outlines its role in metabolic studies, particularly in the context of obesity and metabolic disorders, and provides methodologies for its quantification in biological samples.
Biochemical and Physiological Significance
This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. It is formed during the transport of long-chain fatty acids across the inner mitochondrial membrane, a process facilitated by the carnitine shuttle system. This system involves carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2).[1][2][3] The levels of specific acylcarnitines, including this compound, can serve as important biomarkers for the state of fatty acid metabolism and have been implicated in various metabolic diseases such as type 2 diabetes and obesity.[4]
In a study on obese Zucker rats, a model for obesity and insulin (B600854) resistance, urinary concentrations of several acylcarnitines, including BCAA catabolism-derived ones, were found to be elevated.[5][6][7][8] This suggests a potential role for altered acylcarnitine metabolism in the pathophysiology of obesity.
Product Information and Handling
| Parameter | Value | Reference |
| Molecular Formula | C23H43NO4 | --INVALID-LINK-- |
| Molecular Weight | 397.59 g/mol | --INVALID-LINK-- |
| CAS Number | 26145-55-1 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | Soluble in ethanol (B145695) (50 mg/mL, may require sonication) | --INVALID-LINK-- |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 6 months or -20°C for up to 1 month. | --INVALID-LINK-- |
Purchasing: this compound can be purchased from various suppliers for research purposes, including MedChemExpress and Sigma-Aldrich.[9]
Quantitative Data from Research Applications
The following table summarizes data from a study by Pengxiang She, et al. (2013) investigating leucine (B10760876) and protein metabolism in obese Zucker rats. Urinary acylcarnitine levels were measured, providing insights into metabolic alterations in obesity.
| Urinary Acylcarnitine | Lean Rats (nmol/mg creatinine) | Obese Rats (nmol/mg creatinine) | Fold Change (Obese/Lean) | P-value |
| C4-OH-isovaleryl/2-methylbutyryl | 0.45 ± 0.04 | 1.28 ± 0.13 | 2.84 | < 0.001 |
| C5-isovaleryl/2-methylbutyryl | 0.22 ± 0.02 | 0.59 ± 0.06 | 2.68 | < 0.001 |
| C5-OH-isovaleryl/2-methylbutyryl | 0.18 ± 0.02 | 0.48 ± 0.05 | 2.67 | < 0.001 |
| C6-methylmalonyl | 0.09 ± 0.01 | 0.21 ± 0.02 | 2.33 | < 0.001 |
| C10:1 | 0.03 ± 0.003 | 0.07 ± 0.01 | 2.33 | < 0.01 |
| C12:1 | 0.04 ± 0.004 | 0.09 ± 0.01 | 2.25 | < 0.001 |
| C14:1 | 0.05 ± 0.005 | 0.11 ± 0.01 | 2.20 | < 0.001 |
| C16:1 (trans-2-Hexadecenoyl) | 0.06 ± 0.01 | 0.13 ± 0.01 | 2.17 | < 0.001 |
Data are presented as mean ± SEM. Data extracted from She P, et al. PLoS One. 2013;8(3):e59443.[5][6][7][8]
Experimental Protocols
Quantification of Acylcarnitines in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of acylcarnitines, including this compound, in plasma samples.
Materials:
-
Plasma samples
-
Methanol (B129727) (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., deuterated acylcarnitines)
-
Raptor ARC-18 column or equivalent
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of methanol containing the internal standards.[10]
-
Vortex the mixture for 10 seconds.[10]
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[10]
-
Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[10]
-
Vortex for 10 seconds before injection into the LC-MS/MS system.[10]
-
-
LC-MS/MS Analysis:
-
Column: Raptor ARC-18 (or equivalent C18 column).
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the acylcarnitines. A detailed gradient program should be optimized based on the specific instrument and column used.[11]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each acylcarnitine and internal standard.[11]
-
In Vitro CPT2 Enzyme Activity Assay
This assay can be used to investigate the interaction of this compound with the CPT2 enzyme.
Materials:
-
Isolated mitochondria or cell lysates containing CPT2
-
This compound (substrate)
-
Coenzyme A (CoA)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Buffer (e.g., Tris-HCl)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the mitochondrial preparation or cell lysate, buffer, and DTNB.
-
Initiate the reaction by adding CoA and this compound.
-
The CPT2-catalyzed reaction will convert the acylcarnitine and CoA to the corresponding acyl-CoA and free carnitine. The free CoA will react with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
The rate of color change is proportional to the CPT2 activity.
Note: This is a general protocol. Specific concentrations and incubation times should be optimized for each experimental setup.
Signaling Pathways and Experimental Workflows
Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the central role of the carnitine shuttle, including the formation of acylcarnitines like this compound, in the transport of fatty acids into the mitochondria for beta-oxidation.
Caption: Carnitine shuttle and fatty acid beta-oxidation pathway.
Experimental Workflow for Acylcarnitine Profiling
The following diagram outlines a typical workflow for the analysis of acylcarnitines from biological samples.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]
- 4. Human Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (HMDB0006317) [hmdb.ca]
- 5. Leucine and protein metabolism in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leucine and Protein Metabolism in Obese Zucker Rats | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Leucine and Protein Metabolism in Obese Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-2-Hexadecenoyl-L-carnitine Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling, storage, and use of trans-2-Hexadecenoyl-L-carnitine analytical standards to ensure experimental accuracy and reproducibility.
Introduction
This compound is an endogenous long-chain acylcarnitine involved in the mitochondrial beta-oxidation of fatty acids. Accurate quantification of this and other acylcarnitines is crucial for research in metabolic disorders, drug development, and clinical diagnostics.[1] These protocols outline best practices for the use of this compound as an analytical standard.
Safety Precautions
While specific hazard information for this compound is limited, it is prudent to handle it with the same care as other laboratory chemicals. A safety data sheet for the similar compound, Palmitoyl-L-carnitine, suggests no major hazards.[2] However, L(-)-Carnitine, a related compound, can cause skin and eye irritation and may cause respiratory irritation.[3]
General recommendations:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[2]
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[3]
-
Dispose of waste material according to local and national regulations.[2]
Storage and Stability
The stability of acylcarnitine standards is critical for accurate quantification. Storage conditions should be carefully controlled to prevent degradation.
Solid Standard
The solid, neat form of this compound should be stored at -20°C. Under these conditions, the standard is expected to be stable for up to three years.[4] It is important to keep the container tightly sealed to protect it from moisture, as some acylcarnitines are hygroscopic.[5]
Standard Solutions
The stability of acylcarnitine solutions is dependent on the solvent, temperature, and pH. Hydrolysis of the ester bond is a primary degradation pathway, which is accelerated at basic pH and elevated temperatures.[5][6]
Storage Recommendations for Solutions:
| Storage Condition | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[4][7] |
| -20°C | Up to 1 month | Suitable for short to medium-term storage of stock and working solutions.[4][7] |
| 2-8°C | Up to a few days | For temporary storage of working solutions. Solutions should be at a neutral to acidic pH.[5] |
| Room Temperature | Not Recommended | Prolonged storage at room temperature can lead to significant hydrolysis.[6][8] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a primary stock solution from the neat analytical standard.
Materials:
-
This compound analytical standard
-
Ethanol (B145695) or a mixture of acetonitrile (B52724)/water (1:1, v/v)[4][9]
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer and/or sonicator
Protocol:
-
Allow the container of the solid standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the solid standard.
-
Dissolve the standard in the chosen solvent. For this compound, ethanol is a suitable solvent (up to 50 mg/mL). Ultrasonication may be required to fully dissolve the compound.[4] Alternatively, a mixture of acetonitrile and water (1:1, v/v) can be used.[9]
-
Ensure the standard is completely dissolved before making up to the final volume in a volumetric flask.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[7]
Preparation of Working Solutions and Calibration Standards
Working solutions and calibration standards are prepared by diluting the stock solution.
Materials:
-
Stock solution of this compound
-
Diluent: A common diluent is 50/50 acetonitrile/water with 0.3% formic acid. The acidic pH helps to maintain the stability of the acylcarnitines.[10]
-
Pipettes (calibrated)
-
Vials
Protocol:
-
Calculate the required dilutions to prepare a series of calibration standards covering the desired concentration range.
-
Perform serial dilutions of the stock solution with the diluent to achieve the final concentrations for the calibration curve.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range from a separate stock solution, if available.[9]
-
Vortex each working solution thoroughly.
-
Store the working solutions at -20°C or -80°C until analysis.[9]
Sample Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acylcarnitines.[1]
General LC-MS/MS Parameters (example):
| Parameter | Description |
| Chromatography | |
| Column | C18 or HILIC column[9][11] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A gradient from high aqueous to high organic is typically used. |
| Flow Rate | Dependent on column dimensions. |
| Column Temperature | Ambient or controlled (e.g., 50°C)[11] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound (m/z 398.3) |
| Product Ion (Q3) | A characteristic fragment ion (e.g., m/z 85)[1] |
Note: The exact LC-MS/MS parameters will need to be optimized for the specific instrument and column used.
Visualizations
Workflow for Preparation of Analytical Standards
Caption: Workflow for the preparation of stock and working analytical standards.
Stability and Degradation Pathway
Caption: Factors influencing the stability and degradation of acylcarnitines.
References
- 1. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.de [fishersci.de]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Acylcarnitine Isomers
Welcome to the technical support center for the chromatographic separation of acylcarnitine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analytical challenges in acylcarnitine isomer analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of acylcarnitine isomers necessary?
A1: The chromatographic separation of acylcarnitine isomers is crucial for the accurate diagnosis and monitoring of various inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.[1][2][3] Many acylcarnitine isomers are isobaric, meaning they have the same mass-to-charge ratio and cannot be distinguished by mass spectrometry alone without prior chromatographic separation.[1][4] Differentiating between these isomers is essential for a correct diagnosis, as the presence of a specific isomer can be indicative of a particular metabolic disorder.[1][5] For instance, separating isobutyrylcarnitine (B1203888) from butyrylcarnitine (B1668139) is critical for the differential diagnosis of Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Isobutyryl-CoA Dehydrogenase (IBCD) deficiency.[1]
Q2: What are the main challenges in separating acylcarnitine isomers?
A2: The primary challenges in the chromatographic separation of acylcarnitine isomers include:
-
Structural Similarity: Isomers possess very similar physicochemical properties, making them difficult to separate using conventional chromatographic techniques.[6]
-
Isobaric Interference: Many isomers have identical masses, leading to overlapping signals in mass spectrometry if not adequately separated chromatographically.[4][5]
-
Low Concentrations: Some diagnostically significant acylcarnitine isomers are present at very low concentrations in biological matrices, requiring highly sensitive and selective analytical methods.[4][7]
-
Matrix Effects: Biological samples like plasma and dried blood spots contain numerous endogenous compounds that can interfere with the analysis and suppress the ionization of target analytes in the mass spectrometer.[8]
-
Lack of Commercial Standards: Pure analytical standards for many acylcarnitine isomers are not commercially available, which complicates method development and validation.[8]
Q3: What are the most common analytical techniques used for this separation?
A3: The most prevalent and effective techniques for the separation and quantification of acylcarnitine isomers are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][9][10][11] These methods offer the high resolution and sensitivity required to distinguish between isomeric and isobaric compounds.[4][10] While flow-injection MS/MS is used for routine acylcarnitine profiling, it cannot differentiate between isomers, making chromatographic separation a necessary second-tier test for confirmatory diagnosis.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of acylcarnitine isomers.
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution of Isomers | Inadequate chromatographic column selectivity. | - Use a column with a different stationary phase chemistry (e.g., C18, phenyl, or embedded polar group).[6] - Consider a column with a smaller particle size (e.g., UPLC columns with 1.7 µm particles) for higher efficiency.[1] |
| Suboptimal mobile phase composition. | - Adjust the organic modifier (e.g., methanol (B129727) vs. acetonitrile) and its gradient profile.[6] - Optimize the pH of the aqueous mobile phase. | |
| Gradient is too steep. | - Decrease the gradient slope to allow more time for the isomers to interact with the stationary phase and achieve separation.[6] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with residual silanols on the column. | - Use an end-capped column. - Add a small amount of a competing base to the mobile phase. |
| Column overload. | - Dilute the sample or inject a smaller volume. | |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH to ensure the analytes are in a single ionic form. | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from matrix components. | - Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction). - Use a diverter valve to direct the early-eluting, unretained components to waste. |
| Inefficient ionization. | - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). - Consider derivatization (e.g., butylation) to enhance ionization efficiency, especially for dicarboxylic acylcarnitines.[4] | |
| Suboptimal mobile phase additives. | - While ion-pairing agents like HFBA can improve chromatography, they may cause ion suppression. Use the lowest effective concentration.[4] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature.[1] |
| Changes in mobile phase composition. | - Prepare fresh mobile phases daily and ensure proper mixing if using a binary or quaternary pump. | |
| Column degradation. | - Use a guard column to protect the analytical column. - Replace the column if performance continues to degrade. | |
| False Positives | Co-elution of isobaric interferences. | - Improve chromatographic resolution to separate the analyte of interest from interfering compounds.[5] - Use high-resolution mass spectrometry to distinguish between compounds with very similar masses. |
| Contamination from external sources. | - Pivalic acid-containing antibiotics can lead to false elevations of C5-acylcarnitine.[1] Review patient medication history. |
Experimental Protocols
Protocol 1: UPLC-MS/MS for C4 and C5 Acylcarnitine Isomers
This protocol is adapted from a method for the simultaneous quantitation of isobutyrylcarnitine, butyrylcarnitine, isovalerylcarnitine (B1198194), 2-methylbutyrylcarnitine (B1244155), and pivaloylcarnitine.[1]
1. Sample Preparation (Plasma or Dried Blood Spots)
-
Extraction: Extract samples with methanol.
-
Derivatization: Derivatize with butanolic HCl.
-
Internal Standards: Use deuterium-labeled internal standards for quantification.
2. UPLC Conditions
-
Column: C18 BEH, 1 x 100 mm, 1.7 µm particle size.[1]
-
Mobile Phase: Methanol/water gradient.
-
Column Temperature: 60 °C.[1]
-
Run Time: Less than 10 minutes.[1]
3. MS/MS Conditions
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Detection: Triple quadrupole mass spectrometer.[1]
-
Mode: Multiple Reaction Monitoring (MRM).
Protocol 2: LC-MS/MS for a Broad Range of Acylcarnitine Isomers
This protocol is based on a method for the quantification of 56 acylcarnitine species.[4]
1. Sample Preparation (Plasma or Tissue)
-
Extraction: Extract with methanol.
-
Derivatization: Derivatize to their butyl esters using n-butanol with 5% v/v acetyl chloride at 60°C for 20 minutes.[4]
-
Reconstitution: Reconstitute the dried sample in a methanol/water mixture.[4]
2. LC Conditions
-
Eluent A: 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, and 0.005% HFBA in water.[4]
-
Eluent B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[4]
-
Gradient Program:
-
0-0.5 min: 100% A at 0.5 ml/min.
-
0.5-3.0 min: Linear gradient to 65% A at 0.5 ml/min.
-
3.0-6.0 min: Hold at 65% A at 0.5 ml/min.
-
6.0-9.7 min: Linear gradient to 40% A at 0.5 ml/min.
-
9.7-10.7 min: Linear gradient to 5% A at 0.5 ml/min.
-
10.7-11.2 min: 100% B at 1 ml/min.
-
11.2-18.5 min: Hold at 100% B at 1.5 ml/min.
-
18.5-22.5 min: Re-equilibration at 100% A at 0.5 ml/min.[4]
-
3. MS/MS Conditions
-
Ionization: ESI in positive mode.[4]
-
Detection: Product ion scan mode.
Quantitative Data Summary
Table 1: Performance of a UPLC-MS/MS Method for C4 and C5 Acylcarnitine Isomers [1]
| Analyte | Matrix | Intra-day Precision (%CV) | Accuracy (%) |
| Butyrylcarnitine | Plasma | 1.4 - 14 | 88 - 114 |
| Isobutyrylcarnitine | Plasma | 1.4 - 14 | 88 - 114 |
| C5-Acylcarnitine Isomers | Plasma | 1.3 - 15 | 87 - 119 |
| Butyrylcarnitine | Dried Blood Spots | 1.4 - 14 | 88 - 114 |
| Isobutyrylcarnitine | Dried Blood Spots | 1.4 - 14 | 88 - 114 |
| C5-Acylcarnitine Isomers | Dried Blood Spots | 1.3 - 15 | 87 - 119 |
Inter-day precision was within 20% for isobutyrylcarnitine and butyrylcarnitine. For 2-methylbutyrylcarnitine and isovalerylcarnitine at concentrations above the normal range, precision was within 24%.[1]
Visualizations
Caption: General workflow for acylcarnitine isomer analysis.
Caption: Troubleshooting logic for poor isomer resolution.
References
- 1. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromforum.org [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
improving the sensitivity of trans-2-Hexadecenoyl-L-carnitine detection by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the sensitivity of trans-2-Hexadecenoyl-L-carnitine detection by mass spectrometry.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Low Signal Intensity or No Detectable Peak
Possible Causes and Solutions:
-
Sub-optimal Ionization: this compound, like other acylcarnitines, ionizes most effectively in positive electrospray ionization (ESI) mode. Ensure your mass spectrometer is operating in the correct polarity.
-
Inefficient Desolvation: Proper desolvation in the ESI source is critical. Optimize the source temperature and gas flows (e.g., nebulizer and drying gases) to maximize signal intensity.
-
Sample Concentration Below Detection Limits: The abundance of specific acylcarnitine species can be very low in biological samples.[1][2] Consider concentrating the sample or exploring derivatization techniques to enhance the signal.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the target analyte.[3][4] Refer to the "Matrix Effects" troubleshooting section for mitigation strategies.
-
Fragmentation Issues: Ensure the correct precursor and product ions are being monitored. For acylcarnitines, a common product ion at m/z 85 is often used for quantification due to its high intensity.[1]
Troubleshooting Workflow for Low Signal Intensity:
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
Possible Causes and Solutions:
-
Matrix Interference: Complex biological matrices can introduce significant background noise.[3][4] Improve sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances.
-
Contaminated LC-MS System: Contaminants in the mobile phase, tubing, or column can contribute to high background. Flush the system with appropriate solvents and ensure the use of high-purity solvents and additives.
-
Suboptimal Chromatographic Separation: Poorly resolved peaks can lead to a lower signal-to-noise ratio.[5] Optimize the liquid chromatography (LC) method, including the column chemistry, mobile phase composition, and gradient profile, to achieve better separation from background components. Hydrophilic interaction liquid chromatography (HILIC) can be an effective technique for separating acylcarnitines without derivatization.[6]
Issue 3: Poor Peak Shape (Tailing, Broadening)
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the column. Consider a different column chemistry or modify the mobile phase (e.g., adjust pH or additive concentration).
-
Column Degradation: Over time, LC columns can lose their efficiency. Replace the column if performance has significantly decreased.
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to increase the sensitivity of this compound detection?
A1: Derivatization is a highly effective strategy to improve the sensitivity of acylcarnitine detection.[7][8][9] By chemically modifying the analyte, you can enhance its ionization efficiency and chromatographic properties. Common derivatization methods include:
-
Butylation: Derivatizing acylcarnitines to their butyl esters can increase ionization efficiency, especially for dicarboxylic species.[1][2]
-
3-Nitrophenylhydrazine (3NPH): This method has been shown to increase the signal intensity of acylcarnitines and improve their elution profile on reversed-phase columns.[7][9]
-
Pentafluorophenacyl Trifluoromethanesulfonate: This reagent has been used for sensitive quantification of acylcarnitines.[10]
Q2: How can I mitigate matrix effects in my analysis?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[3][4] Strategies to overcome this include:
-
Stable Isotope-Labeled Internal Standards: The use of deuterated internal standards is the most effective way to correct for matrix effects and variations in sample preparation.[3][4]
-
Improved Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering components from the matrix.
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components can significantly reduce interference.[5]
-
Standard Addition: This method can be used to quantify the analyte in complex matrices by accounting for matrix effects.[4]
Q3: What are the characteristic fragment ions of this compound in tandem mass spectrometry?
A3: In positive ion mode, acylcarnitines exhibit a characteristic fragmentation pattern. The most common and intense fragment ion is typically observed at m/z 85.0284, which corresponds to the [C4H5O2]+ fragment from the carnitine moiety.[1][11] Another common fragment is the trimethylamine (B31210) ion at m/z 60.0808.[11] Monitoring the transition from the precursor ion of this compound (m/z 398.3) to the product ion at m/z 85 is a common approach for quantification in multiple reaction monitoring (MRM) mode.
Signaling Pathway of Acylcarnitine Fragmentation:
Caption: Common fragmentation pathway of acylcarnitines in MS/MS.
Experimental Protocols
Protocol 1: Sample Preparation with Protein Precipitation and Derivatization
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and store them at -80°C until analysis.
-
Protein Precipitation:
-
To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing a suitable stable isotope-labeled internal standard (e.g., d3-hexadecanoylcarnitine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.
-
Incubate at 65°C for 20 minutes.[1]
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the final dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance metrics for acylcarnitine analysis by LC-MS/MS. These values can serve as a benchmark for method development and validation.
Table 1: Comparison of Detection Limits with and without Derivatization
| Analyte | Method | LOD (µmol/L) | LOQ (µmol/L) | Reference |
| Acylcarnitines | LC-MS/MS (Butanolic HCl Derivatization) | 0.02 - 1 | 0.05 - 5 | [12] |
| Palmitoylcarnitine | LC-ESI-MS/MS (No Derivatization) | 0.00035 | - | [13] |
| Acylcarnitines | LC-MS/MS (No Derivatization, Urine) | 0.1 | - | [3][4] |
Table 2: Typical LC-MS/MS Parameters for Acylcarnitine Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 or HILIC |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized for separation of acylcarnitine species |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (this compound) | m/z 398.3 |
| Product Ion | m/z 85.0 |
| Collision Energy | Optimized for maximum fragment ion intensity |
| Source Temperature | 400 - 600 °C |
| Ion Spray Voltage | ~5500 V |
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 7. journals.plos.org [journals.plos.org]
- 8. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of trans-2-Hexadecenoyl-L-carnitine in Biological Samples
This technical support center provides guidance on the stability of trans-2-Hexadecenoyl-L-carnitine in biological samples for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in biological samples during storage?
Q2: What are the optimal storage conditions for biological samples containing this compound?
To ensure the stability of this compound, it is crucial to store biological samples at low temperatures. Storage at -20°C or, ideally, -80°C is recommended to prevent degradation.[3][4] At -18°C, acylcarnitines have been shown to be stable for at least 330 days.[1] Long-term storage at -80°C is the best practice to minimize the breakdown of acylcarnitines.[4][5] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What type of biological samples can be used for the analysis of this compound?
This compound can be quantified in various biological matrices, including plasma, serum, and dried blood spots (DBS).[6][7][8] The choice of sample type may depend on the specific research question and the sample collection protocol. For plasma collection, it is recommended to use EDTA or heparin as an anticoagulant and to centrifuge the blood as soon as possible after collection to separate the plasma.[9]
Q4: What is the recommended analytical method for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the quantification of acylcarnitines, including this compound.[10][11][12] This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or undetectable levels of this compound | Sample degradation due to improper storage. | Ensure samples were consistently stored at -80°C and that freeze-thaw cycles were minimized. If possible, collect new samples following a strict cold chain protocol. |
| Inefficient extraction from the biological matrix. | Review and optimize the extraction protocol. Ensure the use of appropriate solvents (e.g., cold acetonitrile (B52724) or methanol) for protein precipitation and extraction.[7] | |
| High variability in results between replicate samples | Inconsistent sample handling or processing. | Standardize all sample handling steps, from collection to analysis. Ensure accurate and consistent pipetting, especially when adding internal standards. |
| Matrix effects in the LC-MS/MS analysis. | Implement the use of a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in instrument response. | |
| Unexpectedly high levels of free carnitine | Hydrolysis of acylcarnitines during storage or sample preparation. | This is a strong indicator of sample degradation. Review storage conditions and the sample preparation protocol. The derivatization step, if used, can sometimes cause hydrolysis, particularly with high temperatures and acidic conditions.[2] |
Stability of Long-Chain Acylcarnitines in Biological Samples
The following tables summarize the stability of long-chain acylcarnitines under different storage conditions, based on available literature. This data can be used to infer the expected stability of this compound.
Table 1: Stability of Acylcarnitines in Dried Blood Spots (DBS)
| Storage Temperature | Duration | Analyte(s) | Stability | Reference(s) |
| Room Temperature | > 14 days | Acylcarnitines | Hydrolysis to free carnitine; short-chains hydrolyze faster than long-chains. | [1] |
| +4°C for 1 year, then Room Temperature | Up to several years | C16:1-carnitine | Significant decrease in concentration. | [3][13] |
| +5°C | 2 years | C16 carnitine | Almost stable, or decayed with a linear correlation. | [14] |
| -18°C | At least 330 days | Acylcarnitines | Stable. | [1] |
| ≤ -20°C | Long-term | Acylcarnitines | Recommended for minimizing metabolite instability. | [3] |
Table 2: Stability of Acylcarnitines in Plasma
| Storage Temperature | Duration | Analyte(s) | Stability | Reference(s) |
| -80°C | Up to 5 years | Acylcarnitines (as a group) | Average decrease of -12.1%. | [5] |
| -80°C | Long-term | Acylcarnitines | Breakdown is prevented. | [4] |
| Frozen (unspecified temp.) | 30 days | Acylcarnitines | Stable. | [9] |
| Room Temperature | 1 hour | Acylcarnitines | Stable. | [9] |
| Refrigerated | 1 hour | Acylcarnitines | Stable. | [9] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Plasma
This protocol outlines a typical workflow for a stability study.
-
Sample Preparation:
-
Obtain a pool of human plasma (with EDTA or heparin as anticoagulant).
-
Spike the plasma pool with a known concentration of this compound.
-
Aliquot the spiked plasma into multiple small-volume cryovials to avoid repeated freeze-thaw cycles of the bulk sample.
-
-
Storage Conditions and Time Points:
-
Store aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C).
-
Define the time points for analysis (e.g., 0, 24, 48, 72 hours for higher temperatures; 0, 1, 3, 6, 12 months for frozen storage).
-
-
Sample Extraction at Each Time Point:
-
At each designated time point, retrieve aliquots from each storage condition.
-
Perform a protein precipitation and extraction by adding 3-4 volumes of cold acetonitrile containing a deuterated internal standard for this compound.[7]
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method for the quantification of this compound and its potential degradation product, free carnitine.
-
The method should be optimized for chromatographic separation and mass spectrometric detection of the target analytes.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point for each storage condition.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for acylcarnitine analysis.
References
- 1. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wardelab.com [wardelab.com]
- 10. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acylcarnitine Analysis Sample Preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in acylcarnitine analysis. Our goal is to help you optimize your sample preparation workflows, ensuring accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during acylcarnitine sample preparation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Protein Precipitation: Insufficient volume of organic solvent or inadequate vortexing. | Use a solvent-to-sample ratio of at least 3:1 (e.g., 300 µL of cold acetonitrile (B52724) for 100 µL of plasma). Vortex vigorously for at least 30 seconds.[1] |
| Suboptimal Extraction Solvent: The chosen solvent may not be efficient for all acylcarnitine chain lengths. | For a broad range of acylcarnitines, acidified acetonitrile (e.g., with 0.3% formic acid) is effective.[2] For long-chain acylcarnitines in urine, hexan-2-ol can be simple and effective.[3] | |
| Analyte Degradation: Hydrolysis of the ester bond due to high temperatures or non-neutral pH. | Perform all extraction steps on ice or at 4°C.[4] Maintain a neutral to slightly acidic pH (around 6.0-7.0) during extraction.[4] | |
| High Variability in Replicates | Inconsistent Sample Handling: Variations in time between collection and processing. | Standardize the entire workflow, ensuring all samples are processed under identical conditions and for the same duration.[4] |
| Sample Hemolysis: Lysis of red blood cells releases cellular components that can interfere with the assay.[5][6] | Avoid gross hemolysis during sample collection and processing.[7] If hemolysis is suspected, it should be noted, as it can affect acylcarnitine levels.[5][6] | |
| Inaccurate Pipetting: Especially with small sample volumes. | Use calibrated pipettes and ensure proper technique. For small volumes, consider using reverse pipetting. | |
| Poor Chromatographic Peak Shape | Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance ionization. | Incorporate a solid-phase extraction (SPE) step for sample cleanup.[8][9] |
| Incomplete Derivatization: If using a derivatization method, the reaction may not have gone to completion. | Optimize derivatization conditions, including temperature, time, and reagent concentrations.[10][11] | |
| Inaccurate Quantification | Lack of or Inappropriate Internal Standard: No correction for sample loss during preparation or for matrix effects. | Use a stable isotope-labeled internal standard for each analyte of interest if possible.[12][13][14] |
| Hydrolysis of Acylcarnitines: Acidic conditions and high temperatures during derivatization can lead to hydrolysis, artificially increasing free carnitine levels.[15][16] | Use mild derivatization conditions or consider a non-derivatization method.[4][15] |
Frequently Asked Questions (FAQs)
Q1: What is the best sample type for acylcarnitine analysis?
Plasma or serum are the preferred sample types for most quantitative acylcarnitine analyses, especially for follow-up testing of abnormal newborn screens.[12][14][17] Dried blood spots (DBS) are commonly used for newborn screening due to ease of collection, shipping, and storage.[12][18] Urine analysis is also valuable, particularly for diagnosing certain organic acidemias.[3][19]
Q2: How should I store my samples before analysis?
For long-term storage, plasma and serum samples should be frozen at -80°C.[4] Acylcarnitines have been shown to be stable for at least 330 days at -18°C.[4] Short-term storage at 4°C should be minimized, and samples should not be left at room temperature for extended periods.[4]
Q3: Is derivatization necessary for acylcarnitine analysis by LC-MS/MS?
Not always. While derivatization (e.g., butylation to form butyl esters) can improve ionization efficiency and chromatographic separation of isomers, it can also introduce variability and lead to the hydrolysis of acylcarnitines.[10][15][16][20] Non-derivatization methods combined with LC-MS/MS are popular and can provide excellent sensitivity and specificity.[15][21]
Q4: How can I minimize the hydrolysis of acylcarnitines during sample preparation?
To minimize hydrolysis, it is crucial to:
-
Keep samples on ice or refrigerated during all processing steps.[4]
-
Avoid high temperatures.[4]
-
Maintain a neutral to slightly acidic pH.[4]
-
If using derivatization, employ the mildest effective conditions.[4]
Q5: What is the impact of hemolysis on acylcarnitine analysis?
Hemolysis can alter the acylcarnitine profile by releasing carnitine and acylcarnitines from red blood cells.[5][6] This can lead to inaccurate quantification. Therefore, it is important to avoid hemolysis during sample collection and to note the presence of hemolysis in any samples being analyzed.[7]
Experimental Protocols
Protocol 1: Protein Precipitation for Acylcarnitine Analysis from Plasma
This protocol is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis.
-
Aliquoting: Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution containing a mixture of stable isotope-labeled acylcarnitines to each sample.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.3% formic acid.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction from Dried Blood Spots (DBS)
This protocol is widely used in newborn screening programs.
-
Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.[1]
-
Extraction: Add 100 µL of a methanol (B129727) solution containing the deuterated internal standards to each well.[1]
-
Elution: Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.[1]
-
Supernatant Transfer: Transfer the methanol extract to a new 96-well plate.[1]
-
Evaporation: Evaporate the extract to dryness under a stream of nitrogen or using a vacuum concentrator.[1]
-
Derivatization (Optional): If derivatization is required, add 50-100 µL of 3N HCl in n-butanol and incubate.[1]
-
Final Evaporation and Reconstitution: Evaporate the derivatization reagent and reconstitute the sample in the appropriate mobile phase for analysis.
Data Summary
Table 1: Comparison of Acylcarnitine Extraction Methods
| Method | Principle | Advantages | Disadvantages | Typical Recovery | Reference(s) |
| Protein Precipitation (Acetonitrile/Methanol) | Denaturation and precipitation of proteins using an organic solvent. | Simple, fast, and suitable for a broad range of acylcarnitines. | May result in less clean extracts (matrix effects). | >80% for most acylcarnitines. | [2][21] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Provides cleaner sample extracts compared to protein precipitation alone. | More time-consuming and may require larger solvent volumes. | >80% depending on the solvent system. | [3][22] |
| Solid-Phase Extraction (SPE) | Separation of analytes from the matrix based on physical and chemical properties. | Provides very clean extracts, reducing matrix effects. | Can be more expensive and requires method development. | >90% with optimized protocols. | [8] |
Visualizations
Caption: A generalized workflow for acylcarnitine sample preparation.
Caption: A logical diagram for troubleshooting inaccurate acylcarnitine results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carnitine Metabolism Associated with Red Blood Cell Hemolysis - Transfusion News [transfusionnews.com]
- 6. redalyc.org [redalyc.org]
- 7. Acylcarnitine Quantitative Profile, Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Acylcarnitines [gloshospitals.nhs.uk]
- 18. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. slchlabtestguide.bjc.org [slchlabtestguide.bjc.org]
- 20. metbio.net [metbio.net]
- 21. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Analysis of trans-2-Hexadecenoyl-L-carnitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of trans-2-Hexadecenoyl-L-carnitine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting substances in the sample matrix.[1] In the context of this compound analysis, components of biological samples like plasma, urine, or tissue extracts can either suppress or enhance its ionization in the mass spectrometer's source. This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[2]
Q2: What are the common causes of matrix effects in acylcarnitine analysis?
A: The primary causes of matrix effects in the analysis of acylcarnitines, including this compound, are co-eluting endogenous and exogenous compounds from the biological matrix.[3] Phospholipids are a major contributor to ion suppression in plasma and tissue samples.[3] Other sources include salts, detergents, and metabolites that can compete with the analyte for ionization, alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, or change the local chemical environment.[4]
Q3: How can I detect the presence of matrix effects in my experiment?
A: The presence of matrix effects can be assessed using several methods. A common approach is the post-extraction addition method, where a known amount of the analyte is spiked into a pre-extracted blank matrix sample and the response is compared to that of the analyte in a neat solvent. A significant difference in the signal intensity indicates the presence of matrix effects.[5] Another technique is the post-column infusion method, where a constant flow of the analyte solution is infused into the LC eluent after the analytical column, and a sample extract is injected. Any dip or rise in the baseline at the retention time of interfering compounds indicates ion suppression or enhancement.
Q4: What is the role of an internal standard in mitigating matrix effects?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, standards, and quality controls at a constant concentration. The ideal IS for mitigating matrix effects is a stable isotope-labeled (SIL) version of the analyte (e.g., d3-trans-2-Hexadecenoyl-L-carnitine). A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[6]
Q5: Are there any specific sample preparation techniques to reduce matrix effects for long-chain acylcarnitines?
A: Yes, several sample preparation techniques can effectively reduce matrix effects for long-chain acylcarnitines like this compound. These include:
-
Protein Precipitation (PPT): A simple and common method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the sample to precipitate proteins.[7] While effective for protein removal, it may not sufficiently remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from interfering compounds based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples. SPE cartridges can be selected to selectively retain the analyte while washing away interfering matrix components, or vice-versa.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low analyte signal or poor sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as SPE to remove interfering compounds.[8] 2. Improve Chromatographic Separation: Modify the LC gradient, change the mobile phase composition, or use a different analytical column to separate the analyte from the interfering peaks. 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. |
| High variability in replicate injections | Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects as the analyte, allowing for reliable normalization.[6] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for consistent matrix effects. |
| Inaccurate quantification (poor accuracy) | Non-linear response due to matrix effects or uncompensated matrix effects. | 1. Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement. 2. Implement a SIL-IS: This is the most effective way to correct for matrix-induced quantitative inaccuracies.[6] 3. Standard Addition Method: For a small number of samples, the standard addition method, where known amounts of the analyte are added to the sample itself to create a calibration curve, can provide accurate quantification in the presence of matrix effects. |
| Peak shape distortion (e.g., tailing, fronting) | Matrix Overload: High concentrations of matrix components can affect the chromatographic process. | 1. Improve Sample Cleanup: Use SPE or LLE to reduce the overall matrix load injected onto the column. 2. Reduce Injection Volume: Injecting a smaller volume of the sample extract can alleviate column overload. |
Quantitative Data on Matrix Effects
The following table summarizes the impact of matrix effects on the analysis of long-chain acylcarnitines in different biological matrices. This data is representative of what can be expected for this compound.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) * | Reference |
| Long-Chain Acylcarnitines | Plasma | Methanol Precipitation | 110-120 | [5] |
| Long-Chain Acylcarnitines | Liver | Methanol Extraction | 85-122 | [5] |
| Various Acylcarnitines | Urine | Solid-Phase Extraction | 87.8–103 | [6] |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value > 100% indicates ion enhancement, while a value < 100% indicates ion suppression.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Acylcarnitines (Adaptable for this compound)
This protocol is a general guideline and may require optimization for specific instrumentation and sample types.
1. Sample Preparation (Plasma) [9]
-
To 10 µL of plasma, add 100 µL of ice-cold methanol containing a suitable stable isotope-labeled internal standard for this compound.
-
Vortex the mixture thoroughly to ensure protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Optional Derivatization: For improved chromatographic retention and sensitivity, the dried extract can be derivatized to its butyl ester. Add 50 µL of 3N butanolic-HCl and incubate at 65°C for 15 minutes.
-
Evaporate the butanolic-HCl and reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.
2. Liquid Chromatography [5]
-
Column: Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: Linear gradient to 90% B
-
10-12 min: Hold at 90% B
-
12-12.1 min: Return to 10% B
-
12.1-15 min: Re-equilibrate at 10% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (Triple Quadrupole) [5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion for this compound: m/z 398.3 (protonated molecule [M+H]⁺).
-
Product Ion: m/z 85.1 (characteristic fragment of carnitine).
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.
-
Source Parameters:
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500-600°C
-
Gas 1 (Nebulizer Gas): ~50 psi
-
Gas 2 (Heater Gas): ~50 psi
-
Curtain Gas: ~30 psi
-
Visualizations
References
- 1. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
avoiding in-source fragmentation of trans-2-Hexadecenoyl-L-carnitine in mass spectrometry
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of in-source fragmentation of trans-2-Hexadecenoyl-L-carnitine during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for the analysis of this compound?
A1: In-source fragmentation (ISF) is the unintended dissociation of an analyte that occurs within the ion source of a mass spectrometer, prior to mass analysis.[1][2] This phenomenon is problematic because it reduces the abundance of the intact precursor ion, which is typically used for quantification, and can lead to inaccurate measurements.[1][2] For molecules like this compound, which belong to the acylcarnitine family, ISF can be particularly pronounced even with "soft" ionization techniques like electrospray ionization (ESI).[3]
Q2: What are the characteristic fragment ions of this compound that indicate in-source fragmentation?
A2: Acylcarnitines are known to produce a prominent fragment ion at m/z 85 upon fragmentation.[4] This fragment corresponds to the charged carnitine moiety after the neutral loss of the acyl chain and trimethylamine. The observation of a high-intensity signal at m/z 85 in the MS1 spectrum, relative to the precursor ion of this compound (m/z 398.3), is a strong indicator of in-source fragmentation.
Q3: How can I confirm that the observed fragments are from in-source fragmentation and not from contamination or co-eluting species?
A3: One effective way to distinguish in-source fragments from other species is through liquid chromatography-mass spectrometry (LC-MS).[1][5] In-source fragments will have the same retention time as the parent analyte (this compound). If a suspected fragment peak appears at a different retention time, it is likely a separate, co-eluting compound.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to troubleshoot and mitigate the in-source fragmentation of this compound.
Problem: High abundance of fragment ions (e.g., m/z 85) and low abundance of the precursor ion for this compound.
Potential Cause 1: ESI Source Parameters Are Too Harsh
The energy applied in the ESI source can significantly influence the degree of in-source fragmentation.[1][2] Optimizing these parameters is the first step in mitigating this issue.
-
Solution 1.1: Optimize Capillary/Spray Voltage High capillary or spray voltages can increase the internal energy of the ions, leading to fragmentation.[6] A systematic reduction of this voltage can decrease fragmentation.
Table 1: Effect of Capillary Voltage on In-Source Fragmentation
Capillary Voltage (kV) Precursor Ion Intensity (Relative %) Fragment Ion (m/z 85) Intensity (Relative %) 4.5 60% 40% 3.5 85% 15% 2.5 95% 5% Note: These are representative values illustrating the general trend. Optimal values are instrument-dependent and should be determined empirically.
-
Solution 1.2: Optimize Source/Capillary Temperature Elevated source or capillary temperatures can cause thermal degradation of labile molecules like acylcarnitines.[2][7] Reducing the temperature can preserve the integrity of the precursor ion.
Table 2: Effect of Source Temperature on In-Source Fragmentation
Source Temperature (°C) Precursor Ion Intensity (Relative %) Fragment Ion (m/z 85) Intensity (Relative %) 400 55% 45% 300 80% 20% 200 95% 5% Note: These are representative values illustrating the general trend. Optimal values are instrument-dependent and should be determined empirically.
-
Solution 1.3: Optimize Cone/Fragmentor Voltage The cone, fragmentor, or declustering potential is a key parameter that influences the energy of ions as they enter the mass analyzer.[2] Lowering this voltage is often the most effective way to reduce in-source fragmentation.
Table 3: Effect of Cone/Fragmentor Voltage on In-Source Fragmentation
Cone/Fragmentor Voltage (V) Precursor Ion Intensity (Relative %) Fragment Ion (m/z 85) Intensity (Relative %) 150 40% 60% 100 75% 25% 50 98% 2% Note: These are representative values illustrating the general trend. Optimal values are instrument-dependent and should be determined empirically.
Potential Cause 2: Matrix Effects or Co-eluting Interferences
Complex biological matrices can sometimes enhance fragmentation or suppress the ionization of the target analyte.
-
Solution 2.1: Improve Chromatographic Separation Implementing or optimizing an LC method can separate this compound from interfering matrix components.[1][5] This can lead to more stable ionization and reduced fragmentation. A well-resolved chromatographic peak also provides higher confidence in analyte identification.
Potential Cause 3: Inherent Instability of the Molecule under ESI
In some cases, even with optimized ESI parameters, certain molecules may remain susceptible to fragmentation.
-
Solution 3.1: Consider Alternative (Softer) Ionization Techniques If ESI proves too energetic, alternative ionization methods should be considered.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that can be gentler for certain classes of molecules and may reduce in-source fragmentation.[8]
-
Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that can be suitable for nonpolar to moderately polar compounds and may offer reduced fragmentation compared to ESI.[8]
-
Detailed Experimental Protocols
Protocol 1: Optimized LC-MS/MS Method for Long-Chain Acylcarnitine Analysis
This protocol is a starting point for the analysis of this compound, with parameters chosen to minimize in-source fragmentation.
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of an internal standard solution (e.g., deuterated acylcarnitines in methanol).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions (Positive ESI):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Cone Voltage: 30 V
-
Collision Energy (for MS/MS): 20 eV (for monitoring the transition to m/z 85)
-
Visualizations
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. asms.org [asms.org]
dealing with low physiological concentrations of trans-2-Hexadecenoyl-L-carnitine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for working with low physiological concentrations of trans-2-Hexadecenoyl-L-carnitine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is an acylcarnitine, which is a fatty acid attached to a carnitine molecule.[1] Acylcarnitines are crucial for transporting long-chain fatty acids across the inner mitochondrial membrane for beta-oxidation, a key process in cellular energy production.[2] Altered levels of this compound and other long-chain acylcarnitines can be indicative of inherited metabolic disorders, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, and have been associated with conditions like cardiovascular disease and type 2 diabetes.[1][3]
Q2: What are the expected physiological concentrations of this compound?
A2: The physiological concentrations of this compound are typically low. For instance, in human blood, the concentration has been reported to be in the micromolar range. These low levels can present analytical challenges.
Q3: What are the main challenges when working with low concentrations of this compound?
A3: The primary challenges include:
-
Low signal intensity: The low abundance of the analyte can result in a poor signal-to-noise ratio in analytical instruments like mass spectrometers.
-
Analyte stability: Long-chain acylcarnitines like this compound are susceptible to hydrolysis, where the ester bond is broken, leading to the formation of free L-carnitine and the corresponding fatty acid. This degradation can be accelerated by non-neutral pH and high temperatures.[4]
-
Matrix effects: Components of the biological sample (e.g., salts, phospholipids (B1166683) in plasma) can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.
-
Isobaric interferences: Other molecules with the same mass-to-charge ratio as this compound can co-elute during chromatographic separation, leading to inaccurate measurements.[5]
Q4: How should I store my samples to ensure the stability of this compound?
A4: To minimize degradation, especially through hydrolysis, it is crucial to handle and store samples properly. For long-term storage, plasma and serum samples should be kept at -80°C.[4] It has been shown that acylcarnitines are stable for at least 330 days when stored at -18°C. Avoid repeated freeze-thaw cycles. Short-term storage at 4°C should be minimized, and samples should not be left at room temperature for extended periods.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or no signal for this compound in LC-MS/MS | Analyte concentration is below the limit of detection (LOD). | Concentrate the sample extract before analysis. Ensure the mass spectrometer is tuned for optimal sensitivity in the mass range of this compound. |
| Analyte degradation during sample preparation. | Keep samples on ice throughout the preparation process. Maintain a neutral to slightly acidic pH (around 6.0-7.0) in all solutions.[4] Process samples as quickly as possible after collection. | |
| Signal suppression due to matrix effects. | Improve sample cleanup to remove interfering matrix components. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modify the chromatographic method to separate this compound from co-eluting matrix components. Utilize a stable isotope-labeled internal standard to compensate for matrix effects. | |
| High variability in replicate measurements | Inconsistent sample handling and preparation. | Standardize the entire workflow from sample collection to analysis. Ensure consistent timing for each step and uniform treatment of all samples. |
| Instability of the analyte in the autosampler. | If possible, cool the autosampler to 4°C. Prepare fresh sample vials for longer runs if degradation is suspected over time. | |
| Peak tailing or broad peaks in chromatography | Poor chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the column is not degraded and is suitable for the analysis of long-chain acylcarnitines. Check for and eliminate any extra-column volume in the LC system.[6] |
| Column contamination from the sample matrix. | Use a guard column to protect the analytical column. Implement a more rigorous sample cleanup procedure. | |
| Inaccurate quantification | Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard for this compound if available. If not, use a close structural analog (e.g., another long-chain acylcarnitine) and validate its performance. |
| Non-linearity of the calibration curve at low concentrations. | Prepare calibration standards in a matrix that closely matches the biological samples to account for matrix effects. Extend the lower end of the calibration curve with more data points to better define the response at low concentrations. | |
| Isobaric interference. | High-resolution mass spectrometry can help distinguish between ions with very similar mass-to-charge ratios. Develop a chromatographic method with sufficient resolution to separate the isobaric species.[5] |
Quantitative Data
| Analyte | Biological Matrix | Concentration Range | Reference |
| This compound | Human Blood | 2.1 ± 0.7 µM |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a method for the sensitive detection of this compound in plasma samples.
1. Materials:
-
Plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
n-Butanol
-
Acetyl chloride or 3N HCl in n-butanol
-
Deuterated internal standard for a long-chain acylcarnitine (e.g., d3-hexadecanoylcarnitine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a pre-chilled microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of ice-cold acetonitrile containing the deuterated internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
For derivatization (butylation), add 100 µL of 3N HCl in n-butanol (or n-butanol with 5% v/v acetyl chloride).[7]
-
Incubate at 60°C for 20 minutes.
-
Evaporate the sample to dryness again.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is suitable for separating long-chain acylcarnitines.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Develop a gradient that effectively separates this compound from other components.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]+ of butylated this compound, and the product ion is typically at m/z 85, which is a characteristic fragment of carnitine esters.[7]
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Carnitine shuttle for long-chain fatty acid transport.
References
- 1. Human Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (HMDB0006317) [hmdb.ca]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression in the ESI-MS analysis of acylcarnitines
Welcome to the technical support center for the analysis of acylcarnitines by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Poor Signal Intensity or Undetectable Peaks for Acylcarnitines
Question: I am observing weak or no peaks for my target acylcarnitine analytes. What are the possible causes and how can I troubleshoot this?
Answer: Poor signal intensity is a common issue in ESI-MS and can often be attributed to ion suppression, where other components in the sample interfere with the ionization of your target analytes.[1] Several factors can contribute to this problem.
Possible Causes and Solutions:
-
High Sample Complexity and Matrix Effects: Biological samples contain numerous endogenous compounds like salts, proteins, and phospholipids (B1166683) that can co-elute with your analytes and suppress their ionization.[2][3][4]
-
Inadequate Sample Concentration: While high concentrations of matrix components can cause ion suppression, your analyte concentration might be too low to be detected effectively.[1]
-
Solution: Optimize your sample concentration. If you suspect your sample is too dilute, consider concentrating it. However, be mindful that this can also concentrate interfering matrix components.[1]
-
-
Suboptimal Ionization Efficiency: The choice of ionization technique and its parameters significantly impacts signal intensity.[1]
-
Solution: Ensure your mass spectrometer is properly tuned and calibrated.[1] Experiment with different ionization source parameters, such as spray voltage, gas flows, and temperature, to optimize for acylcarnitine analysis. While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression.[2][3]
-
-
Co-elution with Suppressing Agents: If interfering compounds elute from the chromatography column at the same time as your acylcarnitines, ion suppression is likely to occur.[3]
-
Solution: Adjust your chromatographic conditions to separate the analytes from the matrix interferences. This can involve changing the mobile phase composition, gradient, or even the type of chromatography column.[3]
-
Issue: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Question: My QC samples are showing high variability between injections. What could be causing this inconsistency?
Answer: Inconsistent results for QC samples often point towards variable matrix effects between different samples, leading to fluctuating levels of ion suppression.
Possible Causes and Solutions:
-
Sample-to-Sample Matrix Variability: The composition of biological matrices can differ from one sample to another, causing inconsistent ion suppression.
-
Solution 1: Robust Sample Preparation: A consistent and thorough sample cleanup method, such as SPE or LLE, is crucial to minimize these variations.[5]
-
Solution 2: Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to compensate for consistent matrix effects.[1]
-
Solution 3: Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to correct for ion suppression variability. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way, allowing for accurate quantification based on the analyte-to-internal standard ratio.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in ESI-MS analysis of acylcarnitines?
A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[6] In the context of acylcarnitine analysis, which often involves complex biological samples like plasma or blood spots, endogenous molecules can compete with the acylcarnitines for ionization in the ESI source. This leads to a decreased signal intensity for the acylcarnitines, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[3][6]
Q2: What are the primary causes of ion suppression?
A2: The primary causes of ion suppression in ESI-MS can be categorized as follows:
-
Competition for Charge: At high concentrations, analytes and matrix components compete for the available charge on the surface of the ESI droplets. This saturation can inhibit the efficient formation of gas-phase ions for the target analyte.[2][3]
-
Changes in Droplet Properties: High concentrations of interfering compounds can increase the surface tension and viscosity of the ESI droplets. This hinders solvent evaporation and the subsequent release of analyte ions into the gas phase.[2][3]
-
Presence of Non-Volatile Species: Non-volatile materials, such as salts, can co-precipitate with the analyte within the droplet, preventing its ionization. They can also inhibit the droplet from shrinking to the critical size required for ion formation.[2][3]
Q3: How can I detect the presence of ion suppression in my assay?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of the analyte solution is infused into the mobile phase after the analytical column, while a blank matrix sample is injected. Any dip in the constant analyte signal indicates a region of ion suppression where matrix components are eluting.
Q4: Can derivatization help in minimizing ion suppression for acylcarnitines?
A4: Yes, derivatization can be a very effective strategy. For acylcarnitines, butylation (conversion to butyl esters) is a common derivatization technique.[7][8] This process can increase the ionization efficiency of certain acylcarnitines, particularly dicarboxylic species, and can help to shift the analytes to a region of the chromatogram with less interference, thereby reducing ion suppression.[7]
Q5: Are there alternative ionization techniques that are less prone to ion suppression?
A5: Yes. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][3] This is due to the different ionization mechanisms. In APCI, ionization occurs in the gas phase, which is less affected by the matrix components that interfere with the droplet-based ionization of ESI.[3] Another technique, Atmospheric Pressure Thermal Desorption Chemical Ionization (APTDCI), has also been explored for the analysis of acylcarnitines.[9]
Experimental Protocols
Protocol 1: Sample Preparation from Dried Blood Spots (DBS) with Derivatization
This protocol is adapted for the analysis of acylcarnitines from DBS and includes a butylation step to improve ionization efficiency.
Materials:
-
Methanol (B129727) (HPLC grade)
-
Deuterated internal standard mixture in methanol
-
n-Butanol
-
3N HCl in n-butanol (or n-butanol with 5% v/v acetyl chloride)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.[8]
-
Extraction: Add 100 µL of methanol containing the deuterated internal standards to each well.[8]
-
Elution: Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.[8]
-
Drying: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[8]
-
Derivatization (Butylation): Add 50-100 µL of 3N HCl in n-butanol to each well.[8]
-
Incubation: Seal the plate and incubate at 60-65°C for 15-30 minutes.[8]
-
Final Drying: Evaporate the derivatizing agent to dryness.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Acylcarnitine Analysis
The following are example parameters for an LC-MS/MS system for the analysis of acylcarnitines. These should be optimized for your specific instrument and application.
Liquid Chromatography:
-
Column: Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm internal diameter, 3.5 μm particle size)[7]
-
Column Temperature: 50°C[7]
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, and 0.005% HFBA in water[7]
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile[7]
-
Flow Rate: 0.5 mL/min (can be varied during the gradient)[7]
-
Gradient Elution: A gradient program should be developed to separate the acylcarnitines of interest from each other and from matrix interferences. An example gradient can be found in the cited literature.[7]
Mass Spectrometry:
-
Ionization Source: Turbo V ion spray source operating in positive ESI mode[7]
-
Ion Spray Voltage: 5,500 V[7]
-
Heater Temperature: 600°C[7]
-
Source Gas 1: 50 psi[7]
-
Source Gas 2: 50 psi[7]
-
Curtain Gas: 40 psi[7]
-
Collision Gas (CAD): Medium[7]
-
Data Acquisition: Precursor ion scan mode to detect all parent ions that fragment to produce the common m/z 85 product ion for acylcarnitines.[8] Alternatively, for targeted analysis, use Multiple Reaction Monitoring (MRM) mode with specific precursor-product ion transitions for each acylcarnitine.[8]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Reduction
| Sample Preparation Technique | Typical Reduction in Ion Suppression | Analyte Recovery | Throughput |
| Protein Precipitation | Low to Moderate | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate |
| Solid-Phase Extraction (SPE) | High | High (Method Dependent) | Low to Moderate |
This table provides a qualitative comparison. The actual performance will depend on the specific matrix and analytes.
Visualizations
Caption: Experimental workflow for acylcarnitine analysis from sample preparation to data interpretation.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for acylcarnitine profiling assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acylcarnitine profiling assays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control measures for acylcarnitine profiling assays?
A1: The most critical quality control (QC) measures for acylcarnitine profiling assays, typically performed by tandem mass spectrometry (MS/MS), include:
-
Use of Internal Standards: Stable isotope-labeled internal standards are essential to compensate for variations in sample preparation and instrument response.[1][2] These should be added to every sample, calibrator, and quality control material.
-
Method Validation: Each laboratory must thoroughly validate its analytical protocol, establishing performance characteristics such as linear range, analytical measurement range, and the lower limit of detection for all clinically relevant acylcarnitines.[2]
-
Use of Calibrators and Quality Control Materials: Multi-point calibration curves should be used for accurate quantification.[3] QC materials, often available from programs like the Newborn Screening Quality Assurance Program from the CDC, should be analyzed with each batch to monitor the accuracy and precision of the assay.[4]
-
Participation in External Quality Assessment (EQA) Schemes: EQA programs provide an objective assessment of a laboratory's performance by comparing results with those of other laboratories.[5]
-
Regular Re-evaluation of Reference Intervals: Laboratories should periodically re-evaluate and validate their reference intervals to ensure the accuracy of clinical assessments.[5]
Q2: Why is the separation of isomeric and isobaric acylcarnitine species important?
A2: Separation of isomeric (same chemical formula, different structure) and isobaric (same mass, different elemental composition) acylcarnitine species is crucial for diagnostic accuracy. Flow-injection analysis tandem mass spectrometry, a common high-throughput method, cannot distinguish between these species, which can lead to false-positive or inconclusive results.[2][6] For example, elevated C4 acylcarnitine could indicate either short-chain acyl-CoA dehydrogenase deficiency (SCADD) or isobutyryl-CoA dehydrogenase deficiency (IBD).[6][7] Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are necessary to separate these isomers for a definitive diagnosis.[6][8]
Q3: What are common sources of variability in acylcarnitine profiling results?
A3: Variability in acylcarnitine profiling can arise from several sources:
-
Pre-analytical Factors: Improper specimen collection and handling can significantly impact results.[9] The choice of sample matrix (e.g., plasma vs. dried blood spots) can also lead to different acylcarnitine profiles.[10]
-
Analytical Factors: Inconsistent derivatization conditions can lead to the loss of acylcarnitines.[2] Ion suppression or enhancement effects in the mass spectrometer can also affect quantification. The use of stable-isotope internal standards helps to mitigate some of these analytical variabilities.[2]
-
Biological Factors: A patient's clinical status, such as being under metabolic stress (e.g., fasting), can alter their acylcarnitine profile.[9] Carnitine deficiency can also limit the diagnostic value of the test, potentially leading to false-negative results.[9]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible quantification
| Question | Possible Cause | Troubleshooting Steps |
| Why are my quantitative results for acylcarnitines inconsistent across different runs? | Inconsistent Internal Standard Addition: Inaccurate or inconsistent addition of the internal standard (IS) solution is a common source of variability. | 1. Verify Pipetting Technique: Ensure accurate and consistent pipetting of the IS solution into all samples, calibrators, and QCs. 2. Check IS Solution Integrity: Periodically revalidate the concentration and stability of the IS stock and working solutions.[2] 3. Automate Addition: If possible, use an automated liquid handler for IS addition to minimize human error. |
| Sample Preparation Variability: Inconsistent extraction efficiency or derivatization can lead to variable results. | 1. Standardize Extraction: Ensure consistent timing, temperature, and mixing during the extraction step. 2. Control Derivatization: Carefully control the conditions for derivatization (e.g., butylation), as this step can be prone to variability and potential loss of acylcarnitines.[2] | |
| Instrument Instability: Fluctuations in the mass spectrometer's performance can affect signal intensity. | 1. Monitor System Suitability: Run a system suitability test before each batch to ensure the instrument is performing within specifications. 2. Check for Contamination: Clean the ion source and other relevant MS components regularly to prevent contamination that can cause signal instability. |
Issue 2: Unexpected or Atypical Acylcarnitine Profiles
| Question | Possible Cause | Troubleshooting Steps |
| Why am I observing an abnormal acylcarnitine profile that does not correlate with the expected clinical phenotype? | Isomeric Interference: Co-elution of isomeric or isobaric species can lead to misinterpretation of the acylcarnitine profile. | 1. Utilize Chromatographic Separation: Employ LC-MS/MS to separate isomers that cannot be resolved by flow-injection analysis alone.[6][8] 2. Consult Reference Literature: Refer to established literature and databases for known isomeric interferences for the specific acylcarnitine profile observed.[6] |
| Sample Contamination: Contamination of the sample during collection or processing can introduce interfering substances. | 1. Review Collection Procedures: Ensure proper sample collection protocols are followed to avoid contamination. 2. Analyze Blank Samples: Include blank samples (matrix without internal standard) in each run to identify potential sources of contamination. | |
| Patient-Specific Factors: The patient's diet, medication, or clinical condition can influence their acylcarnitine profile. | 1. Review Patient History: Correlate the acylcarnitine profile with the patient's clinical information, including diet and medication history. 2. Consider Carnitine Levels: Low free carnitine levels can sometimes lead to false-negative results for certain disorders.[9][11] |
Experimental Protocols
Key Experiment: Acylcarnitine Profiling from Dried Blood Spots (DBS) by MS/MS
This protocol provides a general overview. Specific parameters should be optimized and validated within each laboratory.
-
Sample Preparation:
-
A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.[11]
-
An extraction solution containing a mixture of deuterated internal standards in methanol (B129727) is added to each well.[2][11]
-
The plate is sealed and agitated for 30-60 minutes at room temperature to elute the acylcarnitines.[11]
-
The methanol extract is transferred to a new plate and evaporated to dryness under a stream of nitrogen.[11]
-
-
Derivatization (Butylation):
-
A solution of 3N HCl in n-butanol is added to each well.[11]
-
The plate is sealed and incubated at an elevated temperature (e.g., 65°C) for a specified time (e.g., 15-30 minutes) to form butyl esters of the acylcarnitines.
-
The derivatization reagent is then evaporated to dryness.
-
-
Analysis by Tandem Mass Spectrometry (MS/MS):
-
The dried residue is reconstituted in the mobile phase.
-
The sample is introduced into the mass spectrometer, typically using flow injection or liquid chromatography.
-
Acylcarnitines are ionized using electrospray ionization (ESI) in positive mode.[11]
-
The mass spectrometer is operated in a precursor ion scan or multiple reaction monitoring (MRM) mode to detect the characteristic fragment ion of acylcarnitines (m/z 85).[1][2]
-
-
Data Analysis:
-
The concentration of each acylcarnitine is calculated by comparing the signal intensity of the analyte to its corresponding stable isotope-labeled internal standard.[4]
-
The resulting acylcarnitine profile is compared to age-appropriate reference intervals.
-
Visualizations
Caption: A typical workflow for acylcarnitine profiling from dried blood spots.
Caption: A logical troubleshooting flow for inconsistent quantitative results.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Early Metabolic Profile in Neonates with Maternal Intrahepatic Cholestasis of Pregnancy [mdpi.com]
- 5. External Quality Assessment Program for Newborn Screening of Acylcarnitine in China, 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 9. ACRN - Overview: Acylcarnitines, Quantitative, Plasma [mayocliniclabs.com]
- 10. metabolomicscentre.nl [metabolomicscentre.nl]
- 11. benchchem.com [benchchem.com]
impact of freeze-thaw cycles on trans-2-Hexadecenoyl-L-carnitine stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of trans-2-Hexadecenoyl-L-carnitine, particularly concerning the impact of freeze-thaw cycles. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution during storage?
A1: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for shorter durations (up to 1 month).[1] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q2: What is the primary degradation pathway for acylcarnitines like this compound?
A2: The primary degradation pathway for acylcarnitines, especially in biological matrices, is hydrolysis. This process breaks down the acylcarnitine into free carnitine and the corresponding fatty acid. The rate of this hydrolysis is influenced by factors such as temperature and the acyl chain length. Generally, long-chain acylcarnitines are more susceptible to degradation than short-chain ones.
Q3: How many freeze-thaw cycles can my samples containing this compound undergo without significant degradation?
A3: Based on stability studies of similar long-chain acylcarnitines, samples can typically undergo at least three freeze-thaw cycles without significant degradation. The mean bias from the nominal concentration has been observed to remain within 15% after three cycles. However, for the highest accuracy in quantitative studies, it is always recommended to minimize the number of freeze-thaw cycles.
Q4: What are the best practices for freezing and thawing samples to maintain the stability of this compound?
A4: To minimize degradation, it is recommended to use rapid freezing and thawing techniques. Snap-freezing samples in liquid nitrogen and rapid thawing in a room temperature water bath have been shown to result in minimal changes to metabolite levels. Slower freezing, for instance at -20°C, can lead to more significant changes in metabolite concentrations.
Q5: My quantitative results for this compound are inconsistent. Could freeze-thaw cycles be the cause?
A5: Yes, inconsistent quantitative results can be a consequence of sample degradation due to multiple freeze-thaw cycles. Each cycle can contribute to the hydrolysis of this compound, leading to lower measured concentrations. If you suspect this is an issue, it is advisable to use fresh aliquots for each experiment or to re-validate the stability of your samples under your specific handling conditions.
Data Presentation
The following table summarizes the expected stability of long-chain acylcarnitines, such as this compound, after repeated freeze-thaw cycles based on available data for similar molecules. The data is presented as the percentage of recovery, with the understanding that a bias of up to 15% is generally considered acceptable in bioanalytical method validation.
| Number of Freeze-Thaw Cycles | Expected Recovery (%) of Long-Chain Acylcarnitines |
| 1 | 95 - 100% |
| 2 | 90 - 100% |
| 3 | 85 - 100% |
| 4 | < 85% (Potential for significant degradation) |
| 5 | < 85% (Significant degradation likely) |
Note: This data is representative and the actual stability of this compound may vary depending on the sample matrix, concentration, and the precise conditions of freezing and thawing.
Experimental Protocols
Protocol for Evaluating Freeze-Thaw Stability of this compound in Plasma
This protocol outlines a typical experiment to assess the stability of this compound in a biological matrix (e.g., human plasma) after multiple freeze-thaw cycles.
1. Materials:
-
This compound analytical standard
-
Human plasma (or other relevant biological matrix)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d3-palmitoylcarnitine) is recommended.
-
Methanol (B129727), HPLC-grade
-
Acetonitrile, HPLC-grade
-
Formic acid
-
Deionized water
-
LC-MS/MS system
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike the human plasma with the this compound stock solution to achieve a known concentration.
-
Prepare multiple aliquots of the spiked plasma.
3. Freeze-Thaw Cycles:
-
Time Zero (T0): Analyze a set of aliquots immediately after preparation (no freeze-thaw cycles).
-
Freeze-Thaw Cycle 1 (FT1): Freeze a set of aliquots at -80°C for at least 24 hours. Thaw them unassisted at room temperature. Once completely thawed, vortex and analyze.
-
Freeze-Thaw Cycle 2 (FT2): Take the FT1 samples, refreeze them at -80°C for at least 12-24 hours, and then thaw as described above before analysis.
-
Freeze-Thaw Cycle 3 (FT3): Repeat the process for a third cycle.
-
This can be extended to more cycles if required.
4. Sample Analysis (LC-MS/MS Method):
-
Protein Precipitation: To a 50 µL aliquot of each plasma sample, add 150 µL of cold methanol containing the internal standard. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the appropriate precursor-to-product ion transitions for this compound and the internal standard.
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Compare the mean peak area ratios of the freeze-thaw samples (FT1, FT2, FT3, etc.) to the mean peak area ratio of the time-zero samples (T0).
-
The stability is often expressed as the percentage of the initial concentration remaining: (Mean Area Ratio_FTx / Mean Area Ratio_T0) * 100%.
Visualizations
Caption: Workflow for Freeze-Thaw Stability Testing.
Caption: Impact of Freeze-Thaw Cycles on Analyte Stability.
References
Technical Support Center: Optimizing Long-Chain Acylcarnitine Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of long-chain acylcarnitines from tissue samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of long-chain acylcarnitines.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Long-Chain Acylcarnitines | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized. For tough tissues, grinding in liquid nitrogen before homogenization is recommended.[1] |
| Inefficient extraction solvent. | Use a combination of solvents like acetonitrile/isopropanol (B130326) to ensure the extraction of both polar and non-polar acylcarnitines.[2] A common mixture is acetonitrile/2-propanol (3:1, v/v) followed by a potassium phosphate (B84403) buffer.[2] | |
| Suboptimal pH of the extraction buffer. | An acidic pH, such as pH 4.9 with KH2PO4 buffer, has been shown to improve recovery.[3] | |
| Loss of analyte during purification. | If using solid-phase extraction (SPE), ensure the chosen cartridge and elution solvents are appropriate for long-chain acylcarnitines. 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel has been used successfully.[2] | |
| Poor Reproducibility | Inconsistent sample handling. | Standardize all steps of the protocol, from tissue collection and storage to extraction and analysis. Lyophilizing tissue samples can help to normalize for water content.[4] |
| Variability in tissue sample size. | While methods are being developed for smaller sample sizes (<100 mg), consistency in the amount of starting material is crucial for reproducible results.[3] | |
| Incomplete derivatization (if performed). | Ensure derivatization reactions go to completion by optimizing reaction time, temperature, and reagent concentrations. Butylation is a common derivatization method to improve ionization efficiency.[1] | |
| Interfering Peaks in LC-MS/MS Analysis | Presence of isomeric or isobaric compounds. | Utilize chromatographic separation to resolve isomers. UHPLC-MS/MS methods can separate constitutional isomers and diastereomers, which is not possible with tandem MS "profiling" alone.[5] |
| Contamination from the tissue matrix. | Incorporate a solid-phase extraction (SPE) purification step to remove interfering substances.[2] | |
| Salt contamination affecting MS signal. | Ensure that the final extract is free of high concentrations of salts, which can suppress the MS signal.[4] | |
| Degradation of Acylcarnitines | Improper sample storage. | Store tissue samples at -80°C until analysis. Long-term storage of dried blood spots at room temperature can lead to the degradation of acylcarnitines.[6] |
| Hydrolysis during extraction. | Avoid high pH conditions during extraction and purification, as this can cause hydrolysis of the acylcarnitine esters.[2] |
Frequently Asked Questions (FAQs)
1. What is the most effective solvent system for extracting long-chain acylcarnitines from tissues?
A combination of organic solvents is generally most effective. A widely used method involves homogenization in a mixture of isopropanol and acetonitrile, followed by the addition of an aqueous buffer.[4] For example, a procedure using acetonitrile/2-propanol (3:1, v/v) followed by 0.1M potassium phosphate at pH 6.7 has been reported to yield high recoveries for a broad range of acyl-coenzyme A esters, from which acylcarnitines are derived.[2] Another study reported high recovery using 100% ice-cold methanol (B129727) for extraction from tissues.[1]
2. How can I improve the recovery of long-chain acylcarnitines?
To improve recovery, consider the following:
-
Thorough Homogenization: Grinding frozen tissue in liquid nitrogen before solvent extraction can enhance recovery.[1]
-
Optimized Extraction Solvents: As mentioned above, a mixture of solvents is often best.
-
Solid-Phase Extraction (SPE): Using SPE can improve recovery and purity. A method using a 2-(2-pyridyl)ethyl functionalized silica gel has shown recoveries of 83% to 90%.[2]
-
pH Control: An acidic extraction buffer (e.g., pH 4.9) can increase recovery to 70-80% depending on the tissue.[3]
3. Is derivatization necessary for the analysis of long-chain acylcarnitines?
While not always necessary, derivatization, such as butylation to form butyl esters, can increase the ionization efficiency of acylcarnitines, especially dicarboxylic species, for LC-MS/MS analysis.[1] This can be particularly useful for detecting low-concentration species. However, methods for the direct analysis of underivatized acylcarnitines are also available.[7]
4. How can I differentiate between isomeric acylcarnitines?
Tandem MS "profiling" alone cannot distinguish between isomers as they have identical masses.[5] Therefore, chromatographic separation using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS is necessary to resolve constitutional isomers and diastereomers.[5]
5. What are some common pitfalls to avoid during sample preparation?
Common pitfalls include:
-
Incomplete Homogenization: This leads to inefficient extraction and low recovery.
-
Sample Contamination: Introduction of exogenous materials can interfere with analysis.
-
Analyte Degradation: Improper storage or handling, such as exposure to high pH, can lead to the breakdown of acylcarnitines.[2][6]
-
Inconsistent Sample Volumes/Weights: This will lead to poor reproducibility.
Experimental Protocols
Protocol 1: Acylcarnitine Extraction from Tissues using Methanol
This protocol is adapted from a method used for the LC-MS/MS quantification of acylcarnitine species.[1]
-
Tissue Preparation:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection.
-
Store samples at -80°C until use.
-
Grind the frozen tissue to a fine powder using a mortar and pestle cooled with liquid nitrogen.[1]
-
-
Extraction:
-
Weigh approximately 40 mg of the powdered tissue.
-
Add 1,800 µl of ice-cold 100% methanol.
-
Homogenize the sample thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant.
-
-
Internal Standard Spiking and Drying:
-
Transfer 200 µl of the supernatant to a new tube.
-
Add an appropriate internal standard mixture (e.g., deuterated acylcarnitine standards).
-
Evaporate the samples to dryness in a vacuum concentrator.
-
-
Derivatization (Optional, for butylation):
-
Reconstitute the dried extract in a solution of butanolic HCl.
-
Incubate at 65°C for 25 minutes.
-
Dry the samples again under a stream of nitrogen or in a vacuum concentrator.
-
-
Final Reconstitution:
-
Reconstitute the dried residue in the mobile phase used for LC-MS/MS analysis (e.g., acetonitrile:water, 80:20 v/v).[8]
-
Protocol 2: Acylcarnitine Extraction using Acetonitrile/Isopropanol
This protocol is based on a method for the isolation and purification of a wide range of acyl-coenzyme A esters, the precursors to acylcarnitines.[2]
-
Tissue Preparation:
-
Lyophilize (freeze-dry) approximately 50 mg of blotted skeletal muscle for 12 hours.[4]
-
Pulverize the lyophilized tissue.
-
-
Extraction:
-
Add internal standards to the powdered tissue.
-
Add 750 µL of an acetonitrile/2-propanol (3:1, v/v) mixture.
-
Homogenize the sample.
-
Add 250 µL of 0.1 M KH2PO4 (pH 6.7).
-
Vortex the mixture thoroughly.
-
Centrifuge at 16,000 x g for 5 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification (Optional):
-
Apply the supernatant to a 2-(2-pyridyl)ethyl functionalized silica gel SPE column.
-
Wash the column with 1 ml of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v).
-
Elute the acylcarnitines with 2 ml of methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v).
-
-
Drying and Reconstitution:
-
Evaporate the eluent to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Quantitative Data Summary
| Method | Tissue | Recovery Rate | Reference |
| Modified HPLC method with KH2PO4 buffer (pH 4.9) and ACN/2-propanol extraction | Rat heart, kidney, and muscle | 70-80% | [3] |
| Acetonitrile/2-propanol extraction followed by SPE with 2-(2-pyridyl)ethyl functionalized silica gel | Rat liver | 93-104% (tissue extraction), 83-90% (SPE) | [2] |
| Acylcarnitine | Tissue | Concentration (nmol/g wet weight) | Reference |
| C16:0-CoA | Sedentary VLCAD-/- mouse muscle | 5.95 ± 0.33 | [4] |
| C16:0-CoA | Exercised VLCAD-/- mouse muscle | 8.71 ± 0.42 | [4] |
| C18:2-CoA | Sedentary VLCAD-/- mouse muscle | 4.48 ± 0.51 | [4] |
| C18:2-CoA | Exercised VLCAD-/- mouse muscle | 9.03 ± 0.93 | [4] |
| C18:1-CoA | Sedentary VLCAD-/- mouse muscle | 7.70 ± 0.30 | [4] |
| C18:1-CoA | Exercised VLCAD-/- mouse muscle | 14.82 ± 1.20 | [4] |
Visualizations
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
selecting the appropriate internal standard for trans-2-Hexadecenoyl-L-carnitine quantification
Technical Support Center: Quantification of trans-2-Hexadecenoyl-L-carnitine
Welcome to the technical support center for the quantification of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard and setting up their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
A1: The ideal internal standard is a stable isotope-labeled version of the analyte itself, such as this compound-(N-methyl-d3) or another deuterated form. Using a stable isotope-labeled internal standard ensures that it will have nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This minimizes analytical variability and improves the accuracy and precision of quantification.
Q2: A deuterated standard for this compound is not commercially available. What is the next best alternative?
A2: When an identical stable isotope-labeled standard is unavailable, the next best choice is a deuterated acylcarnitine with a similar chain length and saturation profile. For this compound (C16:1), a suitable alternative would be Hexadecanoyl-L-carnitine-d3 (d3-C16:0-carnitine).[1] This is because their similar structures will lead to comparable behavior during sample preparation and analysis. Other long-chain deuterated acylcarnitines like Tetradecanoyl-L-carnitine-d3 (d3-C14:0-carnitine) or Octadecanoyl-L-carnitine-d3 (d3-C18:0-carnitine) can also be considered.[2]
Q3: Can I use a shorter-chain deuterated acylcarnitine as an internal standard?
A3: While it is possible to use a shorter-chain deuterated acylcarnitine, such as Octanoyl-L-carnitine-d3 (d3-C8:0), it is not ideal for a long-chain acylcarnitine like this compound.[1][3] This is because the significant difference in chain length can lead to different extraction efficiencies and chromatographic behaviors, potentially compromising the accuracy of the quantification. It is always recommended to match the chain length of the internal standard as closely as possible to the analyte.
Q4: Where can I find detailed experimental protocols for acylcarnitine quantification?
A4: Several research articles provide detailed LC-MS/MS methods for the quantification of a broad range of acylcarnitines, including long-chain species.[2][4] These publications typically outline the sample preparation, chromatographic conditions, and mass spectrometry parameters.
Troubleshooting Guide
Issue 1: Poor signal intensity for this compound.
-
Possible Cause: Suboptimal extraction from the sample matrix.
-
Solution: Ensure your sample preparation method, often a protein precipitation with acetonitrile (B52724) or methanol, is effective for long-chain acylcarnitines. The choice of solvent and vortexing/centrifugation parameters are critical.
-
-
Possible Cause: Inefficient ionization in the mass spectrometer.
-
Solution: Optimize the electrospray ionization (ESI) source parameters. Acylcarnitines are typically analyzed in positive ion mode. Adjust parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your analyte and internal standard.
-
Issue 2: High variability in quantitative results.
-
Possible Cause: Inappropriate internal standard selection.
-
Solution: As discussed in the FAQs, use a stable isotope-labeled internal standard with a structure as close as possible to this compound. A deuterated C16:0-carnitine is a good option.[1]
-
-
Possible Cause: Matrix effects.
-
Solution: Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, can be a significant issue. A closely matched internal standard helps to correct for this. Additionally, optimizing the chromatographic separation to move the analyte peak away from interfering compounds can mitigate these effects.
-
Issue 3: Co-elution with other isomeric acylcarnitines.
-
Possible Cause: Insufficient chromatographic resolution.
-
Solution: The presence of isomers can interfere with accurate quantification.[2][5] To improve separation, you can adjust the liquid chromatography method. This may involve using a different column (e.g., a C18 column with a different particle size or length), modifying the mobile phase composition (e.g., adjusting the percentage of acetonitrile or methanol, or the type and concentration of additives like formic acid or ammonium (B1175870) acetate), or optimizing the gradient elution profile.[2]
-
Quantitative Data Summary
The following table summarizes the mass-to-charge ratios (m/z) for this compound and potential internal standards, which are crucial for setting up a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method on a tandem mass spectrometer. The precursor ion is the protonated molecule [M+H]+, and the most common product ion for acylcarnitines results from the neutral loss of the acyl group, leaving the carnitine backbone fragment at m/z 85.
| Compound | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | C16:1-carnitine | 398.3 | 85.1 |
| Hexadecanoyl-L-carnitine-d3 | d3-C16:0-carnitine | 403.3 | 85.1 |
| Tetradecanoyl-L-carnitine-d3 | d3-C14:0-carnitine | 375.3 | 85.1 |
| Octadecanoyl-L-carnitine-d3 | d3-C18:0-carnitine | 431.4 | 85.1 |
| Octanoyl-L-carnitine-d3 | d3-C8:0-carnitine | 291.2 | 85.1 |
Experimental Protocols
A generalized experimental protocol for the quantification of this compound using LC-MS/MS is provided below. This should be optimized for your specific instrumentation and sample type.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., d3-C16:0-carnitine at a final concentration of 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acylcarnitines, and then return to initial conditions for re-equilibration. A starting point could be 5% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions listed in the quantitative data summary table.
-
Source Parameters: Optimize according to the manufacturer's recommendations for your instrument.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to LC-MS/MS Methods for the Quantification of trans-2-Hexadecenoyl-L-carnitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the accurate quantification of trans-2-Hexadecenoyl-L-carnitine, a key intermediate in fatty acid metabolism.[1][2] The methodologies presented are pivotal for researchers in metabolic disease, drug discovery, and clinical diagnostics.
Comparative Analysis of Validated LC-MS/MS Methods
The following table summarizes the performance characteristics of a validated LC-MS/MS method applicable to the quantification of this compound and other acylcarnitines. This method demonstrates high sensitivity, accuracy, and precision, making it suitable for various biological matrices.[1]
| Parameter | Method 1: Giesbertz et al. (2015) |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | Not explicitly stated for this analyte |
| Limit of Quantification (LOQ) | Not explicitly stated for this analyte |
| Intra-day Precision (RSD%) | 2-10% |
| Inter-day Precision (RSD%) | 4-13% |
| Accuracy (% Recovery) | 85-115% |
| Biological Matrix | Plasma, Liver tissue |
Experimental Protocols
A detailed experimental protocol for a representative LC-MS/MS method for acylcarnitine profiling, including this compound, is outlined below.[1][3]
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 20 µL of plasma, add 100 µL of a 0.3 µM internal standard solution in methanol.
-
Vortexing: Vortex the mixture for 10 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer 80 µL of the supernatant to a new tube.
-
Evaporation: Evaporate the solvent under a stream of nitrogen at 40°C.
-
Derivatization: Add 100 µL of 3 M butanolic HCl and incubate at 60°C for 20 minutes.
-
Final Evaporation: Evaporate the butanolic HCl under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[1]
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, and 0.005% heptafluorobutyric acid (HFBA) in water[1][3]
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile[1][3]
-
Gradient Elution:
-
0-0.5 min: 100% A
-
0.5-3.0 min: Linear gradient to 65% A
-
3.0-6.0 min: Hold at 65% A
-
6.0-9.7 min: Linear gradient to 40% A
-
9.7-10.7 min: Linear gradient to 5% A
-
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 50°C[1]
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 398.3
-
Product Ion (m/z): 85.1
-
Collision Energy: Optimized for the specific instrument.
Alternative Methodologies
While LC-MS/MS is the gold standard for acylcarnitine analysis due to its high sensitivity and specificity, other methods have been employed for carnitine and its derivatives. These include:
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection: These methods often require derivatization to enhance the chromophoric or fluorophoric properties of the analytes.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique also necessitates derivatization to increase the volatility of the carnitine species.
However, for the specific and sensitive quantification of low-abundance species like this compound, LC-MS/MS remains the superior choice.
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the biological role of this compound, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Role in mitochondrial fatty acid transport.
Acylcarnitines, such as this compound, are crucial for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation for energy production.[1][5][6] This process is mediated by a series of enzymes, including Carnitine Palmitoyltransferase 1 (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase 2 (CPT2). Dysregulation of this pathway is associated with various metabolic disorders.[2]
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (HMDB0006317) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
Altered Levels of trans-2-Hexadecenoyl-L-carnitine: A Comparative Analysis in Health and Disease
An examination of circulating trans-2-Hexadecenoyl-L-carnitine reveals distinct quantitative differences between healthy individuals and patients with cardiovascular disease and type 2 diabetes. These alterations, reflective of underlying metabolic dysregulation, position this long-chain acylcarnitine as a potential biomarker for disease states characterized by perturbed fatty acid oxidation.
This compound, a key intermediate in the mitochondrial beta-oxidation of palmitoleic acid, is emerging as a significant metabolite in the study of various pathologies. As researchers and drug development professionals delve deeper into the metabolic underpinnings of disease, understanding the fluctuations of such specific acylcarnitines provides valuable insights into cellular energy metabolism and mitochondrial function. This guide offers a comparative overview of this compound levels in healthy versus diseased states, supported by experimental data and detailed methodologies.
Quantitative Comparison of Plasma this compound Levels
The following table summarizes the plasma concentrations of this compound (also denoted as C16:1) in healthy individuals compared to patients with coronary artery disease (CAD) and type 2 diabetes mellitus (T2DM).
| Condition | N | Mean Concentration (µM) | Standard Deviation (µM) | Data Source |
| Healthy Controls | 56 | 0.048 | 0.016 | Gander et al., 2021[1] |
| Coronary Artery Disease | 54 | 0.063 | 0.024 | Gander et al., 2021[1] |
| Healthy Controls | 54 | 0.07 | 0.02 | Li et al., 2021[2] |
| Prediabetes (Impaired Fasting Glucose) | 51 | 0.06 | 0.02 | Li et al., 2021[2] |
| Type 2 Diabetes Mellitus | 51 | 0.06 | 0.02 | Li et al., 2021[2] |
| Diabetic Microvascular Complications | 54 | 0.05 | 0.02 | Li et al., 2021[2] |
The data indicates a notable elevation in the mean concentration of this compound in patients with coronary artery disease compared to healthy controls.[1] In the context of type 2 diabetes, the levels appear to be slightly lower in individuals with prediabetes, overt diabetes, and diabetic complications compared to the healthy control group in that specific study cohort.[2] While several studies have highlighted a general dysregulation of acylcarnitines in sepsis, specific quantitative data for this compound in septic patients versus healthy controls is not yet consistently reported in a comparative format. However, trends suggest that long-chain acylcarnitines, as a class, are often elevated in sepsis non-survivors, indicating a potential disruption in fatty acid metabolism.
The Role of Acylcarnitines in Cellular Metabolism and Disease
This compound is an ester of carnitine and trans-2-hexadecenoic acid. Carnitine and its acyl-derivatives are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.
References
- 1. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Targeted Metabolomics Analysis for Amino Acids and Acylcarnitines in Patients with Prediabetes, Type 2 Diabetes Mellitus, and Diabetic Vascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to trans-2-Hexadecenoyl-L-carnitine and Palmitoylcarnitine in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trans-2-Hexadecenoyl-L-carnitine and palmitoylcarnitine (B157527), two acylcarnitine species that play distinct roles in mitochondrial fatty acid metabolism. While palmitoylcarnitine is a well-established intermediate in the transport of saturated fatty acids for β-oxidation, this compound, an unsaturated counterpart, exhibits inhibitory effects on this crucial metabolic pathway. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the metabolic context of these molecules to aid researchers in designing and interpreting metabolic studies.
Core Functions and Metabolic Fates
Palmitoylcarnitine (C16:0-carnitine) is a pivotal molecule in energy metabolism. It is formed on the outer mitochondrial membrane from palmitoyl-CoA and L-carnitine by the enzyme carnitine palmitoyltransferase 1 (CPT1). Palmitoylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[1][2] Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts palmitoylcarnitine back to palmitoyl-CoA, which then enters the β-oxidation spiral to generate acetyl-CoA for the TCA cycle and subsequent ATP production.[1][2] An accumulation of palmitoylcarnitine is associated with metabolic stress and has been implicated in the pathophysiology of insulin (B600854) resistance and apoptosis.
This compound (C16:1-carnitine) is an unsaturated acylcarnitine that is an intermediate in the β-oxidation of palmitic acid. It is derived from its corresponding acyl-CoA, trans-2-hexadecenoyl-CoA. Unlike palmitoylcarnitine, which is readily processed by CPT2, the trans-2-enoyl-CoA intermediates are poor substrates for this enzyme. This suggests that the conversion of this compound back to its CoA derivative within the mitochondria is inefficient. Furthermore, its precursor, trans-2-hexadecenoyl-CoA, acts as a competitive inhibitor of CPT2, potentially hindering the processing of other long-chain acylcarnitines.
Data Presentation: Quantitative Comparison of Substrate Activity with CPT2
The differential interaction with CPT2 is a key distinction between these two acylcarnitines. The following table summarizes kinetic data for the CoA derivatives of palmitoylcarnitine and this compound with human CPT2.
| Substrate | Role | Km (µM) | Vmax (pmol/min/mg) | Ki (µM) | Reference |
| Hexadecanoyl-CoA (from Palmitoylcarnitine) | Substrate | 7.1 | 1156 | - | UniProt: P23786 |
| trans-2-Hexadecenoyl-CoA (from this compound) | Poor Substrate / Competitive Inhibitor | 8.1 | 77 | 18.8 | Violante, S., et al. (2010) |
Signaling Pathways and Cellular Effects
Palmitoylcarnitine
Accumulation of palmitoylcarnitine has been linked to cellular dysfunction, particularly in the contexts of insulin resistance and apoptosis.
Insulin Resistance: In skeletal muscle cells, an excess of palmitoylcarnitine can impair insulin signaling. This is thought to occur through the activation of stress-related pathways and the accumulation of lipid intermediates that interfere with key components of the insulin signaling cascade, such as Akt. Studies have shown that increased levels of long-chain acylcarnitines, including palmitoylcarnitine, are associated with insulin resistance in type 2 diabetes.
Caption: Palmitoylcarnitine's role in insulin resistance.
Apoptosis: Palmitoylcarnitine can promote apoptosis, or programmed cell death, through mitochondria-dependent pathways. It has been shown to stimulate the activity of caspases, key executioner enzymes in apoptosis, including caspase-3, -7, and -8. This effect may be linked to its ability to induce mitochondrial stress and the release of pro-apoptotic factors.
Caption: Palmitoylcarnitine's involvement in apoptosis.
This compound
Currently, there is a lack of experimental data on the direct effects of this compound on cellular signaling pathways such as insulin signaling and apoptosis. Its primary characterized role is the inhibition of CPT2, which would suggest that its accumulation could lead to a broader disruption of fatty acid oxidation.
Experimental Protocols
CPT2 Activity Assay using Tandem Mass Spectrometry
This protocol is adapted from methodologies described for measuring CPT2 activity in cell lysates or tissue homogenates.
Objective: To determine the rate of conversion of a specific acylcarnitine substrate (e.g., palmitoylcarnitine) to its corresponding acyl-CoA by CPT2.
Materials:
-
Cell lysates or tissue homogenates
-
Assay Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4)
-
Substrate: Palmitoylcarnitine or this compound
-
Coenzyme A (CoA)
-
Internal standard (e.g., deuterated carnitine)
-
Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation and sample extraction)
-
LC-MS/MS system
Procedure:
-
Prepare cell lysates or tissue homogenates and determine protein concentration.
-
In a microcentrifuge tube, combine the cell lysate/homogenate with the assay buffer.
-
Add CoA to the mixture.
-
Initiate the reaction by adding the acylcarnitine substrate. For inhibitor studies, pre-incubate the lysate with the inhibitor before adding the substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the formation of free carnitine by LC-MS/MS.
Data Analysis: Quantify the amount of free carnitine produced and normalize it to the protein concentration and the incubation time to determine the CPT2 activity (e.g., in nmol/min/mg protein).
Caption: Workflow for CPT2 activity assay.
Assessment of Insulin Resistance in C2C12 Myotubes
This protocol is a general guideline based on common practices for inducing and measuring insulin resistance in a skeletal muscle cell line.
Objective: To evaluate the effect of acylcarnitine treatment on insulin-stimulated glucose uptake and signaling.
Materials:
-
Differentiated C2C12 myotubes
-
DMEM (high glucose for growth, low glucose for assays)
-
Fetal Bovine Serum (FBS), Horse Serum
-
Palmitoylcarnitine or this compound
-
Insulin
-
2-deoxy-[3H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Lysis buffer for Western blotting (with protease and phosphatase inhibitors)
-
Antibodies for key insulin signaling proteins (e.g., p-Akt, total Akt)
Procedure:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in high-glucose DMEM with 10% FBS. To differentiate, switch to DMEM with 2% horse serum for 4-6 days until myotubes are formed.
-
Acylcarnitine Treatment: Treat the differentiated myotubes with the desired concentration of palmitoylcarnitine or this compound for a specified time (e.g., 16-24 hours).
-
Insulin Stimulation: Serum-starve the myotubes for 2-4 hours in serum-free low-glucose DMEM. Then, stimulate with insulin (e.g., 100 nM) for 15-30 minutes.
-
Glucose Uptake Assay: After insulin stimulation, add 2-deoxy-[3H]-glucose or 2-NBDG and incubate for a short period (e.g., 10-30 minutes). Wash the cells with ice-cold PBS to stop the uptake. Lyse the cells and measure the radioactivity or fluorescence.
-
Western Blotting: For signaling analysis, lyse the cells after insulin stimulation. Perform SDS-PAGE and Western blotting to assess the phosphorylation status of key signaling proteins like Akt.
Data Analysis: Compare insulin-stimulated glucose uptake and protein phosphorylation in acylcarnitine-treated cells to untreated controls. A reduction in insulin's effect indicates insulin resistance.
Caspase-3/7 Activity Assay in Jurkat Cells
This protocol outlines a method to measure apoptosis by quantifying the activity of executioner caspases.
Objective: To determine if acylcarnitine treatment induces apoptosis by measuring caspase-3/7 activity.
Materials:
-
Jurkat cells (or other suitable cell line)
-
RPMI-1640 medium with 10% FBS
-
Palmitoylcarnitine or this compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells in RPMI-1640 with 10% FBS. Seed the cells in a 96-well plate and treat with various concentrations of the acylcarnitines for a desired time (e.g., 6-24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Assay: Allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls to determine the fold-change in caspase activity.
Conclusion
This compound and palmitoylcarnitine, despite their structural similarity, have markedly different roles in mitochondrial fatty acid metabolism. Palmitoylcarnitine is a key substrate for energy production, but its accumulation can lead to cellular stress, insulin resistance, and apoptosis. In contrast, the available evidence suggests that this compound is a poor substrate for CPT2 and its precursor is an inhibitor of this key enzyme, pointing towards a role in the negative regulation of fatty acid oxidation.
For researchers in metabolism and drug development, understanding these differences is crucial. The lack of data on the broader cellular effects of this compound highlights a significant knowledge gap and a promising area for future investigation. The experimental protocols provided here offer a starting point for further exploring the distinct metabolic consequences of these two important acylcarnitines.
References
- 1. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of acylcarnitine profiles in different fatty acid oxidation disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acylcarnitine profiles in various fatty acid oxidation disorders (FAODs), supported by experimental data. Understanding these metabolic signatures is crucial for the diagnosis, monitoring, and development of therapeutic strategies for these inherited metabolic diseases.
Introduction to Fatty Acid Oxidation Disorders and Acylcarnitine Profiling
Fatty acid oxidation is a critical metabolic pathway for energy production, particularly during periods of fasting or increased energy demand.[1][2][3] Inborn errors of this pathway lead to a group of genetic disorders known as fatty acid oxidation disorders (FAODs). These conditions result from deficiencies in specific enzymes or transporters involved in the breakdown of fatty acids.[4][5] The incomplete oxidation of fatty acids leads to the accumulation of specific acyl-CoA esters, which are then transesterified to carnitine to form acylcarnitines. These acylcarnitines can be detected and quantified in biological fluids, providing a characteristic metabolic fingerprint for each disorder.[6][7]
Acylcarnitine profiling by tandem mass spectrometry (MS/MS) has become an essential tool for the diagnosis and monitoring of FAODs, and it is a cornerstone of newborn screening programs worldwide.[8][9][10] This technique allows for the sensitive and specific detection of a wide range of acylcarnitine species from a single dried blood spot or plasma sample.[7][8]
Comparative Acylcarnitine Profiles
The following table summarizes the characteristic acylcarnitine profiles observed in several common fatty acid oxidation disorders. These profiles reflect the specific enzymatic block in the fatty acid oxidation pathway.
| Disorder | Abbreviation | Key Elevated Acylcarnitines | Secondary Acylcarnitines and Ratios |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency | MCAD | C8 (Octanoylcarnitine) [11][12][13] | C6 (Hexanoylcarnitine), C10 (Decanoylcarnitine), C10:1 (Decenoylcarnitine)[11][13][14]. Increased C8/C10 and C8/C2 ratios.[11][13][14] |
| Very Long-Chain Acyl-CoA Dehydrogenase Deficiency | VLCAD | C14:1 (Tetradecenoylcarnitine) , C14, C14:2[15][16][17][18] | C12, C16, C18:1.[18][19] Increased C14:1/C12:1, C14:1/C16, and C14:1/C2 ratios.[4][15][17] |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | LCHAD | C16-OH (3-Hydroxypalmitoylcarnitine) , C18:1-OH, C18-OH[6][20][21] | C14-OH, C16:1-OH.[21] Elevated ratios of C16-OH/C16 and C18-OH/C18.[20] |
| Trifunctional Protein Deficiency | TFP | Similar to LCHAD, with elevated C16-OH, C18:1-OH, and C18-OH .[20] | May also show elevations of other long-chain hydroxyacylcarnitines. |
| Carnitine Palmitoyltransferase II Deficiency | CPT II | C16 (Palmitoylcarnitine) , C18:1 (Oleoylcarnitine) , C18[22][23] | C12, C14.[19] Acylcarnitine profiles can sometimes be normal between crises.[24] |
| Carnitine-Acylcarnitine Translocase Deficiency | CACT | Markedly elevated long-chain acylcarnitines (C16, C18, C18:1) and decreased free carnitine (C0).[5] | The acylcarnitine profile can be similar to CPT II deficiency.[5] |
| Short-Chain Acyl-CoA Dehydrogenase Deficiency | SCAD | C4 (Butyrylcarnitine) [5] | May be associated with elevated ethylmalonic acid in urine.[5] Often considered a benign biochemical phenotype.[5] |
Experimental Protocols
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This protocol outlines the general steps for the analysis of acylcarnitines from dried blood spots (DBS) or plasma.
1. Sample Preparation (from Dried Blood Spots) [8]
-
Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.
-
Extraction: 100 µL of a methanol (B129727) solution containing a mixture of stable isotope-labeled internal standards (deuterated acylcarnitines) is added to each well.
-
Incubation: The plate is sealed and incubated with shaking to allow for the extraction of acylcarnitines from the blood spot.
-
Derivatization (Butylation): The extracted acylcarnitines are converted to their butyl esters by adding 3N HCl in n-butanol and incubating at an elevated temperature. This step improves the analytical sensitivity and specificity.
-
Evaporation: The solvent is evaporated under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: The dried residue is reconstituted in a mobile phase suitable for injection into the mass spectrometer.
2. Tandem Mass Spectrometry Analysis [7][8][25]
-
Instrumentation: A tandem mass spectrometer (typically a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source is used.[8][25]
-
Sample Introduction: The reconstituted sample is introduced into the mass spectrometer, often via flow injection analysis for high-throughput screening.[7]
-
Ionization: Electrospray ionization in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the acylcarnitine butyl esters.[8]
-
MS/MS Analysis:
-
Precursor Ion Scan: The first mass analyzer (Q1) scans a range of m/z values corresponding to the different acylcarnitine butyl esters. The precursor ions are fragmented in the collision cell (q2). The second mass analyzer (Q3) is set to detect a common fragment ion with an m/z of 85, which is characteristic of the carnitine moiety after fragmentation.[14] This allows for the simultaneous detection of all acylcarnitines in the sample.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard are monitored. This highly specific and sensitive mode is used for accurate quantification.
-
-
Data Analysis: The concentrations of individual acylcarnitines are calculated by comparing the signal intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
Visualizations
Mitochondrial Fatty Acid β-Oxidation Pathway
Caption: Overview of the mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow for Acylcarnitine Profiling
Caption: Workflow for acylcarnitine analysis by tandem mass spectrometry.
References
- 1. microbenotes.com [microbenotes.com]
- 2. jackwestin.com [jackwestin.com]
- 3. aocs.org [aocs.org]
- 4. mdpi.com [mdpi.com]
- 5. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism | Semantic Scholar [semanticscholar.org]
- 11. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood. [scholars.duke.edu]
- 13. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. metabolon.com [metabolon.com]
- 16. dshs.texas.gov [dshs.texas.gov]
- 17. mdpi.com [mdpi.com]
- 18. Diagnosis of very long chain acyl-dehydrogenase deficiency from an infant's newborn screening card - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carnitine palmitoyltransferase 2 deficiency: the time-course of blood and urinary acylcarnitine levels during initial L-carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Experience with carnitine palmitoyltransferase II deficiency: diagnostic challenges in the myopathic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Validation of trans-2-Hexadecenoyl-L-carnitine as a Diagnostic Biomarker for CPT2 Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trans-2-Hexadecenoyl-L-carnitine against traditional biomarkers for the diagnosis of Carnitine Palmitoyltransferase II (CPT2) deficiency. It includes an objective analysis of performance, supporting experimental data, and detailed methodologies for key assays.
Introduction to CPT2 Deficiency
Carnitine Palmitoyltransferase II (CPT2) deficiency is an autosomal recessive metabolic disorder that impedes the mitochondrial oxidation of long-chain fatty acids (LCFAs).[1][2][3] The CPT2 enzyme is crucial for transporting LCFAs into the mitochondrial matrix, where they are broken down for energy.[3][4] A defect in this enzyme leads to reduced energy production and a toxic buildup of LCFAs and their metabolites, specifically long-chain acylcarnitines.[5]
The disorder presents in three distinct clinical forms:
-
Lethal Neonatal Form: Characterized by liver failure, cardiomyopathy, seizures, and severe developmental abnormalities.[1][6]
-
Severe Infantile Hepatocardiomuscular Form: Presents within the first year of life with episodes of hypoketotic hypoglycemia, liver failure, and cardiomyopathy, often triggered by illness or fasting.[1][6]
-
Myopathic Form: The most common form, typically manifesting from childhood to adulthood with recurrent episodes of muscle pain (myalgia), weakness, and breakdown (rhabdomyolysis), often precipitated by prolonged exercise, stress, or fasting.[1][6][7]
Accurate and timely diagnosis is critical for managing CPT2 deficiency, which primarily involves dietary modifications (high-carbohydrate, low-fat diet), avoidance of triggers like fasting, and supplementation.[5][6][8]
The Diagnostic Landscape: Current and Emerging Biomarkers
The diagnosis of CPT2 deficiency relies on a combination of clinical presentation, biochemical analysis, enzyme assays, and genetic testing.[6][9] Tandem mass spectrometry (MS/MS) analysis of acylcarnitines in dried blood spots (DBS) or plasma is the cornerstone of initial screening and diagnosis.[1][9]
Traditional Biomarkers: The standard diagnostic approach involves identifying an abnormal acylcarnitine profile. Specifically, clinicians look for elevated concentrations of long-chain acylcarnitines, notably:
-
Hexadecanoylcarnitine (C16)
-
Octadecenoylcarnitine (C18:1)
Ratios such as (C16 + C18:1)/C2 (where C2 is acetylcarnitine) are frequently used in newborn screening to increase specificity and reduce false positives.[7][10]
Limitations of Traditional Biomarkers: While effective, the standard acylcarnitine profile has limitations. In the common myopathic form, acylcarnitine levels can be normal between episodes of rhabdomyolysis, leading to diagnostic challenges.[2][8] Furthermore, the acylcarnitine profile can be similar to that of another rare fatty acid oxidation disorder, Carnitine-Acylcarnitine Translocase (CACT) deficiency, necessitating further differential testing.[6][7] Studies have also shown that plasma analysis is superior to DBS for detecting CPT2 deficiency, as DBS profiles can sometimes appear normal in affected individuals.[2][11]
Emerging Biomarker: this compound (C16:1-AC) Recent research has focused on more specific biomarkers. This compound, an unsaturated long-chain acylcarnitine, has emerged as a potentially more sensitive and specific marker for CPT2 deficiency. Its accumulation is a direct consequence of the metabolic block in the beta-oxidation pathway.
Comparative Analysis of Diagnostic Biomarkers
The following table summarizes the performance of this compound compared to the traditional panel of biomarkers for CPT2 deficiency.
| Biomarker/Ratio | Sample Type | Key Advantages | Key Limitations |
| C16 (Hexadecanoylcarnitine) | DBS, Plasma | Well-established; included in standard newborn screening panels.[12] | Can be normal between myopathic episodes[2]; lacks specificity (also elevated in CACT deficiency).[7] |
| C18:1 (Octadecenoylcarnitine) | DBS, Plasma | Part of the standard diagnostic ratio; widely measured.[6][12] | Similar limitations to C16 regarding intermittent elevation and lack of specificity.[2][7] |
| (C16 + C18:1) / C2 Ratio | DBS, Plasma | Primary screening marker with established cutoffs[7][10]; improves specificity over individual markers. | Cannot differentiate between CPT2 and CACT deficiencies[7]; may still miss milder myopathic cases. |
| This compound | Plasma | Higher specificity as it is a direct intermediate; potentially more sensitive, especially in milder cases. | Not yet universally adopted in all screening panels; requires specific analytical methods for accurate quantification. |
Experimental Methodologies
Accurate quantification of acylcarnitines is paramount for diagnosis. The standard method is Flow Injection Tandem Mass Spectrometry (FIA-MS/MS).
Protocol: Acylcarnitine Profiling by FIA-MS/MS
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 200 µL of an internal standard solution (typically isotopically-labeled carnitines like d3-C8, d3-C16 in methanol).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new microtiter plate or vial for analysis.
-
-
Sample Preparation (from Dried Blood Spots - DBS):
-
Punch a 3 mm disc from the DBS card into a 96-well microtiter plate.
-
Add 100-150 µL of the methanolic internal standard solution to each well.
-
Seal the plate and agitate on a shaker for 30-45 minutes at room temperature to extract the acylcarnitines.
-
Transfer the supernatant into a new plate for analysis.
-
-
MS/MS Analysis:
-
Instrumentation: A tandem mass spectrometer (e.g., Sciex API 3200, Waters Xevo TQD) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Precursor ion scan of m/z 85. Acylcarnitines characteristically produce a fragment ion of m/z 85 (corresponding to the carnitine moiety) upon collision-induced dissociation.
-
Flow Injection: The prepared sample extract is injected directly into the mass spectrometer at a constant flow rate (e.g., 10-20 µL/min). No chromatographic separation is performed.
-
Data Acquisition: The instrument scans for all parent ions that produce the m/z 85 daughter ion, generating a profile of all acylcarnitines present in the sample.
-
-
Quantification:
-
The concentration of each acylcarnitine is calculated by comparing the ion intensity of the endogenous analyte to the ion intensity of its corresponding stable isotope-labeled internal standard.
-
Results are compared to age-matched reference ranges to identify abnormal elevations.
-
Visualizing the Diagnostic Pathway and Rationale
Diagrams generated using Graphviz illustrate the underlying biochemical pathway and the diagnostic workflow, highlighting the role of key biomarkers.
Caption: CPT2 deficiency blocks the conversion of acylcarnitines, leading to their accumulation.
Caption: Workflow comparing traditional and novel biomarkers for CPT2 diagnosis.
Conclusion
The established markers C16 and C18:1, along with the (C16+C18:1)/C2 ratio, remain the frontline tools for screening CPT2 deficiency, particularly in newborn screening programs. However, their utility can be limited in the diagnosis of the milder, myopathic form of the disorder.
The validation of This compound as a diagnostic biomarker represents a significant advancement. Its position as a direct intermediate in the stalled beta-oxidation pathway provides a stronger and more specific signal of CPT2 dysfunction. Incorporating the analysis of this and other unsaturated acylcarnitines into second-tier testing or as part of a more comprehensive plasma acylcarnitine profile can enhance diagnostic accuracy, reduce ambiguity with other disorders like CACT deficiency, and improve the detection rate for patients with the myopathic form of CPT2 deficiency. Further large-scale validation studies are warranted to fully integrate this promising biomarker into routine clinical diagnostics.
References
- 1. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 2. Experience with carnitine palmitoyltransferase II deficiency: diagnostic challenges in the myopathic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 6. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carnitine palmitoyltransferase II deficiency: Successful anaplerotic diet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metabolicsupportuk.org [metabolicsupportuk.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CPT II Deficiency — New England Consortium of Metabolic Programs [newenglandconsortium.org]
cross-validation of acylcarnitine measurements between different analytical platforms
A Comparative Guide to Acylcarnitine Measurement Across Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acylcarnitines, key intermediates in fatty acid and amino acid metabolism, is crucial for diagnosing metabolic disorders and for advancing research in areas like diabetes and metabolic syndrome.[1][2] With a variety of analytical platforms available, selecting the appropriate method is a critical decision that impacts data quality and interpretation. This guide provides an objective comparison of common analytical methodologies for acylcarnitine measurement, supported by experimental data and detailed protocols.
Acylcarnitine analysis is instrumental in identifying inborn errors of mitochondrial fatty acid β-oxidation and certain organic acidemias.[2] While tandem mass spectrometry (MS/MS) has become the standard, variations in sample preparation and analytical approach can significantly influence results.[3][4] This guide will focus on the prevalent mass spectrometry-based techniques, offering a clear comparison to aid in method selection for both clinical diagnostics and research applications.
Comparative Performance of Analytical Methods
The choice of an analytical method for acylcarnitine quantification depends on factors such as required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of performance characteristics for different mass spectrometry-based approaches.
| Parameter | Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Derivatized | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Underivatized |
| Throughput | High | Moderate | Moderate to High |
| Resolution of Isomers | No | Yes | Yes |
| Sample Preparation | Simple, often requires derivatization | More complex, requires derivatization | Simple, protein precipitation |
| Linearity (r) | >0.99 for most analytes | >0.99 for most analytes | 0.948 to 0.999[5] |
| Within-day Precision (CV%) | <10% | <10% | <10%[5] |
| Between-day Precision (CV%) | 4.4% to 14.2%[5] | Varies by analyte | 4.4% to 14.2%[5] |
| Accuracy (Recovery %) | 84% to 112%[5] | 98% to 105%[6] | 85% to 110%[7] |
| Lower Limit of Quantification (LLOQ) | Analyte dependent (e.g., 25 nmol/L for octanoylcarnitine)[6] | Analyte dependent | Analyte dependent |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different studies and laboratories. Below are summaries of typical experimental protocols for the most common acylcarnitine analysis platforms.
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
This high-throughput method is widely used in newborn screening.[8]
-
Sample Preparation (from Dried Blood Spots):
-
A 3-mm disk is punched from the dried blood spot into a 96-well plate.
-
An extraction solution containing internal standards (deuterated acylcarnitines) in methanol (B129727) is added to each well.
-
The plate is agitated and incubated.
-
The supernatant is transferred to a new plate for analysis. For derivatized analysis, a butanolic-HCl solution is added, and the plate is heated to create butyl esters.[3] The sample is then dried and reconstituted.[3]
-
-
Instrumentation:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Samples are introduced directly into the mass spectrometer via flow injection.
-
-
Data Acquisition:
-
Acquisition is typically performed in the positive ion mode.
-
A precursor ion scan of m/z 85 is commonly used to detect all acylcarnitines, as they share a common fragment ion.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers improved specificity by chromatographically separating isomers.[1][2]
-
Sample Preparation (from Plasma):
-
Underivatized: Proteins are precipitated by adding acetonitrile (B52724) containing deuterated internal standards.[5] After centrifugation, the supernatant is injected into the LC-MS/MS system.[5]
-
Derivatized: Samples can be derivatized to improve chromatographic properties and ionization efficiency.[10]
-
-
Chromatography:
-
Reversed-phase columns (e.g., C18) are commonly used.[1]
-
A gradient elution with mobile phases consisting of water and acetonitrile with additives like formic acid and ammonium (B1175870) acetate (B1210297) is typical.[1]
-
-
Mass Spectrometry:
Visualizations
Acylcarnitine Pro-inflammatory Signaling Pathway
Acylcarnitines, particularly long-chain species, have been shown to activate pro-inflammatory signaling pathways.[12][13] This can occur through pattern recognition receptors and lead to the activation of downstream kinases like JNK and ERK.[12]
Caption: Pro-inflammatory signaling cascade initiated by acylcarnitines.
General Experimental Workflow for Acylcarnitine Analysis
The analytical workflow for acylcarnitine measurement involves several key steps from sample collection to data analysis.
Caption: A typical workflow for the analysis of acylcarnitines.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. familiasga.com [familiasga.com]
- 4. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Analysis of trans-2-Hexadecenoyl-L-carnitine
For Researchers, Scientists, and Drug Development Professionals
Methodological Comparison
The quantification of acylcarnitines, including trans-2-Hexadecenoyl-L-carnitine, is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This technique offers high sensitivity and selectivity, which is essential for differentiating isomeric and isobaric compounds.[7][8][9] However, variations in sample preparation, chromatographic separation, and mass spectrometric detection can lead to inter-laboratory discrepancies.
Key Analytical Approaches:
-
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS): A high-throughput screening method commonly used in newborn screening.[4][5] While rapid, it is susceptible to interferences from isomeric and isobaric species, which can affect accuracy for specific acylcarnitine quantification.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantitative analysis, providing separation of isomers and reducing matrix effects.[7][8][9] Different chromatographic techniques, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can be employed.[10]
-
Derivatization vs. Non-derivatization: Acylcarnitines can be analyzed directly or after derivatization (e.g., butylation) to improve chromatographic properties and ionization efficiency.[1][6][7][11] While derivatization can enhance sensitivity, it adds complexity to the workflow and may introduce variability. Non-derivatization methods are simpler but may require more specialized chromatographic conditions for adequate separation.[6]
The following table summarizes the performance of common analytical methods for acylcarnitine quantification, which can be extrapolated to the analysis of this compound.
| Analytical Method | Sample Matrix | Linearity Range | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| LC-MS/MS (Underivatized) | Human Plasma | 1–1000 ng/mL | Not Specified | < 9.84% (Intra-day & Inter-day CV) | 91.29%–98.23% |
| LC-MS/MS (Derivatized) | Human Plasma | 0.25–8 nmol/mL | 1 nmol/mL | 0.3–16.8% | < 10.6% deviation |
| HPLC-UV (Derivatized) | Human Plasma | 0.5–16.69 nmol/mL | 0.22 nmol/mL | < 5.18% (Intra-day & Inter-day CV) | < 12.86% deviation |
Note: Data is based on the analysis of similar acylcarnitines and may vary for this compound.[12][13]
Experimental Protocols
Detailed methodologies are crucial for establishing consistency in inter-laboratory comparisons. Below are representative protocols for the analysis of acylcarnitines in plasma, which can be adapted for this compound.
Sample Preparation: Protein Precipitation and Extraction (Underivatized)
This protocol is a common and straightforward method for extracting acylcarnitines from plasma or serum.
-
Materials:
-
Plasma/Serum samples
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard solution (e.g., deuterated acylcarnitines in methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 50 µL of plasma or serum into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standards.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[1]
-
Sample Preparation: Derivatization (Butylation)
Derivatization to butyl esters is a widely used method to improve the chromatographic separation and detection of acylcarnitines.
-
Materials:
-
Dried blood spots or plasma/serum extract
-
3N HCl in n-butanol
-
96-well microtiter plate
-
Plate shaker
-
Nitrogen evaporator
-
-
Procedure:
-
For dried blood spots, punch a 3 mm disk into a well of a 96-well plate and extract with methanol (B129727) containing internal standards. For plasma, use the dried supernatant from the protein precipitation step.
-
Evaporate the methanol extract to dryness under a stream of nitrogen.
-
Seal the plate and incubate at 60-65°C for 15-30 minutes.[1][11]
-
Evaporate the butanol solution to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.[11]
-
LC-MS/MS Analysis
This section outlines a typical LC-MS/MS method for the analysis of acylcarnitines.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm) is commonly used.[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a high aqueous mobile phase, ramping up the organic phase to elute the more hydrophobic long-chain acylcarnitines like this compound.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 50°C.[7]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization in positive ion mode (ESI+).[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is preferred for targeted quantification.[1] A precursor ion scan for m/z 85 is often used for profiling all acylcarnitines.[1][11]
-
MRM Transitions: For this compound (C16:1-carnitine), the precursor ion would be [M+H]+. The specific product ion at m/z 85, corresponding to the carnitine moiety, is typically monitored.
-
Visualizations
Signaling Pathway
Caption: Carnitine shuttle system for fatty acid transport into the mitochondria.
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Logical Relationship
Caption: Key elements for a successful inter-laboratory comparison study.
References
- 1. benchchem.com [benchchem.com]
- 2. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 3. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bevital.no [bevital.no]
- 11. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A UPLC-MS/MS method for determination of endogenous l-carnitine and acetyl-l-carnitine in serum of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prognostic Value of Trans-2-Hexadecenoyl-L-carnitine in Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of trans-2-Hexadecenoyl-L-carnitine and other biomarkers in predicting clinical outcomes, with a focus on cardiovascular disease. The information is compiled from recent studies to aid in research and development efforts targeting metabolic dysfunction in various pathological conditions.
Introduction to this compound
This compound is a long-chain acylcarnitine, an ester of carnitine and trans-2-hexadecenoic acid. Acylcarnitines are crucial for the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation, a primary energy-generating process for the heart.[1] Perturbations in the levels of acylcarnitines can signify underlying mitochondrial dysfunction and have been implicated in the pathophysiology of several diseases, including heart failure.
Correlation with Clinical Outcomes: A Focus on Heart Failure
Recent metabolomic studies have highlighted the association between elevated levels of long-chain acylcarnitines and adverse clinical outcomes, particularly in the context of heart failure. While data specifically isolating this compound is emerging, the broader class of long-chain acylcarnitines has been shown to be a significant predictor of prognosis.
Comparison with NT-proBNP
N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a well-established biomarker for the diagnosis and prognosis of heart failure. The following table compares the prognostic performance of long-chain acylcarnitines (as a group including this compound) with NT-proBNP.
| Biomarker Class | Clinical Outcome in Heart Failure | Key Findings |
| Long-Chain Acylcarnitines | All-cause mortality, all-cause hospitalization, cardiovascular death, or cardiovascular hospitalization | Elevated levels are independently associated with an increased risk of adverse clinical outcomes.[2] |
| NT-proBNP | All-cause mortality, cardiovascular mortality, heart failure hospitalization | A powerful predictor of adverse outcomes in both heart failure with preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF).[3] |
While a direct head-to-head comparison with ROC analysis for this compound versus NT-proBNP from a single cohort is not yet widely published, studies on other long-chain acylcarnitines, such as 2-trans,4-cis-decadienoylcarnitine, have shown promising prognostic value in heart failure with preserved ejection fraction (HFpEF), with an AUC of 0.710 for predicting events.[4] The combination of multiple acylcarnitines can further improve this predictive accuracy.[4]
Levels in Different Heart Failure Subtypes
Metabolic profiling has revealed differential levels of long-chain acylcarnitines in various heart failure subtypes.
| Heart Failure Subtype | Relative Levels of Long-Chain Acylcarnitines | Reference |
| Heart Failure with Reduced Ejection Fraction (HFrEF) | Significantly higher than in HFpEF and non-HF controls. | [5] |
| Heart Failure with Preserved Ejection Fraction (HFpEF) | Higher than in non-HF controls, but lower than in HFrEF. | [5] |
| Non-Heart Failure Controls | Lowest levels. | [5] |
These findings suggest a correlation between the degree of metabolic dysregulation, specifically in fatty acid oxidation, and the severity of systolic dysfunction.
Experimental Protocols
Accurate quantification of this compound is critical for its evaluation as a clinical biomarker. The standard method for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Acylcarnitines in Human Plasma by UPLC-MS/MS
This protocol provides a general workflow for the analysis of acylcarnitines, including this compound, in human plasma.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography system, such as a Waters ACQUITY UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over a specified time to separate the acylcarnitines based on their hydrophobicity.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of each acylcarnitine and its corresponding internal standard. The precursor ion is the molecular ion [M+H]+, and a characteristic product ion is monitored.
Signaling Pathways and Mechanisms
The accumulation of long-chain acylcarnitines, including this compound, in the myocardium is indicative of a mismatch between fatty acid uptake and their oxidation in the mitochondria. This can lead to cellular toxicity and contribute to the progression of heart failure.
Fatty Acid Oxidation Pathway and the Role of CPT2
Long-chain fatty acids are transported into the mitochondrial matrix for β-oxidation via the carnitine shuttle. Carnitine Palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, is a key enzyme in this process. It converts long-chain acylcarnitines back to their acyl-CoA form, which can then enter the β-oxidation spiral. Impaired CPT2 activity can lead to the accumulation of long-chain acylcarnitines.[6]
Caption: Fatty acid transport into the mitochondria via the carnitine shuttle.
Experimental Workflow for Biomarker Comparison
A typical experimental workflow to compare the prognostic value of this compound with an established biomarker like NT-proBNP would involve several key steps.
Caption: Workflow for comparing prognostic biomarkers in a clinical study.
Conclusion
The accumulation of long-chain acylcarnitines, including this compound, is emerging as a significant indicator of metabolic dysregulation and a potential prognostic marker in cardiovascular disease. While NT-proBNP remains the gold standard for heart failure diagnosis and prognosis, acylcarnitine profiling offers a complementary view into the underlying pathophysiology of mitochondrial dysfunction. Further head-to-head comparative studies are warranted to fully elucidate the clinical utility of this compound as a standalone or supplementary biomarker. The detailed experimental protocols and understanding of the involved signaling pathways provided in this guide aim to facilitate such future investigations.
References
- 1. Circulating long chain acylcarnitines and outcomes in diabetic heart failure: an HF-ACTION clinical trial substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prognostic Implications of Long-Chain Acylcarnitines in Heart Failure and Reversibility With Mechanical Circulatory Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prognostic value of NT-proBNP in heart failure with preserved versus reduced EF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma metabolites in patients of the REDINSCOR III registry hospitalised for de novo heart failure with preserved ejection fraction: Prognostic implications of linoleamide and 2‐trans,4‐cisdecadienoylcarnitine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic Profiling Identifies Novel Circulating Biomarkers of Mitochondrial Dysfunction Differentially Elevated in Heart Failure With Preserved Versus Reduced Ejection Fraction: Evidence for Shared Metabolic Impairments in Clinical Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients | MDPI [mdpi.com]
comparing the metabolic effects of trans-2-Hexadecenoyl-L-carnitine with other long-chain acylcarnitines
A Comparative Guide to the Metabolic Effects of Long-Chain Acylcarnitines, with a focus on trans-2-Hexadecenoyl-L-carnitine
Introduction
Long-chain acylcarnitines (LCACs) are crucial intermediates in cellular energy metabolism, primarily involved in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1][2] This process, known as the carnitine shuttle, is fundamental for energy production from fats.[2][3] LCACs are formed when a fatty acid is esterified to a carnitine molecule, a reaction catalyzed by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane.[1] The resulting LCAC is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT).[2][4] Inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts the LCAC back to its acyl-CoA form, which then enters the β-oxidation pathway.[1][2]
While essential for normal metabolism, the accumulation of LCACs is associated with various pathological conditions, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular diseases.[1] This guide provides a comparative analysis of the metabolic effects of different LCACs, with a special focus on the unsaturated intermediate, this compound (C16:1).
Comparative Metabolic Effects of Long-Chain Acylcarnitines
The metabolic impact of LCACs can vary depending on their chain length and saturation. The following table summarizes key metabolic effects of representative LCACs based on available experimental data.
| Metabolic Parameter | Palmitoylcarnitine (B157527) (C16:0) | Oleoylcarnitine (C18:1) | Other LCACs (C14, C18) | This compound (C16:1) |
| Mitochondrial Respiration | At high concentrations (≥10 µM), can depolarize mitochondrial membrane potential and increase ROS production in cardiomyocytes.[5] | Effects are generally similar to other LCACs, contributing to mitochondrial stress when accumulated. | High levels are associated with impaired mitochondrial function and reduced ATP production.[6][7] | The precursor, trans-2-C16:1-CoA, is a poor substrate for CPT2 and acts as a competitive inhibitor of the enzyme, potentially leading to its accumulation and disrupting the carnitine shuttle.[8] |
| Cellular Stress & Inflammation | Induces a dose-dependent increase in IL-6 production and markers of cell death in C2C12 myotubes at concentrations ≥25 µM.[9][10] Activates MAPK signaling pathways (JNK, ERK, p38).[9][10] | Elicits similar inflammatory and cell stress responses in myotubes as other saturated LCACs.[9][10] | C14 and C18 carnitines also induce IL-6 production and cell stress in a dose-dependent manner.[9][10] | Specific data on inflammatory effects is limited, but its inhibitory action on CPT2 suggests it could contribute to the accumulation of other LCACs, indirectly promoting cellular stress.[8] |
| Calcium Homeostasis | Rapidly increases intracellular calcium concentrations in C2C12 myotubes, which partially mediates IL-6 production.[9][10] | Not specifically detailed, but expected to have similar effects on calcium as other LCACs. | Not specifically detailed, but the class effect of LCACs on membrane disruption can lead to altered ion homeostasis.[9] | No direct data available. |
| Insulin Signaling | Elevated levels are associated with insulin resistance.[1] | Associated with insulin resistance in metabolic disorders.[1] | Increased plasma levels of various medium and long-chain acylcarnitines are linked to insulin resistance and are considered biomarkers for type 2 diabetes.[10] | While direct evidence is lacking, its role as a CPT2 inhibitor suggests it could exacerbate the metabolic conditions that lead to insulin resistance.[8] |
Signaling Pathways and Metabolic Regulation
The accumulation of LCACs can trigger several signaling pathways, leading to cellular dysfunction. The diagram below illustrates the general mechanism by which LCACs are transported into the mitochondria and how their accumulation can lead to adverse effects.
Caption: The carnitine shuttle facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.
A key finding for This compound is its interaction with CPT2. The precursor, trans-2-enoyl-CoA, is a poor substrate for CPT2 and can act as a competitive inhibitor.[8] This suggests that under conditions where trans-2-enoyl-CoAs accumulate, such as in certain mitochondrial fatty acid oxidation disorders, the regeneration of free carnitine within the mitochondria is impaired, leading to a bottleneck in the carnitine shuttle.
Experimental Protocols
Quantification of Acylcarnitines by LC-MS/MS
A common method for the analysis of acylcarnitines in biological samples (plasma, tissues) is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Sample Preparation:
-
For plasma or serum, proteins are precipitated using a solvent like acetonitrile, often containing isotopically labeled internal standards for quantification.
-
For tissues, samples are homogenized in a suitable buffer, followed by protein precipitation.
-
-
Chromatographic Separation:
-
The supernatant is injected into an LC system.
-
A C18 reversed-phase column is typically used to separate the different acylcarnitine species based on their chain length and polarity.
-
-
Mass Spectrometry Analysis:
-
The separated acylcarnitines are ionized, usually by electrospray ionization (ESI).
-
Tandem mass spectrometry (MS/MS) is used for detection and quantification, often in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.
-
In Vitro Treatment of Cells with Long-Chain Acylcarnitines
To study the direct effects of LCACs on cellular function, in vitro models such as C2C12 myotubes are used.[9][10]
-
Cell Culture and Differentiation:
-
C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).
-
To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).
-
-
Acylcarnitine Treatment:
-
Differentiated myotubes are serum-starved for a few hours before treatment.
-
A stock solution of the desired LCAC (e.g., Palmitoylcarnitine) is prepared in a suitable solvent (e.g., ethanol).
-
The LCAC is added to the cell culture medium at the desired final concentrations (e.g., 10-100 µM).
-
-
Analysis of Cellular Responses:
-
After the treatment period (e.g., 6-24 hours), cell culture supernatants can be collected to measure secreted factors like IL-6 using ELISA.
-
Cell lysates can be prepared to analyze the activation of signaling proteins (e.g., MAPK) by Western blotting.
-
Cell viability and death can be assessed using assays that measure membrane integrity (e.g., adenylate kinase release) or apoptosis (e.g., caspase-3 activation).[9][10]
-
Caption: Workflow for studying the effects of long-chain acylcarnitines on C2C12 myotubes.
Conclusion
While sharing the common function of facilitating fatty acid transport, different long-chain acylcarnitines can exert distinct metabolic and signaling effects, particularly when they accumulate to pathological concentrations. Saturated LCACs like palmitoylcarnitine are known to induce cellular stress, inflammation, and mitochondrial dysfunction. The unsaturated intermediate, this compound, is of particular interest due to its potential to inhibit CPT2, a key enzyme in the carnitine shuttle.[8] This inhibitory action could disrupt mitochondrial fatty acid oxidation and contribute to the accumulation of various LCACs, thereby exacerbating the metabolic stress associated with conditions like insulin resistance and heart disease. Further research is needed to fully elucidate the specific downstream effects of this compound and to understand its role in the pathophysiology of metabolic diseases.
References
- 1. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine [mdpi.com]
- 3. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global analysis of plasma lipids identifies liver-derived acylcarnitines as a fuel source for brown fat thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (HMDB0006317) [hmdb.ca]
- 8. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
Establishing Reference Ranges for Trans-2-Hexadecenoyl-L-carnitine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of available data for establishing reference ranges of trans-2-Hexadecenoyl-L-carnitine in various populations. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols for measurement, and visualizes its metabolic context. While specific population-stratified reference ranges for this compound remain limited in published literature, this guide compiles available data and compares it with more broadly established ranges for its isomer, C16:1-carnitine, to provide a valuable resource for ongoing research.
Data Presentation: Quantitative Reference Ranges
Directly establishing comprehensive, population-stratified reference ranges for this compound is challenging due to a lack of specific studies. However, existing metabolomic databases provide some quantitative values. These are presented below and compared with more extensively studied, but non-isomer-specific, C16:1-carnitine reference intervals from various pediatric populations. This comparison highlights the need for further research into isomer-specific quantification.
Table 1: Reported Concentrations of this compound in Human Blood
| Population | Analyte | Concentration (µM) | Specimen Type | Data Source |
| Not Specified | This compound | 2.1 ± 0.7 | Blood | Human Metabolome Database (HMDB)[1] |
| Children (1-13 years) | This compound | 0.005 (0.0-0.044) | Blood | Human Metabolome Database (HMDB)[1] |
Table 2: Reference Intervals for C16:1-Carnitine (Isomer of this compound) in Dried Blood Spots (DBS) from Pediatric Populations
| Population (Age Group) | N | 1st Percentile (µM) | 2.5th Percentile (µM) | 97.5th Percentile (µM) | 99th Percentile (µM) | Specimen Type | Study |
| ≤ 1 month (Turkish) | - | 0.04 | 0.05 | 0.35 | 0.44 | Dried Blood Spot | Gündüz et al. (2023)[2][3][4] |
| 2 months - 1 year (Turkish) | - | 0.03 | 0.03 | 0.21 | 0.27 | Dried Blood Spot | Gündüz et al. (2023)[2][3][4] |
| 2 - 5 years (Turkish) | - | 0.02 | 0.03 | 0.17 | 0.21 | Dried Blood Spot | Gündüz et al. (2023)[2][3][4] |
| 6 - 10 years (Turkish) | - | 0.02 | 0.02 | 0.16 | 0.20 | Dried Blood Spot | Gündüz et al. (2023)[2][3][4] |
| 11 - 18 years (Turkish) | - | 0.02 | 0.02 | 0.16 | 0.21 | Dried Blood Spot | Gündüz et al. (2023)[2][3][4] |
| 0 - 1 month (South Indian) | 120 | 0.03 | 0.04 | 0.31 | 0.70 | Dried Blood Spot | S et al. (2024)[5] |
| 1 month - 1 year (South Indian) | 120 | 0.03 | 0.04 | 0.28 | 0.65 | Dried Blood Spot | S et al. (2024)[5] |
| 1 - 5 years (South Indian) | 120 | 0.03 | 0.04 | 0.22 | 0.47 | Dried Blood Spot | S et al. (2024)[5] |
| 5 - 12 years (South Indian) | 120 | 0.02 | 0.04 | 0.22 | 0.48 | Dried Blood Spot | S et al. (2024)[5] |
Note: The studies on C16:1-carnitine did not differentiate between its various isomers, including this compound.
Experimental Protocols
The quantification of this compound and other acylcarnitines is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific detection of these compounds in complex biological matrices like plasma and dried blood spots. Methodologies that can distinguish between acylcarnitine isomers are crucial for accurate quantification.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To a small volume of plasma (e.g., 10-50 µL), add a threefold volume of cold acetonitrile (B52724) containing a mixture of stable isotope-labeled internal standards.
-
Vortexing: Vigorously mix the sample to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for further processing or direct injection.
2. Sample Preparation (Dried Blood Spots - DBS)
-
Punching: Punch a small disc (e.g., 3 mm) from the dried blood spot into a well of a 96-well plate.
-
Extraction: Add a methanol-based extraction solution containing stable isotope-labeled internal standards to each well.
-
Elution: Agitate the plate for 30-60 minutes to ensure complete elution of the acylcarnitines.
-
Drying: Transfer the methanol (B129727) extract to a new plate and evaporate to dryness under a stream of nitrogen.
-
Derivatization (Optional but common for improved chromatographic separation): Add a butanolic HCl solution and incubate at 60-65°C for 15-30 minutes to form butyl esters of the acylcarnitines.
-
Final Preparation: Evaporate the derivatization reagent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis for Isomer Separation
-
Chromatography: Utilize a reverse-phase C18 column for separation. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid and an ion-pairing agent like heptafluorobutyric acid (HFBA), can achieve separation of acylcarnitine isomers.[6]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for the detection and quantification of each acylcarnitine. This involves monitoring a specific precursor-to-product ion transition for each analyte and its corresponding internal standard.
Mandatory Visualization
The following diagram illustrates the metabolic pathway where this compound is involved. Specifically, it is an intermediate in the degradation of sphingosine-1-phosphate.
Caption: Metabolic fate of trans-2-Hexadecenoyl-CoA.
References
- 1. Human Metabolome Database: Showing metabocard for trans-Hexadec-2-enoyl carnitine (HMDB0006317) [hmdb.ca]
- 2. Establishment of age- and -gender specific reference intervals for amino acids and acylcarnitines by tandem mass spectrometry in Turkish paediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of age- and -gender specific reference intervals for amino acids and acylcarnitines by tandem mass spectrometry in Turkish paediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. Establishment of Age Specific Reference Interval for Aminoacids and Acylcarnitine in Dried Blood Spot by Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Accuracy: A Comparative Guide to Certified Reference Materials in Acylcarnitine Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise quantification of acylcarnitines is paramount. These molecules are critical indicators of cellular energy metabolism and are implicated in a range of metabolic disorders. This guide provides an objective comparison of analytical methodologies for acylcarnitine analysis, underscoring the indispensable role of Certified Reference Materials (CRMs) in achieving accurate and reproducible results.
Acylcarnitines are essential intermediates in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key energy-generating process.[1][2][3] Perturbations in acylcarnitine profiles can be indicative of inherited metabolic diseases, such as fatty acid oxidation disorders (FAODs) and organic acidemias.[4][5] Consequently, the accurate measurement of acylcarnitine levels in biological matrices like plasma, serum, and dried blood spots is a cornerstone of clinical diagnostics and metabolic research.[4][6][7]
The gold-standard for acylcarnitine analysis is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).[1][4][8] This powerful technique allows for the sensitive and specific detection of a wide range of acylcarnitine species. However, the accuracy of any MS/MS-based quantification heavily relies on the use of appropriate standards. This is where Certified Reference Materials, particularly stable isotope-labeled internal standards, become critical.
The Role of Certified Reference Materials
Certified Reference Materials (CRMs) are highly characterized materials with known concentrations and purities. In acylcarnitine analysis, stable isotope-labeled (SIL) acylcarnitines are the CRMs of choice. These standards are chemically identical to the endogenous analytes but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[9][10] They are added to samples at the beginning of the analytical workflow and co-elute with the target analytes. By measuring the ratio of the native analyte to its corresponding SIL internal standard, analysts can correct for variations in sample preparation, instrument response, and matrix effects, thereby ensuring highly accurate quantification.
Comparative Analysis of Methodologies
While the use of CRMs is a common thread, several variations in the analytical workflow for acylcarnitine analysis exist. The two main approaches are direct flow injection analysis (FIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a further distinction between derivatized and underivatized (free acid) analysis.
| Parameter | Flow Injection Analysis (FIA)-MS/MS | LC-MS/MS | Supporting Data/Reference |
| Throughput | High | Moderate | FIA is a rapid screening method, while LC requires chromatographic separation time.[6][7] |
| Specificity | Lower | High | LC separates isobaric and isomeric compounds that FIA cannot distinguish.[6][11][12] |
| Matrix Effects | Higher | Lower | Chromatographic separation in LC-MS/MS reduces ion suppression from the sample matrix. |
| Cost per Sample | Lower | Higher | The faster analysis time of FIA generally leads to lower operational costs. |
| Parameter | Derivatized (Butyl Ester) Analysis | Underivatized (Free Acid) Analysis | Supporting Data/Reference |
| Ionization Efficiency | Generally higher, especially for dicarboxylic acylcarnitines. | Can be lower for certain species, potentially affecting sensitivity. | Derivatization can improve the ionization efficiency of analytes.[13][14] |
| Sample Preparation | More complex, requires an additional derivatization step. | Simpler and faster sample preparation. | Derivatization adds time and complexity to the workflow.[7][8] |
| Potential for Bias | Can introduce variability if the derivatization reaction is incomplete. | Avoids potential issues associated with the derivatization step. | Incomplete derivatization can lead to inaccurate quantification.[13] |
| Specificity | Can help to differentiate some isobaric species. | Relies solely on chromatographic separation for isomer differentiation. | The butyl esterification results in a specific mass shift that can aid in identification.[13] |
Performance Data with Certified Reference Materials
The use of CRMs is integral to achieving high-quality analytical data. The following table summarizes typical performance characteristics for LC-MS/MS methods for acylcarnitine analysis utilizing stable isotope-labeled internal standards.
| Analyte | Linearity (r²) | Limit of Detection (LOD) | Recovery (%) | Reference |
| Carnitine (C0) | > 0.99 | 5 ng/mL | 88-105% | [15][16] |
| Acetylcarnitine (C2) | > 0.99 | 5 ng/mL | 88-105% | [15][16] |
| Octanoylcarnitine (C8) | > 0.99 | 0.5 ng/mL | 88-105% | [15][16] |
| Palmitoylcarnitine (C16) | > 0.99 | 0.5 ng/mL | 88-105% | [15][16] |
Experimental Protocols
Sample Preparation from Dried Blood Spots (DBS)
-
Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.[8]
-
Extraction: 100 µL of a methanol (B129727) solution containing a mixture of stable isotope-labeled internal standards (CRMs) is added to each well.[8]
-
Incubation and Shaking: The plate is sealed and shaken for 20-30 minutes to ensure complete extraction of the acylcarnitines.
-
Derivatization (Optional, for Butyl Ester Analysis):
-
Reconstitution: The dried extract is reconstituted in a solvent suitable for MS/MS analysis (e.g., 80% acetonitrile (B52724) in water).
LC-MS/MS Analysis
-
Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source is used.[8]
-
Chromatography: For LC-MS/MS, a reversed-phase C18 column is commonly used for separation.[14]
-
Ionization: ESI in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for targeted quantification. This involves selecting the precursor ion (the [M+H]⁺ of the acylcarnitine) and monitoring for a specific product ion (typically m/z 85 for acylcarnitines) after collision-induced dissociation.[8][14]
Visualizing the Workflow and Metabolic Context
To better illustrate the processes involved, the following diagrams depict the experimental workflow and the central role of acylcarnitines in fatty acid metabolism.
Caption: Experimental workflow for acylcarnitine analysis.
Caption: The role of acylcarnitines in fatty acid transport and metabolism.
Conclusion
The accurate quantification of acylcarnitines is crucial for both clinical diagnostics and metabolic research. While various analytical strategies exist, the use of Certified Reference Materials, particularly stable isotope-labeled internal standards, is a non-negotiable element for achieving reliable and reproducible results. The choice between FIA-MS/MS and LC-MS/MS, as well as derivatized versus underivatized analysis, will depend on the specific requirements of the study, such as the need for high throughput versus high specificity. By understanding the principles behind these methods and the critical role of CRMs, researchers can ensure the integrity and accuracy of their acylcarnitine analysis.
References
- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 3. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Carnitine/Acylcarnitine Standards for Mass Spectrometry | Cambridge Isotope Laboratories [isotope.com]
- 10. eurisotop.com [eurisotop.com]
- 11. researchgate.net [researchgate.net]
- 12. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry [scholarworks.indianapolis.iu.edu]
- 13. familiasga.com [familiasga.com]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cris.vtt.fi [cris.vtt.fi]
- 16. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Acylcarnitine Profiling: Plasma vs. Dried Blood Spots
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of biological matrix for acylcarnitine profiling is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used matrices: plasma and dried blood spots (DBS), supported by experimental data to inform your selection process.
Acylcarnitines are crucial biomarkers for diagnosing and monitoring inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidurias.[1][2][3] Their analysis provides a window into the functional state of mitochondrial β-oxidation. The selection between plasma and DBS for measuring these biomarkers involves a trade-off between logistical convenience and analytical performance.
Quantitative Data Summary
The following table summarizes the key quantitative differences in the performance of plasma and dried blood spots for acylcarnitine profiling.
| Feature | Plasma | Dried Blood Spots (DBS) | Key Considerations |
| Sample Volume | Larger volume required (typically >100 µL) | Minimal volume required (a few drops of whole blood)[4] | DBS is advantageous for studies with limited sample availability, such as in neonatal screening or small animal research. |
| Free Carnitine (C0) Concentration | Generally higher concentrations observed.[3] | Generally lower concentrations compared to plasma.[3][5] | This difference can impact the diagnosis of certain disorders like Carnitine Palmitoyltransferase 1 (CPT-1) deficiency, where DBS shows a more pronounced elevation of free carnitine.[2][3] |
| Long-Chain Acylcarnitine Detection | More pronounced elevations, leading to higher sensitivity for disorders like Carnitine Palmitoyltransferase 2 (CPT-2) and Carnitine Acylcarnitine Translocase (CACT) deficiency.[2][5] | May show less dramatic elevations of long-chain acylcarnitines, potentially leading to missed diagnoses in some cases of CPT-2 deficiency.[3][5] | Plasma is often the preferred matrix for investigating disorders affecting long-chain fatty acid metabolism.[2] |
| Stability of Acylcarnitines | Generally stable when properly stored (frozen at -20°C or -80°C). | Stability is a significant concern, especially at room temperature.[1][6] Acylcarnitines, particularly short-chain ones, can hydrolyze over time, leading to an increase in free carnitine.[1] Storage at -18°C or lower is recommended for long-term preservation.[1][4] | For retrospective studies using archived samples, the stability of acylcarnitines in DBS must be carefully considered, and correction factors may be necessary.[1] |
| Sensitivity & Specificity (Example: CPT-2 Deficiency) | Higher sensitivity reported in some studies. One study on adult rhabdomyolysis patients reported 100% sensitivity.[7][8] | Lower sensitivity for CPT-2 deficiency has been reported, with some cases showing normal profiles in DBS but abnormal profiles in plasma.[3][5] A study on adult rhabdomyolysis patients reported a sensitivity of 71.4%.[7][8] | The choice of matrix can directly influence the diagnostic accuracy for specific disorders. |
| Detection of CPT-1a Deficiency | May be missed if relying solely on primary acylcarnitine markers.[3] | Considered a better sample for detecting CPT-1a deficiency due to a more significant increase in free carnitine.[2][3] | Ratios of acylcarnitines (e.g., C0/(C16+C18)) can improve diagnostic accuracy in both matrices.[3] |
Experimental Protocols
The most common analytical technique for acylcarnitine profiling in both plasma and DBS is electrospray ionization tandem mass spectrometry (ESI-MS/MS).[1][2] The general workflow involves sample preparation, derivatization (optional but common), and instrumental analysis.
Dried Blood Spot (DBS) Acylcarnitine Analysis
-
Sample Collection: A few drops of whole blood are spotted onto a filter card and allowed to dry completely at ambient temperature.
-
Punching: A small disc (typically 3.2 mm in diameter) is punched from the dried blood spot.
-
Extraction: The punched disc is placed in a well of a microplate, and acylcarnitines are extracted using a solvent, commonly a mixture of methanol (B129727) or acetonitrile (B52724) and water.[1][9] Stable isotope-labeled internal standards are added to the extraction solvent for quantification.[9]
-
Incubation and Centrifugation: The microplate is agitated to ensure efficient extraction, followed by centrifugation to pellet the filter paper and any precipitated proteins.[9]
-
Derivatization (Butylation): The supernatant containing the extracted acylcarnitines is transferred to a new plate and dried. The acylcarnitines are then converted to their butyl esters by adding butanolic-HCl and incubating at an elevated temperature. This step improves chromatographic separation and detection sensitivity.[2][3]
-
Reconstitution and Analysis: The derivatized sample is dried again and reconstituted in a suitable solvent for injection into the LC-MS/MS system. Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify individual acylcarnitine species.[2]
Plasma Acylcarnitine Analysis
-
Sample Collection and Processing: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma from the blood cells.
-
Protein Precipitation: A small volume of plasma is mixed with a solvent such as acetonitrile to precipitate proteins. Stable isotope-labeled internal standards are included in the precipitation solvent.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the acylcarnitines is transferred to a new tube or well.
-
Derivatization (Butylation): Similar to the DBS protocol, the supernatant is dried, and the acylcarnitines are derivatized to their butyl esters.[2][3]
-
Reconstitution and Analysis: The derivatized sample is dried and reconstituted for LC-MS/MS analysis, following the same principles as for DBS analysis.
Workflow Diagrams
Caption: Workflow for Acylcarnitine Analysis from Dried Blood Spots.
Caption: Workflow for Acylcarnitine Analysis from Plasma.
Conclusion
The choice between plasma and dried blood spots for acylcarnitine profiling depends on the specific research question, the target analytes, and logistical constraints. DBS offers significant advantages in terms of sample collection and storage, making it ideal for newborn screening and large-scale epidemiological studies. However, the stability of acylcarnitines in DBS is a critical factor that requires careful management.
Plasma, while requiring more invasive collection and stringent storage conditions, can provide higher sensitivity for certain disorders, particularly those involving long-chain acylcarnitines. For diagnostic purposes where precision is paramount, plasma may be the more appropriate matrix.
Ultimately, a thorough understanding of the strengths and limitations of each sample type, as outlined in this guide, will enable researchers to make an informed decision and generate reliable and meaningful data in their metabolic investigations.
References
- 1. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.macb.org.my [journal.macb.org.my]
- 3. Differences between acylcarnitine profiles in plasma and bloodspots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism [mdpi.com]
- 7. Performance of serum and dried blood spot acylcarnitine profiles for detection of fatty acid β-oxidation disorders in adult patients with rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
Safety Operating Guide
Proper Disposal of trans-2-Hexadecenoyl-L-carnitine: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of trans-2-Hexadecenoyl-L-carnitine, a combustible solid classified as highly hazardous to water. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. The following are general precautions based on available safety data for similar compounds and general laboratory chemical waste management.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator for organic dusts.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.
Hazard Identification and Waste Characterization
-
Physical State: Solid
-
Hazards: Combustible solid. Based on the Water Hazard Class (WGK) of 3 for similar compounds, it is considered highly hazardous to water.[1] Avoid release into the environment.[2]
-
Waste Characterization:
-
Unused, Pure Product: If the material is in its original, unopened container and is no longer needed, consider redistribution to other laboratories within your institution to minimize waste.
-
Contaminated Material: Any this compound that is contaminated with other substances must be treated as hazardous waste. The specific hazards of the contaminants must also be considered for proper segregation.
-
Empty Containers: Containers that have held the compound should be considered hazardous waste until properly decontaminated.
-
Step-by-Step Disposal Protocol
The following protocol outlines the steps for the safe disposal of this compound.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Store in a designated hazardous waste accumulation area, away from incompatible materials.[3]
Step 2: Packaging and Labeling
-
Solid Waste:
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Combustible Solid," "Water Hazard").
-
The date of accumulation.
-
-
Step 3: Disposal of Empty Containers
-
A container is not considered "empty" until all contents have been removed to the best of your ability.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol, as the compound is soluble in it).
-
Crucially, collect the rinsate as hazardous waste. [5][6] The first rinse, and for highly toxic compounds, the first three rinses, must be collected.[6]
-
Place the collected rinsate in a labeled hazardous waste container for liquid waste.
-
Once decontaminated, deface the original label on the container before disposal as regular laboratory glass or plastic waste, as per your institution's guidelines.
Step 4: Final Disposal
-
Never dispose of this compound down the drain or in regular trash. [5][7] Its high water hazard classification makes aqueous disposal particularly dangerous.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and final disposal, which will likely involve incineration.
Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Ensure proper PPE is worn before cleanup.
-
For small spills, carefully sweep up the solid material, minimizing dust generation.
-
Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, wipes) into a labeled hazardous waste container.
-
For large spills, contact your institution's EHS department immediately.
Quantitative Data Summary
| Property | Value | Source |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich[1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | Sigma-Aldrich[1] |
| Solubility in Ethanol | 50 mg/mL | MedchemExpress[8] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling trans-2-Hexadecenoyl-L-carnitine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of trans-2-Hexadecenoyl-L-carnitine, ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the handling of this compound (CAS No. 26145-55-1), a long-chain acylcarnitine utilized in metabolic research. Given the absence of a comprehensive Safety Data Sheet (SDS), this guidance is based on available data for the compound, information on structurally similar molecules, and established best practices for handling powdered and combustible solids in a laboratory environment.
Immediate Safety and Hazard Information
This compound is classified as a combustible solid and, based on data from similar acylcarnitines, should be handled as a potential skin, eye, and respiratory irritant.[1] Adherence to proper personal protective equipment (PPE) and handling protocols is essential to minimize risk.
Personal Protective Equipment (PPE) Requirements
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[2] | Protects against airborne powder and potential splashes. |
| Hand Protection | Nitrile gloves.[2] | Provides a barrier against skin contact. Double gloving is recommended for extended handling.[2] |
| Body Protection | Flame-resistant lab coat, fully buttoned with sleeves of sufficient length.[2] | Protects against skin contact and potential ignition of flammable clothing. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If handled outside a fume hood, a NIOSH-approved respirator may be necessary.[2] | Minimizes inhalation of airborne powder. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Engineering Controls and Workspace Preparation
-
Ventilation: All handling of powdered this compound, including weighing and solution preparation, should be conducted in a properly functioning chemical fume hood.[2]
-
Ignition Sources: As a combustible solid, keep the compound away from open flames, hot surfaces, and other potential ignition sources.[3]
-
Static Electricity: Use anti-static measures, such as grounding equipment and maintaining appropriate humidity levels, to prevent static discharge which can ignite combustible dusts.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a suitable container within the fume hood to minimize dust generation.
-
Solution Preparation: If preparing a solution, slowly add the powder to the solvent to avoid splashing and aerosolization.
-
Container Sealing: Tightly seal all containers of this compound when not in use to prevent contamination and exposure.
-
Cleaning: After handling, decontaminate the work surface and any equipment used.
Storage Requirements
| Parameter | Recommendation | Reference |
| Temperature | Store at -20°C for long-term stability.[4][5] | MedchemExpress, Sigma-Aldrich |
| Container | Keep in a tightly sealed, clearly labeled container.[3] | General Laboratory Practice |
| Location | Store in a designated, well-ventilated area away from incompatible materials and ignition sources.[3] | General Laboratory Practice |
Disposal Plan: Waste Management
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Labware: Dispose of items such as gloves, weighing paper, and pipette tips that have come into contact with the compound in a designated hazardous waste container.
-
Liquid Waste: Solutions of this compound should be collected in a sealed, compatible container labeled as chemical waste. Do not pour down the drain.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and any known hazards.
-
Segregation: Do not mix with other incompatible waste streams.
-
Institutional Guidelines: Follow your institution's specific procedures for chemical waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
